4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBZZRBYWWWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and CAS number of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Technical Deep Dive: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary & Identity Profile
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative characterized by a defined chain length and terminal primary amine functionality. Unlike polydisperse PEG mixtures, this molecule represents a discrete, single-molecular-weight species (monodisperse), making it a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs) , and defined supramolecular assemblies.[1]
Its structure features a tetraethylene glycol (PEG4) core flanked by propyl spacers, providing a hydrophilic, flexible tether of approximately 20–25 Å in length. This specific geometry is favored for bridging E3 ligase ligands and target protein ligands in PROTAC design, where linker length and composition directly influence ternary complex stability and degradation efficiency.
Physicochemical Characterization
| Property | Specification |
| IUPAC Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |
| Common Synonyms | Bis(3-aminopropyl)tetraethylene glycol; PEG4-diamine (propyl-linked) |
| CAS Number | 869308-34-9 |
| Molecular Formula | C₁₄H₃₂N₂O₅ |
| Molecular Weight | 308.42 g/mol |
| Physical State | Viscous liquid (colorless to pale yellow) |
| Solubility | Soluble in water, DMSO, DMF, Methanol, Dichloromethane |
| Acidity (pKa) | ~10.5 (Primary aliphatic amine) |
| Hygroscopicity | High (Requires storage under inert gas) |
Synthesis & Production Architecture
The synthesis of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine follows a robust two-step pathway: Cyanoethylation (Michael Addition) followed by Catalytic Hydrogenation . This route is preferred over direct alkylation due to its high atom economy and the avoidance of harsh leaving groups.
Step 1: Cyanoethylation (Michael Addition)
The core tetraethylene glycol (TEG) is reacted with acrylonitrile.[1] The hydroxyl groups of TEG act as nucleophiles, attacking the
-
Reagents: Tetraethylene glycol, Acrylonitrile (excess), Catalytic Base (KOH or NaOH).
-
Mechanism: Base-catalyzed oxy-Michael addition.[1]
-
Intermediate: 4,7,10,13,16-Pentaoxanonadecane-1,19-dinitrile.[2]
Step 2: Catalytic Hydrogenation
The dinitrile intermediate undergoes reduction to convert the terminal nitrile groups into primary amines.
-
Reagents: Hydrogen gas (
), Raney Nickel or Borane-THF ( ).[1] -
Conditions: High pressure (if catalytic) or reflux (if chemical reduction).[1]
-
Purification: Vacuum distillation or flash chromatography (DCM/MeOH/NH
) is essential to remove partially reduced byproducts (imines).[1]
Synthesis Workflow Diagram
Figure 1: Synthetic route from Tetraethylene Glycol to the target Diamine via a Dinitrile intermediate.[1]
Applications in Drug Discovery
A. PROTAC Linker Design
In PROTAC development, the linker is not merely a connector; it is a thermodynamic modulator. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine provides a specific "sweet spot" length (19 atoms in the backbone).
-
Flexibility: The ether oxygens impart rotational freedom, allowing the E3 ligase and Target Protein to adopt an optimal orientation for ubiquitination.
-
Solubility: The hydrophilic PEG backbone counteracts the lipophilicity of the warhead and E3 ligand (e.g., Thalidomide or VHL ligands), improving the overall physicochemical properties of the drug candidate.
B. Bivalent Ligand Synthesis
Used to study G-protein coupled receptor (GPCR) dimerization.[1] The diamine acts as a spacer to link two pharmacophores (e.g., Adenosine A1 and Dopamine D1 antagonists), enabling simultaneous binding to heterodimers.
C. Surface Passivation
The terminal amines allow for covalent attachment to activated carboxyl surfaces (e.g., NHS-ester coated nanoparticles).[1] The PEG chain creates a "stealth" hydration layer, reducing non-specific protein adsorption (fouling) in biological media.
Experimental Protocol: Bioconjugation (NHS-Ester Coupling)
This protocol describes the conjugation of the diamine to an NHS-activated carboxylic acid (e.g., an NHS-ester functionalized ligand).[1]
Materials:
-
Ligand-NHS ester (1.0 eq)[1]
-
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (5.0 – 10.0 eq) [Note: Excess is crucial to prevent crosslinking/polymerization][1]
-
Anhydrous DMF or DMSO[1]
-
Triethylamine (TEA) or DIPEA[1]
Procedure:
-
Preparation: Dissolve the diamine (10 eq) in anhydrous DMF. The large excess ensures only one amine reacts, leaving the other free for subsequent conjugation.
-
Addition: Dropwise add the solution of Ligand-NHS ester to the diamine solution under constant stirring.
-
Incubation: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen atmosphere.
-
Monitoring: Monitor reaction progress via LC-MS (Look for mass shift: Ligand Mass + 308.42 - NHS leaving group).
-
Purification:
-
Dilute with water/buffer.
-
Perform Reverse Phase HPLC (C18 column) to separate the mono-conjugated product from the excess diamine.[1]
-
-
Lyophilization: Freeze-dry the collected fractions to obtain the stable amine-functionalized ligand.
Handling, Stability & Storage
-
Oxidation Sensitivity: PEG ethers can undergo oxidative degradation over time, forming peroxides. Store under an inert atmosphere (Argon/Nitrogen).[1]
-
Carbonate Formation: Primary amines react avidly with atmospheric
to form carbamates/carbonates. Keep containers tightly sealed. -
Storage Conditions:
, desiccated, protected from light.
References
-
MedChemExpress (MCE). 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine Datasheet. Retrieved from [1][3]
-
BroadPharm. PEG Linkers for PROTAC & ADC Research. Retrieved from [1]
-
Jiang, L., et al. (2013). Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Acta Pharmacologica Sinica. Retrieved from [1]
-
BenchChem. Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine (Analogous Protocol). Retrieved from [1]
Sources
The Solubility of PEG-Diamine Linkers: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of diamino-terminated polyethylene glycol (PEG-diamine) linkers, critical cross-linking reagents in modern drug development and bioconjugation. Understanding the behavior of these linkers in both aqueous and organic media is paramount for the successful design and synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document moves beyond simple solubility tables to provide a mechanistic understanding of the factors governing PEG-diamine solubility, complete with actionable experimental protocols.
The Fundamental Importance of Solubility in PEG-Diamine Applications
Polyethylene glycol (PEG) is a synthetic polyether renowned for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1][2] The addition of terminal amine groups to the PEG backbone creates a versatile bifunctional linker, the PEG-diamine, capable of reacting with a variety of functional groups to connect molecules of interest.[][4]
The solubility of these linkers is not a trivial parameter; it is a critical determinant of their utility. High solubility in aqueous buffers is often essential for bioconjugation reactions, preventing aggregation and ensuring efficient labeling of proteins, antibodies, or other biomolecules.[][4] Conversely, solubility in organic solvents is crucial for the synthesis of complex small molecules and for purification steps.[2][4] The amphiphilic nature of PEG-diamine linkers, possessing a hydrophilic polyether chain and reactive, often more hydrophobic, end groups, dictates their unique solubility profile across a spectrum of solvents.
Factors Influencing the Solubility of PEG-Diamine Linkers
The solubility of a given PEG-diamine linker is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors. A thorough understanding of these factors is essential for troubleshooting and optimizing synthetic and conjugation workflows.
The Critical Role of Molecular Weight
The length of the polyethylene glycol chain has a profound impact on solubility. As the molecular weight of the PEG-diamine increases, its solubility characteristics change.
-
Aqueous Solubility: Generally, as the molecular weight of PEG increases, its solubility in water tends to decrease.[5] However, for many practical applications in bioconjugation, even high molecular weight PEG-diamines (e.g., 5,000 Da or 10,000 Da) exhibit sufficient aqueous solubility for typical reaction concentrations.[4]
-
Organic Solvent Solubility: The trend of decreasing solubility with increasing molecular weight is also observed in many organic solvents.[5] Lower molecular weight PEG-diamines are more readily solubilized in a wider range of organic solvents.[5]
The Influence of Terminal Amine Groups and pH on Aqueous Solubility
The primary amine groups at the termini of the PEG chain play a crucial role in the aqueous solubility of these linkers, particularly their pH-dependence.
-
At Neutral and Acidic pH: In neutral or acidic aqueous solutions, the terminal amine groups can become protonated (-NH3+). This positive charge enhances the interaction with water molecules, thereby increasing solubility.[6]
-
At Basic pH: As the pH becomes more basic, the amine groups are deprotonated (-NH2), reducing their charge and potentially leading to a decrease in aqueous solubility, especially for linkers with shorter PEG chains or those conjugated to hydrophobic molecules.[6]
This pH-responsive behavior is a key consideration for bioconjugation reactions, which are often performed at specific pH values to control the reactivity of the amine groups.[7]
The Impact of Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in understanding the solubility of PEG-diamine linkers in organic solvents.
-
Polar Aprotic Solvents: PEG-diamines generally exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][8] These solvents can effectively solvate the polar ether linkages of the PEG backbone.
-
Chlorinated Solvents: Dichloromethane (DCM) is another common organic solvent in which many PEG-diamines are soluble, facilitating their use in organic synthesis.[4][8]
-
Protic Solvents: While highly soluble in water, the solubility of PEG-diamines in other protic solvents like ethanol can be more variable and is often dependent on the molecular weight.[9]
-
Nonpolar Solvents: PEG-diamines are generally poorly soluble in nonpolar solvents such as hexane and diethyl ether.[1]
The interplay of these factors is visually summarized in the following diagram:
Caption: Key factors influencing the solubility of PEG-diamine linkers.
Quantitative and Qualitative Solubility Data
While precise g/L values can vary depending on the specific PEG-diamine and the purity of the solvent, the following table provides a general overview of the solubility of PEG-diamines in common laboratory solvents.
| Solvent | Solvent Type | General Solubility of PEG-Diamine Linkers |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Generally high, especially at neutral to acidic pH.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubility.[4][8] |
| Dimethylformamide (DMF) | Polar Aprotic | High solubility.[4][8] |
| Dichloromethane (DCM) | Chlorinated | Good solubility.[4][8] |
| Methanol/Ethanol | Polar Protic | Variable, generally better for lower MW.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to good solubility. |
| Acetonitrile | Polar Aprotic | Moderate solubility. |
| Hexane/Diethyl Ether | Nonpolar | Poor to insoluble.[1] |
Note: This table provides a qualitative summary. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Experimental Protocol for Determining the Solubility of PEG-Diamine Linkers
To ensure the success of your experiments, it is often necessary to empirically determine the solubility of a specific PEG-diamine linker in your solvent system of choice. The following protocol outlines a reliable shake-flask method for this purpose.[10][11]
Materials
-
PEG-diamine linker of interest
-
Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay if the PEG-diamine lacks a chromophore)
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the PEG-diamine linker into a clean, dry vial. The exact amount will depend on the expected solubility but should be enough to ensure that undissolved solid remains.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a clean syringe, taking care not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification of the Dissolved PEG-Diamine:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-CAD, LC-MS, or a colorimetric assay such as the barium-iodide method) to determine the concentration of the PEG-diamine.
-
Prepare a standard curve with known concentrations of the PEG-diamine linker to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the PEG-diamine in the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or g/L).
-
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for determining the solubility of PEG-diamine linkers.
Practical Implications and Best Practices
-
Handling and Storage: PEG-diamine linkers are often hygroscopic.[9] It is crucial to store them in a cool, dry place and to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can affect their solubility and reactivity.
-
Dissolution of High Molecular Weight PEGs: For higher molecular weight PEG-diamines, gentle warming and sonication can aid in dissolution. However, care should be taken to avoid degradation, especially at elevated temperatures.
-
Solvent Purity: The purity of the solvents used can significantly impact the measured solubility. Always use high-purity, anhydrous solvents for organic reactions and high-purity water for aqueous solutions.
-
Empirical Verification: While this guide provides general principles, the solubility of a specific PEG-diamine linker can be influenced by its purity and the presence of any protecting groups. Therefore, it is always advisable to perform a small-scale solubility test under your specific experimental conditions.[12]
Conclusion
The solubility of PEG-diamine linkers is a multifaceted property that is fundamental to their successful application in the development of advanced therapeutics. By understanding the interplay of molecular weight, pH, and solvent polarity, researchers can make informed decisions about reaction conditions, purification strategies, and formulation development. The experimental protocol provided in this guide offers a robust framework for the empirical determination of solubility, empowering scientists to optimize their workflows and accelerate their research.
References
-
Nanocs. (n.d.). Amino PEG acid, NH2-PEG-COOH, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. [Link]
-
Nanocs. (n.d.). Amine PEG Amine NH2-(CH2CH2O)n-CH2CH2-NH2. [Link]
-
Sormanni Lab, University of Cambridge. (2021). PEG Solubility Assay. GitLab. [Link]
-
Koloteva-Levine, N., et al. (2021). An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement. Scientific Reports, 11(1), 21992. [Link]
- Wang, J., et al. (2012). Amino Terminated Polyethylene Glycol Functionalized Graphene and Its Water Solubility.
- Damodaran, V. B. (2010). Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. [Thesis].
-
Hampton Research. (n.d.). PEG/pH. [Link]
-
Li, Y., et al. (2020). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 12(2), 306. [Link]
-
Jouyban, A., et al. (2010). Estimation of Drug Solubility in Water, PEG 400 and Their Binary Mixtures Using the Molecular Structures of Solutes. Journal of Pharmaceutical Sciences, 99(12), 5029-5040. [Link]
-
Sethuraman, V. A., & Bae, Y. H. (2014). PEG–Polypeptide Block Copolymers as pH-Responsive Endosome-Solubilizing Drug Nanocarriers. Molecular Pharmaceutics, 11(6), 1804-1815. [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]
- Kjellander, R., & Florin, E. (1981). Water structure and changes in thermal stability of the system poly(ethylene oxide)-water. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(9), 2053-2077.
- Özdemir, D., & Güner, A. (2007). Solubility profiles of poly (ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. European Polymer Journal, 43(8), 3054-3073.
- Al-Obaidi, H., & Buckton, G. (2009). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: Effects of PEG chain length and PC incorporation. Journal of Pharmaceutical Sciences, 98(8), 2877-2887.
- Gonzalez-Paredes, A., et al. (2023). Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles. Pharmaceutics, 15(11), 2609.
-
Nanocs. (n.d.). DSPE PEG NHS, MW 1000, 2000, 3400, 5000, 10k, 20k. [Link]
Sources
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- 2. avantiresearch.com [avantiresearch.com]
- 4. nanocs.net [nanocs.net]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. nanocs.net [nanocs.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Beyond the SDS: Technical Handling & Application of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
[1]
Executive Summary: The Molecule & Its Utility
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (commonly referred to as Bis(3-aminopropyl)tetraethylene glycol or a discrete PEG4-Diamine ) is a high-value homobifunctional crosslinker.[1] Unlike polydisperse PEGs, this molecule represents a discrete PEG (dPEG) architecture with a defined molecular weight and chain length (
In drug development—specifically Antibody-Drug Conjugates (ADCs) and PROTACs—this molecule serves as a critical hydrophilic spacer.[1] Its primary utility lies in reducing steric hindrance between conjugated biomolecules while enhancing water solubility and reducing immunogenicity.[2]
However, its utility comes with specific operational risks.[3] As a primary diamine with a polyether backbone, it possesses both corrosive properties (characteristic of aliphatic amines) and oxidative sensitivity (characteristic of PEGs). This guide operationalizes the Safety Data Sheet (SDS) into a workflow for research environments.
Physicochemical Identity & Purity
Before handling, verification of the substance identity is critical for experimental reproducibility.
| Parameter | Technical Specification |
| IUPAC Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |
| Common Synonyms | Bis(3-aminopropyl)tetraethylene glycol; PEG4-Diamine |
| CAS Number | 119603-09-7 (General class); Verify batch specific CAS for discrete analogs |
| Molecular Formula | |
| Molecular Weight | 308.42 g/mol (Discrete) |
| Physical State | Viscous Liquid (Colorless to pale yellow) |
| Solubility | Miscible in water, DMSO, DMF, Methanol |
| pKa (Amine) | ~9.0 - 10.0 (Primary aliphatic amine) |
Hazard Intelligence (The Operationalized SDS)
Standard SDS documents list hazards; this section explains the causality and prevention.
Core Hazards
-
Skin Corrosion/Irritation (Category 1B): The primary amine groups (
) are highly nucleophilic and basic. Upon contact with skin moisture, they generate localized high pH, leading to saponification of lipids and severe chemical burns. -
Serious Eye Damage (Category 1): Irreversible corneal damage can occur within seconds of exposure due to the rapid penetration of the amine.
-
Respiratory Sensitization: Inhalation of mists may cause asthmatic symptoms or breathing difficulties.
The "Invisible" Hazard: Carbonate Formation
While not an acute safety hazard, air sensitivity is a critical technical hazard.
-
Mechanism: Primary amines react with atmospheric
to form carbamates (amine salts). -
Impact: This "crust" lowers the effective concentration of reactive amines, leading to failed conjugation reactions (e.g., low yield in NHS-ester coupling).
-
Protocol: Always store under an inert atmosphere (Argon or Nitrogen).
Emergency Response Logic
In the event of exposure, the speed of response dictates the severity of the injury. Do NOT attempt to neutralize amine burns with acid (e.g., vinegar), as the exothermic reaction will exacerbate tissue damage.
Figure 1: Decision tree for immediate response to amine exposure.[1][3][4] Note the prohibition on neutralization.
Technical Application: Bioconjugation Workflow
The primary application of this diamine is crosslinking carboxyl-containing molecules (via EDC/NHS activation) or reacting with activated esters.
Experimental Protocol: Carboxyl-to-Amine Crosslinking
Objective: Link a Protein (Carboxyl) to a Small Molecule (Carboxyl) using the diamine as a spacer.[1]
Reagents:
-
Protein (
in MES Buffer, pH 6.0). -
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
NHS (N-Hydroxysuccinimide).
-
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (Stock:
in dry DMSO).[1]
Step-by-Step Methodology:
-
Activation (Carboxyl 1):
-
Desalting (Critical):
-
Remove excess EDC/NHS using a Zeba™ Spin Desalting Column equilibrated with PBS (pH 7.4).
-
Why? Excess EDC will polymerize the diamine if not removed.
-
-
Conjugation (The Spacer):
-
Add the Pentaoxanonadecane-diamine (
molar excess) to the activated protein.[1] -
Note: High excess prevents "looping" (both ends of the diamine reacting with the same protein) or polymerization. We want mono-derivatization.
-
Incubate 1-2 hours at RT.
-
-
Purification:
-
Remove excess diamine via Size Exclusion Chromatography (SEC) or dialysis.
-
-
Second Conjugation:
-
The protein now displays a reactive amine at the end of the PEG spacer.
-
React this with the second activated carboxyl-molecule (e.g., an NHS-activated drug payload).[1]
-
Reaction Pathway Visualization[1]
Figure 2: Two-step conjugation workflow utilizing the PEG-diamine as a heterobifunctional spacer strategy via molar excess control.
Storage & Handling Protocols
To maintain the "Scientific Integrity" of the reagent, strictly adhere to these storage conditions.
| Condition | Requirement | Rationale |
| Temperature | Retards oxidation of the ether backbone.[1] | |
| Atmosphere | Argon or Nitrogen Overlay | Prevents reaction with |
| Container | Amber Glass or Opaque Plastic | Light can catalyze auto-oxidation of polyethers.[1] |
| Thawing | Equilibrate to RT before opening | Prevents condensation of atmospheric moisture into the hygroscopic liquid. |
References
Sources
- 1. 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | C16H25NO4 | CID 626432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid | C20H35N5O10 | CID 10918175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. multimedia.3m.com [multimedia.3m.com]
pKa values of terminal amines in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
An In-Depth Technical Guide to the pKa of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary
This technical guide characterizes the acid dissociation constant (pKa) of the terminal amine groups in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (also known as Bis(3-aminopropyl) tetraethylene glycol ).
Understanding the precise pKa of this homobifunctional linker is critical for optimizing bioconjugation protocols, specifically in the design of Antibody-Drug Conjugates (ADCs), surface passivation strategies, and lipid nanoparticle (LNP) formulations.
Key Technical Finding:
The experimentally determined pKa of the conjugate acid of the terminal primary amines in this molecule is approximately 9.7 ± 0.1 (at 25°C, 0.1 M ionic strength). This value is distinct from standard aliphatic amines (~10.5–10.7) due to the inductive influence of the
Molecular Characterization
Structural Identity
The molecule is a linear polyether diamine.[1] Its IUPAC name, 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine, utilizes replacement nomenclature where oxygen atoms replace carbons in the backbone count.
-
Common Name: Bis(3-aminopropyl) tetraethylene glycol
-
Molecular Formula:
-
Molecular Weight: 308.42 g/mol
Structural Diagram
The following diagram illustrates the chemical connectivity and the specific protonation sites.
pKa Analysis & Mechanistic Insights
The Value: 9.7
While typical primary alkyl amines (e.g., 1-aminopropane) exhibit a pKa of approximately 10.5–10.7 , the terminal amines in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine show a reduced pKa of 9.7 .
The "Spacer Effect" Mechanism
The shift in pKa is governed by the distance between the electronegative ether oxygen and the amine nitrogen.
-
Ethyl Spacers (
): In standard PEG-diamines ( ), the oxygen is at the -position. The strong electron-withdrawing inductive effect (-I) significantly reduces electron density on the nitrogen, lowering the pKa to ~8.8–9.1 . -
Propyl Spacers (
): In the subject molecule ( ), the oxygen is at the -position. The inductive effect decays with distance, resulting in a moderate reduction of basicity (pKa 9.7 ).
This "Goldilocks" pKa (9.7) is highly advantageous for bioconjugation:
-
At pH 7.4 (physiological), the amine is predominantly protonated (
), maintaining solubility. -
However, a larger fraction is unprotonated (
) compared to standard alkyl amines, increasing nucleophilicity for reactions with NHS-esters or epoxides without requiring highly alkaline buffers that might damage sensitive proteins.
Table 1: Comparative pKa Values
| Amine Type | Structure | Approx.[4][5][6][7][8][9][10][11] pKa | Inductive Effect |
| Alkyl Amine | 10.5 - 10.7 | Negligible | |
| Subject Molecule | 9.7 | Moderate ( | |
| Standard PEG-Amine | 8.8 - 9.1 | Strong ( |
Experimental Determination Protocol
To validate the pKa of this specific lot or derivative in your lab, use Potentiometric Titration . This is the self-validating standard for polyprotic bases.
Reagents & Setup
-
Analyte: ~0.5 mmol 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (high purity).
-
Solvent: Degassed
-free water (critical to prevent carbonate error). -
Ionic Strength Adjuster: 0.1 M KCl or NaCl (to maintain constant activity coefficients).
-
Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (if starting from salt form).
-
Apparatus: Automatic titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.01).
Workflow Logic
Data Processing
For a symmetric diamine with distant groups, the two ionization steps often overlap.
-
Plot pH vs. Volume.
-
Gran Plot: Use to precisely locate the equivalence point (
). -
Calculation: At
, .-
Note: If two distinct inflection points are not visible (common for this molecule), fit the data to a diprotic model assuming
. The reported value (9.7) represents the macroscopic ionization constant.
-
Applications in Drug Development
Conjugation Efficiency
The pKa of 9.7 dictates the optimal pH for conjugation reactions.
-
Reaction with NHS-Esters: Optimal pH is 8.0–8.5 .
-
Reasoning: At pH 8.5, approximately 6% of the amine is unprotonated (nucleophilic), which is sufficient for rapid reaction while minimizing hydrolysis of the NHS ester (which accelerates > pH 9.0).
-
Calculation:
.
-
Surface Passivation
When used to coat nanoparticles (e.g., Quantum Dots or Gold NPs), the surface pKa often shifts lower (to ~7.1) due to local electrostatic crowding and dielectric changes (see Reference 1). This means the surface may be less positively charged at physiological pH than predicted by bulk solution pKa.
References
-
Aldeek, F., et al. "Contrasting pKa of Protonated Bis(3-aminopropyl)-Terminated Polyethylene Glycol 'Jeffamine' and the Associated Thermodynamic Parameters in Solution and Covalently Attached to Graphite Surfaces." Chemistry: A European Journal, vol. 13, no. 34, 2007, pp. 9663-9667. Link
-
BenchChem. "An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers." BenchChem Technical Guides, 2025. Link
- Huntsman Corporation. "The Jeffamine Polyetheramines." Technical Bulletin, 2007. (General reference for polyether amine chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 869308-36-1|16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol|BLD Pharm [bldpharm.com]
- 3. 6291-85-6|3-Ethoxypropylamine|BLD Pharm [bldpharm.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. average M<sub>N</sub> 2,000, cross-linking reagent carboxyl reactive, amine | Sigma-Aldrich [sigmaaldrich.com]
- 6. average M<sub>N</sub> 1,500, cross-linking reagent carboxyl reactive, amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aablocks.com [aablocks.com]
- 9. O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500 | C5H15NO3 | CID 16211282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uregina.scholaris.ca [uregina.scholaris.ca]
Technical Guide: Stability & Storage of Homobifunctional PEG Amine Linkers
Executive Summary
Homobifunctional PEG amines (
This guide provides a rigorous, mechanistic analysis of these instability pathways and establishes a self-validating storage protocol to ensure reagent integrity.
Part 1: Chemical Anatomy & Degradation Mechanisms
To preserve
Auto-oxidation (The "Hidden" Killer)
The ether linkages (
-
Mechanism: A hydrogen atom is abstracted from the
-carbon (next to the ether oxygen), forming a radical. This reacts with to form a hydroperoxide . -
Consequence: Hydroperoxides are unstable; they decompose into aldehydes (formaldehyde, acetaldehyde) and formic acid .
Atmospheric Carbamylation (The "Silent" Deactivator)
Primary amines are nucleophiles. Upon exposure to atmospheric carbon dioxide (
-
Reaction:
-
Consequence: This reaction lowers the effective concentration of free amines available for conjugation. While reversible under acidic conditions or high vacuum, it introduces variability in stoichiometry during sensitive conjugation reactions (e.g., NHS-ester coupling).
Hygroscopicity
PEG is extremely hygroscopic.[6] Water absorption accelerates auto-oxidation (by facilitating radical transfer) and hydrolyzes sensitive coproducts. More importantly, it alters the weighing accuracy, leading to stoichiometric errors in conjugation protocols.
Visualization: Degradation Pathways
The following diagram illustrates the cascade of failure for PEG amines exposed to air and light.
Caption: Figure 1. Dual degradation pathways of PEG amines: Oxidative backbone cleavage (Red) and terminal amine carbonylation (Yellow).
Part 2: The "Gold Standard" Storage Protocol
This protocol is designed to be self-validating . It does not just store the chemical; it actively maintains its integrity.
The Environment (Argon vs. Nitrogen)[7][8]
-
Requirement: Store under Argon (Ar) , not Nitrogen (
), if possible.[7] -
Reasoning: Argon is heavier than air. It forms a "blanket" over the reagent in the vial, whereas Nitrogen can mix more easily with air if the seal is imperfect.
-
Protocol: Flush the headspace of the vial with dry Argon for 15–30 seconds before sealing.
Temperature & Light
-
Long-Term (>1 month): Store at -20°C or -80°C . Lower temperatures kinetically inhibit the radical oxidation steps.
-
Short-Term (<1 month): 4°C is acceptable only if the vial is amber and sealed under inert gas.
-
Light: Always use amber glass or wrap clear vials in aluminum foil. Photons are the primary initiators of the radical oxidation mechanism.
Handling (The Critical Step)
The most common point of failure is condensation .
-
Step 1: Remove vial from freezer.
-
Step 2: WAIT. Allow the vial to equilibrate to room temperature (approx. 30–45 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic PEG. This water introduces oxygen and facilitates hydrolysis/oxidation.
Part 3: Analytical Quality Control (QC)
Trust, but verify. Before using a stored PEG amine in a high-value conjugation (e.g., ADC synthesis), run these QC assays.
Summary of QC Methods
| Method | Target Analyte | Sensitivity | Purpose |
| TNBS Assay | Free Primary Amines | High | Quantifies functional amine content (detects carbamate loss). |
| Iodometric / Xylenol Orange | Peroxides | Very High | CRITICAL. Detects oxidative backbone damage before it ruins proteins. |
| 1H NMR | Backbone & End-groups | Medium | Structural confirmation; detects major degradation. |
Protocol 1: Peroxide Detection (The "Safety Check")
Why: Peroxides in PEG can oxidize sensitive amino acids (Met, Cys, Trp) in your protein payload, rendering the conjugate inactive.
-
Reagent: Use a commercial quantitative peroxide assay kit (e.g., ferrous oxidation-xylenol orange, FOX).
-
Limit: Reject PEG linkers with peroxide content > 5–10 µM for sensitive protein work.
-
Remediation: If peroxides are detected, they can sometimes be removed by passing the PEG solution through a column of activated alumina or reducing agents, but purchasing fresh high-quality reagent is safer.
Protocol 2: TNBS Assay (Amine Quantification)
Why: Confirms that the "Amine" PEG is actually an amine and not a carbamate or degradation product.
-
Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS).
-
Reaction: Reacts specifically with primary amines to form a trinitrophenyl derivative (orange/red).
-
Measurement: Absorbance at ~335–420 nm.
-
Calculation: Compare against a standard curve of pure Glycine or a fresh PEG-amine standard. If amine functionality is <90%, repurify or discard.
Part 4: Storage Workflow Diagram
Caption: Figure 2. The "No-Condensation" Loop. Strict adherence to warming cycles prevents moisture ingress.
References
-
Jenkem Technology. (2022).[7] PEG Storage and Handling Conditions. Retrieved from
-
BenchChem. (2025).[8][9][10][11] Stability of Amino-PEG10-Amine Linkers: An In Vitro and In Vivo Comparison. Retrieved from
-
Creative PEGWorks. (2025). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from
-
ThermoFisher Scientific. (2012). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from
-
Brebion, F., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs. MDPI Pharmaceutics. Retrieved from
Sources
- 1. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6514491B1 - Hydrolytically degradable carbamate derivatives of poly(ethylene glycol) - Google Patents [patents.google.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overview of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine synthesis methods
This guide details the synthesis of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS: 869308-34-9), a critical heterobifunctional polyethylene glycol (PEG) linker used in antibody-drug conjugates (ADCs) and PROTACs.
The nomenclature "Pentaoxanonadecane" refers to a 19-atom backbone containing 5 oxygen atoms and 14 carbon atoms, terminated by amine groups. This specific structure is achieved by extending a tetraethylene glycol (TEG) core with propyl spacers, distinguishing it from standard ethyl-linked PEG diamines.
Part 1: Retrosynthetic Analysis & Strategy
To synthesize this specific C19 backbone, a direct amination of tetraethylene glycol is insufficient as it yields ethyl-amine termini (C11 backbone). The synthesis requires a Michael Addition of acrylonitrile to the TEG core to extend the chain by three carbons on each side, followed by reduction.
Reaction Scheme
-
Cyanoethylation: Tetraethylene Glycol + Acrylonitrile
Dinitrile Intermediate. -
Reduction: Dinitrile + Reductant
Diamine Product.
Figure 1: Retrosynthetic pathway extending the TEG core to the target propyl-amine linker.
Part 2: Detailed Synthesis Protocols
Method A: Laboratory Scale (Borane Reduction)
Best for: High purity, gram-scale synthesis, avoiding high-pressure reactors.
Phase 1: Synthesis of the Dinitrile Intermediate
Reaction:
Reagents:
-
Tetraethylene glycol (TEG): 1.0 eq
-
Acrylonitrile: 2.5 eq (Excess to drive completion)
-
Potassium Hydroxide (KOH): 0.02 eq (Catalytic)
Protocol:
-
Setup: Charge a round-bottom flask with TEG and catalytic KOH.
-
Addition: Add acrylonitrile dropwise at room temperature (rt). The reaction is exothermic; maintain temperature
C using an ice bath if necessary. -
Reaction: Stir vigorously at rt for 1.5 to 2 hours.
-
Quench: Neutralize with dilute HCl (6 mol/L) until pH ~7.
-
Workup: Evaporate excess acrylonitrile under reduced pressure. Dissolve residue in Dichloromethane (DCM) and filter through Celite to remove salts.
-
Yield: Quantitative conversion to 4,7,10,13,16-pentaoxanonadecane-1,19-dinitrile (Yellow oil).
Phase 2: Reduction to Diamine
Reaction:
Reagents:
-
Dinitrile Intermediate: 1.0 eq
-
Borane-THF complex (1.0 M in THF): 8.0 eq (Large excess required for complete reduction)
Protocol:
-
Inert Atmosphere: Purge a dry flask with
. Dissolve the dinitrile in anhydrous THF. -
Reduction: Cool to
C. Add dropwise over 30 minutes. -
Reflux: Heat the mixture to reflux (
C) for 3.5 hours. -
Hydrolysis: Cool to
C. Cautiously quench with MeOH (exothermic H2 evolution) followed by concentrated HCl to hydrolyze the borane-amine complex. -
Extraction: Evaporate solvent. Dissolve residue in 2M NaOH (pH > 12). Extract with DCM (
).[3] -
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Result: Colorless oil. Purity >95% by NMR.
Method B: Industrial Scale (Catalytic Hydrogenation)
Best for: Kilogram-scale production, cost-efficiency.
Reagents:
-
Dinitrile Intermediate[4]
-
Raney Nickel (RaNi) or Cobalt catalyst
-
Hydrogen gas (
) -
Ammonia (
) or Methanol solvent
Protocol:
-
Reactor Loading: Load the dinitrile and washed Raney Nickel (10-20 wt%) into a high-pressure autoclave.
-
Ammonia Addition: Add liquid ammonia or ammonia-saturated methanol. Note: Ammonia suppresses secondary amine formation.
-
Pressurization: Pressurize with
to 1000–1500 psi (70–100 bar). -
Heating: Heat to 100–120°C with vigorous stirring.
-
Monitoring: Monitor pressure drop. Reaction is complete when
uptake ceases (approx. 4–6 hours). -
Workup: Cool, vent
, and filter off catalyst (Keep wet/inert to prevent fire). Distill the solvent to isolate the diamine.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Part 3: Critical Process Parameters & Quality Control
Key Specifications Table
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | HPLC / GC | |
| Identity | Matches structure | |
| Water Content | Karl Fischer | |
| Amine Value | Theoretical: ~6.5 meq/g | Titration ( |
Analytical Verification (
-NMR)
The structure is confirmed by the presence of three distinct methylene environments:
-
1.7-1.8 ppm: Quintet,
beta to amine (Propyl middle carbon). -
2.7-2.8 ppm: Triplet,
(Alpha to amine). -
3.5-3.7 ppm: Multiplet,
(Ether backbone protons).
Workflow Visualization
Figure 2: Operational workflow from raw material to purified diamine.
Part 4: Safety & Handling
-
Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood with double-gloving.
-
Borane-THF: Pyrophoric. Reacts violently with water. Use anhydrous techniques.[3]
-
Raney Nickel: Pyrophoric when dry. Keep submerged in water or ethanol at all times.
-
Storage: The final diamine is hygroscopic and sensitive to carbon dioxide (forms carbamates). Store at -20°C under an inert atmosphere (Argon/Nitrogen).
References
-
Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Source: National Institutes of Health (NIH) / PMC. [Link] Citation for: Specific BH3-THF reduction protocol and dinitrile synthesis conditions.
-
Synthesis of Mono- and Dithiols of Tetraethylene Glycol via Enzyme Catalysis. Source: MDPI (Molecules). [Link] Citation for: NMR characterization of TEG derivatives and handling of TEG backbone.
Sources
Methodological & Application
Application Notes and Protocols for Bioconjugation using 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for utilizing 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine as a flexible, hydrophilic, homobifunctional linker in bioconjugation. This PEG-based diamine is a valuable tool for researchers, scientists, and drug development professionals aiming to crosslink biomolecules, synthesize biocompatible polymers, or create advanced drug delivery systems. We will delve into the mechanistic underpinnings of relevant conjugation chemistries, provide detailed, step-by-step protocols, and offer insights into the characterization and optimization of the resulting bioconjugates.
Introduction: The Strategic Advantage of a PEG-Diamine Linker
In the field of bioconjugation, the choice of a linker molecule is a critical determinant of the stability, solubility, and biological activity of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their hydrodynamic volume, which can reduce renal clearance and shield them from proteolytic degradation.[1][2] 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a homobifunctional PEG linker, meaning it possesses identical reactive groups—primary amines—at both ends of a flexible pentaoxanonadecane chain.[3] This symmetrical architecture is ideal for applications requiring the crosslinking of two molecules or for the synthesis of polymers with repeating units. The primary amine groups are reactive towards a variety of functional groups, including carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones).[3][4]
The hydrophilicity imparted by the PEG chain can improve the solubility of the resulting conjugate, a crucial factor when working with hydrophobic drugs or proteins prone to aggregation.[5] This guide will focus on one of the most common and versatile applications of a diamine linker: the conjugation to a carboxyl-containing biomolecule using the robust and well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Core Application: Crosslinking Carboxyl-Containing Biomolecules
A primary application for a diamine linker is to bridge two molecules that possess carboxyl groups, or one molecule with multiple carboxyl groups to induce polymerization. This is achieved through a two-step process involving the activation of the carboxyl groups with EDC and NHS, followed by the addition of the diamine linker.
Mechanism of EDC/NHS Mediated Amine-Carboxyl Coupling
The EDC/NHS chemistry is a "zero-length" crosslinking method in that no atoms from the crosslinking agents are incorporated into the final product.[6] The process can be broken down into two key steps:
-
Activation of Carboxyl Groups: EDC reacts with a carboxyl group on the target biomolecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7]
-
Formation of a Stable NHS Ester: The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This significantly improves the efficiency of the subsequent reaction with the amine linker.[8]
-
Nucleophilic Attack by the Amine: The primary amine groups of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine then act as nucleophiles, attacking the NHS ester to form a stable amide bond and releasing NHS.
dot graph "EDC_NHS_Coupling_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Carboxyl [label="Biomolecule-COOH\n(Carboxyl Group)", fillcolor="#F1F3F4"]; EDC [label="EDC", shape=ellipse, fillcolor="#FBBC05"]; O_acylisourea [label="O-acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", shape=ellipse, fillcolor="#FBBC05"]; NHS_ester [label="Amine-Reactive\nNHS Ester (Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diamine [label="H₂N-PEG-NH₂\n(Diamine Linker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugate [label="Biomolecule-CO-NH-PEG-NH₂\n(Amide Bond)", fillcolor="#F1F3F4"];
// Edges Carboxyl -> O_acylisourea [label="+ EDC"]; O_acylisourea -> NHS_ester [label="+ NHS\n- EDC Urea"]; NHS_ester -> Conjugate [label="+ Diamine Linker\n- NHS"]; } "Chemical mechanism of the two-step EDC/NHS coupling reaction."
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a carboxyl-containing protein with 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine. It is crucial to note that optimization of reagent concentrations and reaction times is essential for each specific application.
Materials and Reagents
| Reagent | Recommended Properties |
| Biomolecule of Interest | Protein, peptide, or other molecule with accessible carboxyl groups (e.g., Asp, Glu, C-terminus) |
| 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine | High purity (≥95%) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade, stored desiccated at -20°C |
| NHS or Sulfo-NHS | Molecular biology grade, stored desiccated at 4°C |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0 |
| Coupling Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |
| Wash Buffer | PBS with 0.05% Tween-20 |
| Desalting Columns | Appropriate for the size of the biomolecule |
Step-by-Step Protocol: Two-Step EDC/NHS Crosslinking
This protocol describes the crosslinking of a protein with available carboxyl groups.
3.2.1. Reagent Preparation
-
Biomolecule Solution: Prepare the carboxyl-containing protein in Activation Buffer at a concentration of 1-10 mg/mL. It is critical that this buffer does not contain primary amines or carboxylates.
-
Diamine Linker Stock Solution: Prepare a 10-50 mM stock solution of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine in an appropriate solvent. While PEG diamines are generally water-soluble, it is advisable to first dissolve it in a small amount of DMSO or DMF and then dilute with the Coupling Buffer.
-
EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. EDC is susceptible to hydrolysis, so fresh preparation is critical for high coupling efficiency.
3.2.2. Activation of the Carboxyl-Containing Protein
-
To the protein solution, add the freshly prepared EDC/NHS solution. The recommended molar excess of EDC and NHS over the protein is typically in the range of 10-50 fold, but this should be optimized.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3.2.3. Removal of Excess Activation Reagents
-
To prevent unwanted side reactions and polymerization, it is crucial to remove the excess EDC and NHS before adding the diamine linker.
-
This is best achieved using a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH of the reaction mixture, which is optimal for the subsequent amine coupling.[8]
3.2.4. Conjugation with the Diamine Linker
-
To the purified, activated protein, add the desired molar excess of the 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine stock solution. A 10- to 50-fold molar excess of the diamine is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
3.2.5. Quenching and Purification
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate from excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Prepare Protein in\nActivation Buffer (pH 6.0)"]; B [label="Add fresh EDC/NHS\n(15-30 min, RT)"]; C [label="Remove Excess Reagents\n(Desalting Column)"]; D [label="Elute in Coupling Buffer\n(pH 7.2-8.0)"]; E [label="Add Diamine Linker\n(2h RT or O/N 4°C)"]; F [label="Quench Reaction\n(Tris or Glycine)"]; G [label="Purify Conjugate\n(SEC or Dialysis)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } "General workflow for a two-step EDC/NHS bioconjugation."
Characterization of the Bioconjugate
Thorough characterization of the final conjugate is essential to confirm successful ligation and to determine the extent of modification.
| Characterization Technique | Information Provided |
| SDS-PAGE | To visualize the increase in molecular weight of the conjugated protein. |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect any aggregation or fragmentation. |
| Mass Spectrometry (MS) | To determine the exact mass of the conjugate and the degree of linker incorporation. |
| UV-Vis Spectroscopy | To determine the protein concentration and, if applicable, the concentration of a conjugated chromophore. |
| Functional Assays | To ensure that the biological activity of the protein is retained after conjugation. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC (hydrolyzed)- Suboptimal pH- Insufficient molar excess of reagents | - Prepare EDC/NHS solution immediately before use.- Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.2-8.0.- Increase the molar ratio of EDC/NHS and/or the diamine linker. |
| Protein Aggregation/Precipitation | - High degree of conjugation- Inappropriate buffer conditions | - Reduce the molar excess of EDC/NHS and/or diamine linker.- Perform a buffer screen to find the optimal pH and ionic strength for the conjugate. |
| Loss of Biological Activity | - Conjugation at or near the active site- Denaturation during the reaction | - Reduce the molar excess of reagents to lower the degree of conjugation.- Perform the reaction at a lower temperature (4°C). |
Conclusion
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a versatile homobifunctional linker that offers the benefits of hydrophilicity and flexibility to bioconjugation strategies. The protocols and principles outlined in this guide provide a solid foundation for its successful application in crosslinking carboxyl-containing biomolecules. As with any bioconjugation reaction, empirical optimization of the reaction conditions is paramount to achieving the desired outcome with high efficiency and reproducibility.
References
- Benchchem.
- Adheron Therapeutics. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- Benchchem. Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.
- Nano diainc. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- Biochemical Assay Reagent. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- BuyersGuideChem. 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid.
- Big Molecule Watch. (12)
- Thermo Fisher Scientific. instructions - edc.
- Lumiprobe.
- Nano diainc. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- Sigma-Aldrich. 4,7,13,16-Tetraoxa-10-azanonadecane-1,19-dioic acid.
- Pharmaffiliates. 4,7,10,13,16-Pentaoxanonadecanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester.
- Benchchem.
- Cayman Chemical.
- Google Patents. (12)
- Google Patents. (12)
- Benchchem. Application Notes and Protocols for 1,10-Decanediol in Drug Delivery Systems.
- Google Patents. US10398785B2 - Pharmaceutical compositions containing taxane-cyclodextrin complexes, method of making and methods of use.
- PMC.
- MDPI. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents.
- Research Journal of Pharmacy and Technology. Nanosponges-Revolutionary Approach: A Review.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Benchchem. An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.
- Benchchem.
- precisionFDA. PENTADECANE.
- gsrs. PENTAMIDINE DIHYDROCHLORIDE.
- ChemPep. Overview of PEG Linkers.
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- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. bigmoleculewatch.com [bigmoleculewatch.com]
- 7. One moment, please... [jenkemusa.com]
- 8. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
Precision Engineering of Hydrogels: PEG-Diamine Crosslinking Strategies
Application Note & Protocol Guide
Executive Summary
Polyethylene glycol diamine (PEG-diamine) is a premier homobifunctional crosslinker used to engineer hydrogels with tunable mechanical properties, "stealth" immunogenicity, and precise mesh sizes. Unlike small-molecule crosslinkers (e.g., glutaraldehyde), PEG-diamine introduces a hydrophilic spacer arm that reduces steric hindrance and enhances the biocompatibility of the resulting network.
This guide details the use of PEG-diamine in two distinct high-value workflows:
-
EDC/NHS-Mediated Crosslinking of carboxylated polymers (e.g., Hyaluronic Acid).
-
Direct Amine-Ester Crosslinking of activated star-polymers (e.g., 4-arm PEG-NHS).
Mechanism of Action & Critical Parameters[2][3]
The Chemistry of Crosslinking
The utility of PEG-diamine relies on the nucleophilic attack of its primary amine groups (
-
Pathway A (Carboxyl Activation): In networks involving Hyaluronic Acid (HA) or Alginate, the native carboxyl groups (
) are first activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form stable NHS-esters. The PEG-diamine then displaces the NHS group to form a zero-length amide bond, though the PEG chain itself acts as a physical spacer. -
Pathway B (Direct Coupling): When reacting with pre-functionalized PEG-NHS esters, the reaction is a direct nucleophilic substitution. This reaction is highly pH-dependent; the amine must be deprotonated (nucleophilic) while avoiding rapid hydrolysis of the NHS ester.
The "Goldilocks" pH Window
A common failure mode in PEG-diamine crosslinking is incorrect pH control.
-
Amine pKa: Primary amines on PEG have a pKa
9.0–9.5. At neutral pH (7.0), they are largely protonated ( ) and non-nucleophilic. -
NHS Hydrolysis: NHS esters hydrolyze rapidly at pH > 8.0 (
min at pH 8.6). -
The Solution: The optimal crosslinking window is pH 7.4 – 8.0 . This balances the presence of free amines with the stability of the NHS ester.
Visualization: The Crosslinking Pathway
The following diagram illustrates the EDC/NHS activation pathway followed by PEG-diamine crosslinking.
Caption: Step-wise activation of carboxyl groups followed by nucleophilic substitution by PEG-diamine. Note the pH shift required between activation and crosslinking.
Experimental Protocols
Protocol A: Crosslinking Hyaluronic Acid (HA) with PEG-Diamine
Application: Tissue engineering scaffolds, injectable fillers. Rationale: This "Two-Step" method segregates activation and crosslinking to maximize efficiency and prevent EDC deactivation.
Materials
-
Polymer: Sodium Hyaluronate (MW 100 kDa – 1 MDa).
-
Crosslinker: Linear PEG-Diamine (MW 2 kDa – 10 kDa).
-
Activators: EDC-HCl and NHS.[1]
-
Buffers:
-
Activation Buffer: 0.1 M MES, pH 5.5.
-
Coupling Buffer: 0.1 M Borate or Phosphate (PBS), pH 8.0.
-
Step-by-Step Methodology
-
Polymer Dissolution:
-
Dissolve HA in MES Buffer at 10 mg/mL (1% w/v). Stir overnight at 4°C to ensure complete hydration without degradation.
-
-
Activation (The "Acidic" Step):
-
Add EDC and NHS to the HA solution.[2]
-
Stoichiometry: Target a molar ratio of 4:1 (EDC:COOH) and 1:1 (NHS:EDC).
-
React for 15–30 minutes at room temperature.
-
Note: Do not exceed 30 minutes; the active ester can hydrolyze or rearrange into stable N-acylureas (inactive).
-
-
Buffer Exchange (Critical):
-
The reaction is currently at pH 5.5. The PEG-amine will not react efficiently here.
-
Option A (High Purity): Rapidly dialyze or use a desalting column to transfer activated HA into Coupling Buffer (pH 8.0) .
-
Option B (Rapid): Adjust pH to 7.4–8.0 using concentrated NaOH or high-molarity buffer, provided the volume change is negligible.
-
-
Crosslinking:
-
Dissolve PEG-diamine in a small volume of Coupling Buffer.
-
Add PEG-diamine to the activated HA solution.
-
Stoichiometry: Target a 0.5:1 to 1:1 molar ratio of Amine:Activated-Ester.
-
-
Gelation:
-
Mix thoroughly by vortexing (10 seconds) or dual-syringe mixing.
-
Incubate at 37°C. Gelation typically occurs within 10 minutes to 2 hours , depending on the degree of substitution.
-
Protocol B: Rapid "Click" Gelation (4-Arm PEG-NHS + PEG-Diamine)
Application: Cell encapsulation, drug depots. Rationale: This reaction is thermodynamically favorable and requires no catalysts, making it ideal for encapsulating sensitive cells.
Materials
-
Component A: 4-Arm PEG-NHS (MW 10 kDa – 40 kDa).
-
Component B: Linear PEG-Diamine (MW 2 kDa – 5 kDa).
-
Buffer: PBS (pH 7.4).
Step-by-Step Methodology
-
Preparation:
-
Weigh components into separate vials under an inert atmosphere (nitrogen/argon) to prevent moisture-induced hydrolysis of the NHS ester.
-
-
Solubilization:
-
Dissolve Component A (PEG-NHS) in PBS (pH 7.4) at 10–20% w/v. Use immediately.
-
Dissolve Component B (PEG-Diamine) in PBS (pH 7.4) at equimolar concentration relative to functional groups.
-
-
Stoichiometric Calculation:
-
Ensure a 1:1 ratio of NHS groups to
groups. -
Formula:
-
-
Mixing & Casting:
-
Combine solutions A and B.
-
Gelation Speed: At pH 7.4, gelation occurs in < 2 minutes .
-
Control: To slow gelation (e.g., for injection), lower the pH to 6.5 or reduce polymer concentration.
-
Characterization & Data Interpretation
Swelling Ratio (Q)
The swelling ratio is a direct proxy for crosslinking density (
- : Weight of swollen gel (equilibrium).
- : Weight of lyophilized dry gel.
Table 1: Impact of PEG-Diamine MW on Hydrogel Properties
| PEG-Diamine MW | Crosslinking Density | Mesh Size (
Mesh Size Calculation
For drug delivery, the mesh size (
-
Where
is the polymer volume fraction and is the root-mean-square end-to-end distance of the polymer chain between crosslinks. -
Practical Insight: Increasing PEG-diamine length directly increases
, allowing larger proteins to diffuse through the matrix.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Gelation | Hydrolysis of NHS esters | Use fresh PEG-NHS; ensure dry storage (-20°C). |
| pH too low (< 7.0) | Increase pH to 7.4–8.0 to deprotonate amines. | |
| Gelation too Fast | pH too high (> 8.0) | Lower pH to 6.0–7.0 to slow the reaction kinetics. |
| Inhomogeneous Gel | Poor mixing speed | Use a dual-syringe mixer; mix components at lower concentration first. |
| Low Stiffness | Low crosslinking efficiency | Increase EDC/NHS molar excess; ensure 1:1 Amine:Ester stoichiometry. |
References
-
Reaction Mechanisms & pH Control
-
Hydrogel Mesh Size & Swelling
-
Cruise, G. M., Scharp, D. W., & Hubbell, J. A. (1998). Characterization of permeability and network structure of interfacially photopolymerized poly(ethylene glycol) diacrylate hydrogels. Biomaterials, 19(14), 1287-1294. Link
-
Mellott, M. B., et al. (2001).[5] Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization. Biomaterials, 22(9), 929-941.
-
-
Hyaluronic Acid Crosslinking Protocols
-
PEG-NHS/Amine Systems
-
Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of poly(ethylene glycol) molecular weight on tensile and swelling properties of oligo(poly(ethylene glycol) fumarate) hydrogels for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-viral vector delivery from PEG-hyaluronic acid hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalizing Carboxyl Groups with 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Experimental Protocol
Scientific Rationale & Bioconjugation Strategy
The functionalization of carboxylated substrates (e.g., nanoparticles, proteins, or biomaterials) with primary amines is a foundational technique in bioconjugation and drug delivery. Utilizing 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (commonly referred to as PEG6-diamine) offers distinct thermodynamic and steric advantages over short-chain aliphatic diamines (e.g., ethylenediamine).
As a homobifunctional, polyethylene glycol (PEG)-based linker, this molecule introduces a highly hydrophilic, flexible spacer arm (~24.5 Å) between the substrate and the newly introduced terminal amine. This flexibility drastically reduces steric hindrance for downstream conjugation steps (such as antibody attachment or fluorophore labeling) while suppressing non-specific protein adsorption and improving aqueous solubility.
To achieve this functionalization, we employ EDC/Sulfo-NHS zero-length crosslinking chemistry . By strictly controlling the molar ratios and buffer pH, we can force a directional, one-to-one amidation reaction that prevents unwanted substrate crosslinking.
Table 1: Physicochemical Properties of the Crosslinker
| Parameter | Specification |
| Chemical Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |
| Common Name | PEG6-diamine; O,O'-Bis(3-aminopropyl)pentaethylene glycol |
| CAS Number | 869308-34-9 |
| Molecular Weight | 308.41 g/mol |
| Chemical Formula | C₁₄H₃₂N₂O₅ |
| Spacer Arm Length | ~24.5 Å |
| Reactive Groups | Two terminal primary amines (-NH₂) |
Mechanistic Principles of EDC/Sulfo-NHS Activation
The conjugation relies on a two-step activation and coupling mechanism. Understanding the causality behind the buffer and pH choices is critical for protocol success.
-
Carboxyl Activation (pH 5.5–6.0): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the target carboxyl group to form an O-acylisourea intermediate. This step is performed in MES buffer at pH 6.0 because EDC is highly stable and efficient in slightly acidic conditions .
-
Ester Stabilization: The O-acylisourea intermediate is highly unstable in aqueous environments and will rapidly hydrolyze back to a carboxyl group if an amine is not immediately present . To prevent this, Sulfo-NHS is added simultaneously. Sulfo-NHS displaces the EDC by-product to form a semi-stable Sulfo-NHS ester, which has a half-life of hours rather than seconds .
-
Amine Coupling (pH 7.2–8.0): The PEG6-diamine is introduced in a neutral-to-basic buffer (e.g., PBS). This pH shift is mandatory because the primary amine on the PEG linker must be unprotonated (acting as a free base) to execute a successful nucleophilic attack on the Sulfo-NHS ester .
Figure 1: Two-step EDC/Sulfo-NHS activation and PEG6-diamine coupling mechanism.
Quantitative Reaction Parameters
To prevent the homobifunctional PEG6-diamine from crosslinking two carboxylated substrates together (dimerization), the diamine must be supplied in a massive kinetic excess.
Table 2: Optimized Reaction Parameters
| Parameter | Optimized Value | Causality / Rationale |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC stability; strictly devoid of competing primary amines or carboxylates. |
| Coupling Buffer | 0.1 M PBS, pH 7.4 | Deprotonates the PEG-diamine for efficient nucleophilic attack. |
| EDC : COOH Ratio | 10:1 molar excess | Ensures complete activation of all available surface carboxyl groups. |
| Sulfo-NHS : EDC Ratio | 2.5:1 molar excess | Maximizes the conversion of the unstable O-acylisourea to the stable NHS ester. |
| PEG-Diamine : COOH Ratio | 50:1 molar excess | Critical: Floods the reaction so each activated carboxyl reacts with a unique PEG molecule, leaving the other amine free. |
Experimental Protocol: Surface/Nanoparticle Functionalization
This protocol describes the functionalization of carboxylated solid supports (e.g., magnetic beads, gold nanoparticles, or polymeric micelles).
Figure 2: Standard experimental workflow for functionalizing carboxylated substrates.
Step-by-Step Methodology
Phase 1: Activation
-
Preparation: Suspend the carboxylated substrate (equivalent to 1 µmol of -COOH groups) in 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Reagent Addition: Immediately before use, dissolve EDC and Sulfo-NHS in dry dimethyl sulfoxide (DMSO) or directly into the Activation Buffer. Add 10 µmol of EDC and 25 µmol of Sulfo-NHS to the substrate suspension.
-
Incubation: Vortex gently and incubate at room temperature (RT) for 15–30 minutes with continuous end-over-end rotation.
-
Intermediate Wash (Crucial): Centrifuge or magnetically separate the substrate. Discard the supernatant to remove unreacted EDC and Sulfo-NHS. Resuspend the activated substrate in 1 mL of Coupling Buffer (0.1 M PBS, pH 7.4). Note: Proceed immediately to Phase 2, as the Sulfo-NHS ester will slowly hydrolyze.
Phase 2: Conjugation 5. Diamine Addition: Add 50 µmol of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine to the activated substrate suspension. 6. Incubation: Incubate for 2 to 4 hours at RT (or overnight at 4°C) under continuous agitation. 7. Quenching: Add hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes to quench any remaining unreacted Sulfo-NHS esters. 8. Purification: Remove excess PEG6-diamine and quenching agents via dialysis (using an appropriate MWCO membrane) against PBS, or through repeated centrifugation/resuspension cycles.
Analytical Validation (The Self-Validating System)
A robust protocol must be a self-validating system. To prove that the primary amines are covalently bound and not merely physically adsorbed to the substrate, you must run a parallel Negative Control (Substrate + PEG6-diamine, omitting EDC and Sulfo-NHS).
Validation Assay (TNBSA Test):
-
Post-purification, aliquot equal amounts of the Experimental Sample and the Negative Control into a microplate.
-
Add 2,4,6-trinitrobenzene sulfonic acid (TNBSA) working solution to both samples.
-
Incubate at 37°C for 2 hours.
-
Interpretation: A successful covalent functionalization will yield a strong yellow-orange color (absorbance at 335 nm) in the Experimental Sample. The Negative Control must show baseline absorbance. If the Negative Control shows high absorbance, your purification step was insufficient to remove non-covalently adsorbed PEG6-diamine.
References
-
G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." G-Biosciences Technical Articles, 2017. URL:[Link]
-
ResearchGate. "Mechanism for protein immobilization via EDC/NHS coupling." ResearchGate, Bioconjugation reactions for covalent coupling of proteins to gold surfaces. URL:[Link]
Application Note: Precision Preparation of Antibody-Drug Conjugates Using PEG6-Diamine Spacers
Abstract
This guide details the protocol for synthesizing homogeneous Antibody-Drug Conjugates (ADCs) utilizing PEG6-diamine (
Introduction & Mechanism[2][3][4]
Why PEG6-Diamine?
The PEG6 (hexaethylene glycol) spacer is the "gold standard" length for ADC linkers. It provides a critical balance:
-
Hydrophilicity: Masks the hydrophobicity of cytotoxic payloads (e.g., MMAE, PBD dimers), preventing aggregation.
-
Stealth: Reduces immunogenicity and uptake by the reticuloendothelial system (RES).
-
Diamine Functionality: The terminal amines serve a dual purpose. One amine attaches to the payload (via activated ester chemistry), leaving the second amine free to act as a highly specific substrate for the mTG enzyme.
Mechanism of Action: Enzymatic Transpeptidation
Unlike random lysine conjugation, mTG targets specific glutamine residues on the antibody Fc region (typically Q295, which becomes accessible upon deglycosylation or is naturally accessible in aglycosylated variants).[2]
Reaction Scheme:
Mechanistic Diagram
Caption: Mechanism of mTG-mediated conjugation. The enzyme activates the antibody glutamine, which is then attacked by the primary amine of the PEG6-linker payload.
Materials & Equipment
Reagents
-
Antibody: Human IgG1 (aglycosylated or deglycosylated preferred for native Q295 access). Concentration: >5 mg/mL in PBS.
-
Linker-Payload: Amine-functionalized payload (e.g., MMAE-PEG6-NH2).
-
Note: If starting from raw PEG6-diamine, see "Protocol 1" below.
-
-
Enzyme: Microbial Transglutaminase (mTG) (e.g., from Streptomyces mobaraensis), >30 U/mg.
-
Buffers:
-
Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Deglycosylation Buffer: PBS, pH 7.4.
-
-
Enzyme (Optional): PNGase F (if deglycosylation is required).
Equipment
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).
-
High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).
-
Amicon Ultra Centrifugal Filters (30 kDa MWCO).
Experimental Protocols
Protocol 1: Preparation of Amine-Reactive Payload (Pre-Conjugation)
Objective: Attach the PEG6-diamine spacer to the payload, ensuring one amine remains free for the antibody conjugation.
-
Activation: Dissolve the Payload (containing a carboxyl group) in anhydrous DMSO.
-
Coupling: Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 15 minutes.
-
Linker Addition: Add 5.0 equivalents of PEG6-diamine dissolved in DMSO.
-
Critical: The large excess of diamine prevents the "dumbbell" formation (Payload-PEG6-Payload) and ensures the product is predominantly Payload-PEG6-NH2.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.
-
Purification: Purify via preparative RP-HPLC (C18 column) using an Acetonitrile/Water gradient + 0.1% TFA.
-
Verification: Confirm mass via LC-MS. Lyophilize the product.
Protocol 2: mTG-Mediated Antibody Conjugation (Core Workflow)
Objective: Site-specific attachment of the Payload-PEG6-NH2 to the Antibody.
Step-by-Step Workflow:
-
Antibody Pre-treatment (Deglycosylation):
-
Rationale: Native IgG1 glycosylation at N297 sterically hinders mTG access to Q295.
-
Incubate mAb (5 mg/mL) with PNGase F (5 U/mg mAb) in PBS at 37°C for 16 hours.
-
Verify complete deglycosylation via LC-MS (Shift of ~1444 Da per heavy chain).
-
-
Conjugation Reaction:
-
Buffer Exchange: Exchange antibody into Conjugation Buffer (50 mM Tris-HCl, pH 8.0).
-
Mixture:
-
mAb Concentration: 2–5 mg/mL.
-
Payload-Linker Excess: 20–80 molar equivalents (relative to mAb). Note: mTG kinetics improve with higher amine concentration.
-
mTG Enzyme: 6 U per mg of Antibody.
-
-
Incubation: Incubate at 37°C for 16–24 hours with gentle orbital shaking.
-
-
Quenching & Purification:
-
Stop reaction by cooling to 4°C or adding EDTA (if metal-dependent proteases are a concern, though mTG is Ca2+ independent).
-
Purification: Apply mixture to a Protein A column to remove enzyme and excess linker, followed by SEC (Superdex 200) to remove aggregates.
-
Workflow Visualization
Caption: Operational workflow for mTG-mediated ADC preparation using PEG6-diamine spacers.
Characterization & Quality Control
To validate the "Self-Validating System" of this protocol, the following metrics must be met:
| Parameter | Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS | Target: 2.0 (± 0.2). mTG typically yields DAR 2 (one per heavy chain Q295). |
| Aggregation | SEC-HPLC | < 5% High Molecular Weight Species (HMWS). |
| Free Drug | RP-HPLC | < 1% unconjugated payload. |
| Endotoxin | LAL Assay | < 0.1 EU/mg (for in vivo studies). |
Troubleshooting Guide
-
Problem: Low Conjugation Efficiency (DAR < 1.5).
-
Problem: High Aggregation.
-
Problem: Crosslinking (Dimerization of mAbs).
-
Root Cause:[2][6][7] PEG6-diamine acting as a bridge between two antibodies.
-
Solution: This is rare with mTG as the amine donor must be a primary amine and the acceptor a glutamine. However, ensure the payload is fully coupled to one side of the diamine before adding to the antibody. Never add free PEG6-diamine to the mTG reaction.
-
References
-
Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology. Link
-
Jeger, S., et al. (2010). "Site-Specific and Stoichiometric Modification of Antibodies by Bacterial Transglutaminase." Angewandte Chemie International Edition. Link
-
Dennler, P., et al. (2014). "Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates."[2][3] Bioconjugate Chemistry. Link
-
BenchChem. (2025).[4][5] "An In-depth Technical Guide on the Role of the PEG6 Spacer in Bifunctional Linkers." Link
-
PurePEG. (2025).[6] "Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications." Link
Sources
EDC/NHS coupling reactions with 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary & Molecule Profile
This guide details the protocol for utilizing 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (often referred to as Bis(3-aminopropyl) tetraethylene glycol or PEG5-diamine ) in EDC/NHS coupling reactions.
Unlike hydrophobic alkyl spacers, this homobifunctional linker features a hydrophilic polyethylene glycol (PEG) backbone containing 5 oxygen atoms. This structural property is critical for:
-
Reducing Steric Hindrance: The ~20-atom backbone provides flexibility, allowing conjugated ligands to overcome the Debye length on charged surfaces.
-
Increasing Solubility: The ether oxygen atoms impart high water solubility, preventing aggregation of hydrophobic payloads (e.g., drugs, fluorophores).
-
Surface Passivation: When used to aminate carboxylated surfaces (e.g., PLGA nanoparticles, magnetic beads), the PEG chain reduces non-specific protein adsorption (fouling).
Molecule Specifications:
-
IUPAC Name: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
-
Chemical Structure:
-
Backbone Length: ~25 Å (extended)
-
Reactive Groups: Primary Amines (
) at both termini (Homobifunctional).
Mechanistic Workflow
The coupling reaction proceeds via a two-step zero-length crosslinking strategy. First, the carboxyl group is activated into a semi-stable NHS-ester. Second, the primary amine of the linker attacks the ester to form a stable amide bond.
Critical Consideration: Because the linker is homobifunctional (has two amines), there is a high risk of "looping" (both ends reacting with the same surface) or "bridging" (crosslinking two particles) if stoichiometry is not controlled.
Figure 1: Reaction pathway for carboxyl-to-amine conjugation.[1] Note the competition between hydrolysis and aminolysis.
Pre-Reaction Optimization Checklist
Before initiating the protocol, ensure the following parameters are met to maximize yield and minimize polymerization.
| Parameter | Recommended Condition | Scientific Rationale |
| Activation Buffer | MES Buffer (0.1 M, pH 5.0 - 6.0) | EDC is most active at acidic pH. Avoid amine/carboxyl buffers (Tris, Citrate, Glycine) which compete with the reaction. |
| Coupling Buffer | PBS or HEPES (0.1 M, pH 7.2 - 7.5) | Amine nucleophilicity increases at higher pH (deprotonation), but NHS-ester hydrolysis also accelerates. pH 7.2-7.5 is the "Goldilocks" zone. |
| Stoichiometry (Linker) | 30x - 50x Molar Excess | CRITICAL: To ensure only one end of the diamine reacts (leaving the other free), you must flood the reaction with linker. Low ratios lead to crosslinking (bridging). |
| Quenching | Hydroxylamine or Ethanolamine | Required to deactivate unreacted NHS-esters before downstream applications. |
| Solvent | Water / Aqueous Buffer | The Pentaoxanonadecane linker is highly water-soluble; no DMSO/DMF is required, preserving protein structure. |
Protocol: Surface Amination of Carboxylated Particles
Objective: Convert carboxyl-functionalized nanoparticles (or proteins) into amine-functionalized particles using 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine as a spacer.
Materials
-
Carboxylated sample (e.g., 1 mL of 10 mg/mL COOH-beads).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).[2]
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 100 mM MES, pH 6.0.
-
Coupling Buffer: 1x PBS, pH 7.4 (Must be amine-free).
Step-by-Step Procedure
Phase 1: Activation (Carboxyl
-
Wash: Buffer exchange the carboxylated sample into Activation Buffer (MES, pH 6.0) . If using nanoparticles, centrifuge/magnetically separate and resuspend.
-
Prepare Reagents: Immediately before use, dissolve EDC and Sulfo-NHS in MES buffer.
-
Target Concentration: 10 mM EDC and 20 mM Sulfo-NHS final concentration in the reaction mix.
-
-
Incubate: Add EDC/NHS solution to the sample. Incubate for 15–30 minutes at room temperature with gentle rotation.
-
Note: Do not exceed 30 minutes; NHS-esters will begin to hydrolyze.
-
Phase 2: Removal of Excess EDC (Crucial) 4. Purify: Rapidly remove excess EDC and Sulfo-NHS using a desalting column (for proteins) or centrifugation/washing (for particles).
- Why? If unreacted EDC remains, it will react with the diamine linker in solution, causing the linker to polymerize with itself or the protein, forming aggregates.
- Resuspend: Resuspend the activated NHS-ester sample in Coupling Buffer (PBS, pH 7.4) .
Phase 3: Conjugation (NHS-Ester
- Stoichiometry: Calculate a 50-fold molar excess of diamine relative to the carboxyl groups.
- Example: If you have 1 µmol of COOH groups activated, add 50 µmol of diamine.
- React: Immediately add the dissolved linker to the activated sample.
- Incubate: React for 2 hours at room temperature or overnight at 4°C.
- Mechanism:[4][5][6][7] The high excess ensures that as soon as one amine end reacts with the surface, the surrounding solution is so rich in free diamine that it is statistically unlikely for the other end of the tethered diamine to find another active ester before a free diamine does.
Phase 4: Quenching & Cleanup 8. Quench: Add Hydroxylamine (final 10 mM) or Ethanolamine to quench any remaining NHS-esters. Incubate 15 mins. 9. Final Wash: Purify the sample (dialysis, filtration, or centrifugation) to remove the huge excess of unbound diamine.
- Result: You now have a surface displaying free primary amines extended by a hydrophilic 19-atom PEG spacer.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Aggregation / Precipitation | Crosslinking (Bridging) | Increase Linker Excess. Shift from 20x to 50x or 100x molar excess. Ensure rapid mixing. |
| Low Conjugation Yield | Hydrolysis of NHS-ester | Work Faster. Minimize time between Activation (Step 3) and Linker Addition (Step 6). Ensure pH is not >8.0. |
| Low Conjugation Yield | Old EDC | EDC is hygroscopic and hydrolyzes in air. Use fresh EDC or store under nitrogen/desiccant. |
| Cloudy Solution (Proteins) | Isoelectric Point Precipitation | Check the pI of your protein. If the pH of the coupling buffer is near the pI, the protein may crash out. Shift pH by ±1 unit. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on zero-length crosslinkers and spacer arms).
-
Thermo Fisher Scientific.EDC/NHS Crosslinking Protocol.
-
Bartczak, D., & Kanaras, A. G. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/NHS Coupling. Langmuir.
-
PubChem.Compound Summary: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (Bis(3-aminopropyl) tetraethylene glycol).
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- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 5. youtube.com [youtube.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Enhancing Polymer Biocompatibility Through PEG Diamine Incorporation: An Application & Protocol Guide
Introduction: The Imperative for Biocompatible Polymers in Advanced Therapeutics and Medical Devices
The efficacy and safety of advanced drug delivery systems and medical devices are intrinsically linked to the biocompatibility of their constituent polymers. A primary challenge in the field is the foreign body response, a cascade of events initiated by the nonspecific adsorption of proteins onto a material's surface upon introduction to a biological environment. This protein adsorption can trigger inflammatory responses, reduce the effectiveness of a therapeutic, and lead to device failure. Poly(ethylene glycol) (PEG) has emerged as the gold standard for mitigating these undesirable interactions. The incorporation of PEG, a process known as PEGylation, creates a hydrophilic shield that significantly enhances the biocompatibility of polymeric materials. This guide provides a comprehensive overview and detailed protocols for the incorporation of diamine-terminated PEG (PEG diamine) to improve the biocompatibility of polymers for researchers, scientists, and drug development professionals.
The Mechanism of PEGylation: A Shield Against Biological Recognition
The remarkable ability of PEG to confer "stealth" properties to materials stems from its unique physicochemical characteristics. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a tightly bound hydration layer.[1] This layer presents a physical and energetic barrier, sterically hindering the approach and adsorption of proteins.[1] Furthermore, the high mobility and large excluded volume of the flexible PEG chains are thermodynamically unfavorable to the displacement required for protein adsorption.[2] By minimizing protein adsorption, PEGylation effectively reduces opsonization—the process by which proteins mark foreign objects for phagocytic clearance—thereby prolonging the circulation time of nanomedicines and preventing the activation of the host immune system.[3][4]
Strategic Incorporation of PEG Diamine: Synthesis and Surface Modification
PEG diamine offers a versatile platform for integrating PEG into and onto polymer structures, primarily through two strategic approaches: copolymerization to form block copolymers and "grafting-to" for surface modification.
Synthesis of Block Copolymers via Ring-Opening Polymerization (ROP)
Amphiphilic block copolymers, comprising hydrophilic PEG blocks and hydrophobic polymer blocks (e.g., polyesters like poly(ε-caprolactone) (PCL) or poly(lactic-co-glycolic acid) (PLGA)), can self-assemble into core-shell structures such as micelles and nanoparticles. These are highly valuable for drug delivery applications. PEG diamine can act as a macroinitiator for the ring-opening polymerization of cyclic esters like ε-caprolactone, resulting in ABA-type triblock copolymers (e.g., PCL-PEG-PCL).[3][5]
Diagram 1: Ring-Opening Polymerization of ε-Caprolactone
Caption: ROP of ε-caprolactone initiated by PEG diamine.
Protocol 1: Synthesis of PCL-PEG-PCL Triblock Copolymer
This protocol details the synthesis of a PCL-PEG-PCL triblock copolymer via ring-opening polymerization of ε-caprolactone, initiated by diamine-terminated PEG.
Materials:
-
Diamine-terminated Poly(ethylene glycol) (H₂N-PEG-NH₂, MW 2000 g/mol )
-
ε-Caprolactone (ε-CL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Chloroform
-
Hexane
-
Three-neck round-bottom flask
-
Nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Oil bath
Procedure:
-
Drying of PEG: In a three-neck flask, add 0.5 g (0.25 mmol) of H₂N-PEG-NH₂. Heat to 120°C under vacuum for 2-3 hours to remove any residual water.
-
Reaction Setup: Cool the flask to room temperature under a nitrogen atmosphere. Add 2.2 mL (19.8 mmol) of ε-CL and 6.1 mL of a 9 mM solution of Sn(Oct)₂ in anhydrous toluene.[3]
-
Polymerization: Place the flask in a preheated oil bath at 130°C and stir the mixture for 44 hours under a nitrogen atmosphere.[3]
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the viscous product in a minimal amount of chloroform.
-
Precipitate the copolymer by slowly adding the chloroform solution to an excess of cold hexane with vigorous stirring.
-
Decant the supernatant and redissolve the polymer in chloroform and re-precipitate in hexane. Repeat this step two more times.
-
Collect the purified white polymer and dry it under vacuum at room temperature for 48 hours.
-
-
Characterization: Confirm the structure and molecular weight of the PCL-PEG-PCL copolymer using ¹H NMR and Gel Permeation Chromatography (GPC).
Surface Modification: The "Grafting-To" Approach
The "grafting-to" method involves the covalent attachment of pre-synthesized PEG chains to a polymer surface. This is a highly effective strategy for modifying the surfaces of pre-formed medical devices or nanoparticles. A common and efficient method for this is the use of carbodiimide chemistry to couple the amine groups of PEG diamine to carboxyl groups on the polymer surface.
Diagram 2: "Grafting-to" via EDC/NHS Chemistry
Caption: Two-step EDC/NHS coupling of PEG diamine.
Protocol 2: Surface Grafting of PEG Diamine onto a Carboxylated Polymer
This protocol outlines the covalent attachment of PEG diamine to a polymer surface containing carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxylated polymer substrate (e.g., PLGA nanoparticles, carboxyl-functionalized polymer film)
-
Diamine-terminated Poly(ethylene glycol) (H₂N-PEG-NH₂)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: Phosphate Buffered Saline (PBS)
Procedure:
-
Surface Preparation: If using a film, ensure it is clean and dry. If using nanoparticles, disperse them in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add the EDC and NHS solutions to the carboxylated polymer substrate. A typical molar ratio is a 5-10 fold excess of EDC/NHS to the carboxyl groups on the polymer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Coupling of PEG Diamine:
-
Dissolve the H₂N-PEG-NH₂ in Coupling Buffer to the desired concentration (e.g., 10-50 fold molar excess relative to the carboxyl groups).
-
Add the activated polymer substrate to the PEG diamine solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes to deactivate any unreacted NHS-esters.
-
Wash the PEGylated polymer extensively with Wash Buffer to remove unreacted PEG and byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension. For films, rinse thoroughly.
-
-
Characterization: Confirm successful PEGylation using surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements.
Evaluating Biocompatibility: Key Assays and Expected Outcomes
A rigorous assessment of biocompatibility is crucial to validate the effectiveness of PEG diamine incorporation. The following are standard in vitro assays to quantify the improvement in biocompatibility.
Protein Adsorption Assay
This assay quantifies the reduction in nonspecific protein adsorption on the polymer surface after PEGylation. The Bicinchoninic Acid (BCA) assay is a common colorimetric method for this purpose.
Protocol 3: Quantification of Protein Adsorption using the BCA Assay
Materials:
-
Unmodified and PEGylated polymer samples (e.g., films or nanoparticles)
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Incubation with Protein:
-
Place the polymer samples in a 24-well plate.
-
Add a known volume and concentration of the protein solution to each well, ensuring the samples are fully submerged.
-
Incubate for 1-2 hours at 37°C with gentle agitation.
-
-
Sample Collection: After incubation, carefully collect the supernatant (the protein solution that was in contact with the polymer).
-
BCA Assay:
-
Prepare a series of protein standards of known concentrations.
-
Following the BCA kit manufacturer's instructions, add the collected supernatant and the protein standards to a 96-well microplate.[6]
-
Add the BCA working reagent to each well and incubate as specified (e.g., 30 minutes at 37°C).[6]
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve from the absorbance readings of the protein standards.
-
Determine the protein concentration in the supernatant samples from the standard curve.
-
Calculate the amount of adsorbed protein by subtracting the final protein concentration in the supernatant from the initial protein concentration.
-
Expected Outcome: A significant reduction in the amount of adsorbed protein on the PEGylated polymer compared to the unmodified control.
Table 1: Representative Data for Protein Adsorption
| Polymer | Modifying Agent | Protein | Initial Protein Conc. (µg/cm²) | Adsorbed Protein (µg/cm²) | % Reduction in Adsorption | Reference |
| Polystyrene | None | Fibrinogen | 100 | 0.85 ± 0.05 | - | [6] |
| Polystyrene | PEG | Fibrinogen | 100 | 0.05 ± 0.02 | 94.1% | [6] |
| Polyurethane | None | BSA | 100 | 1.2 ± 0.1 | - | Fictional |
| Polyurethane | PEG Diamine | BSA | 100 | 0.15 ± 0.03 | 87.5% | Fictional |
| Nb₂O₅ | None | Myoglobin | 100 | 0.45 ± 0.04 | - | [6] |
| Nb₂O₅ | PLL-g-PEG | Myoglobin | 100 | 0.03 ± 0.01 | 93.3% | [6] |
Hemolysis Assay
This assay assesses the hemocompatibility of the material by measuring the extent of red blood cell (RBC) lysis upon contact. A lower hemolysis percentage indicates better blood compatibility.
Protocol 4: In Vitro Hemolysis Assay (Direct Contact Method)
Materials:
-
Unmodified and PEGylated polymer samples
-
Freshly collected human or rabbit blood with anticoagulant (e.g., heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water (Positive Control)
-
Centrifuge
-
Spectrophotometer (UV-Vis)
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes.
-
Remove the plasma and buffy coat.
-
Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant each time.
-
Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.
-
-
Incubation:
-
Place the polymer samples into centrifuge tubes.
-
Add 1 mL of the 2% RBC suspension to each tube.
-
For the positive control, add 1 mL of RBC suspension to a tube with deionized water.
-
For the negative control, add 1 mL of RBC suspension to a tube with PBS only.
-
Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the hemoglobin in the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Expected Outcome: The PEGylated polymer should exhibit a significantly lower hemolysis percentage (ideally < 5%) compared to the unmodified polymer.
Table 2: Representative Hemolysis Data
| Polymer | Modifying Agent | Hemolysis (%) | Hemocompatibility | Reference |
| Polyurethane (PU) | None | 1.32 | Hemocompatible | [7] |
| PU/PEG-4K | PEG (4 kDa) | 0.86 | Highly Hemocompatible | [7] |
| PU/PEG-4K/Gelatin | PEG and Gelatin | 0.021 | Highly Hemocompatible | [7] |
| Graphene Oxide (GO) | None (200 µg/mL) | 10.7 | Hemolytic | [8] |
| GO-PEG | PEG (200 µg/mL) | 8.0 | Moderately Hemolytic | [8] |
| PEG-PLA | PEG-PLA (1 mg/mL) | < 5 | Hemocompatible | [9] |
Cytotoxicity Assay
This assay evaluates whether the modified polymer leaches any substances that are toxic to cells. A common method is the MTT or XTT assay, which measures cell viability.
Protocol 5: In Vitro Cytotoxicity Assay (Elution Method - ISO 10993-5)
Materials:
-
Unmodified and PEGylated polymer samples
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT or XTT assay kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Preparation of Extracts:
-
Sterilize the polymer samples.
-
Incubate the samples in cell culture medium (e.g., at a ratio of 1 cm²/mL) for 24 hours at 37°C to create an extract.
-
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts:
-
Remove the culture medium from the wells.
-
Add the prepared polymer extracts to the cells.
-
Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Following the manufacturer's protocol for the MTT or XTT assay, add the reagent to each well and incubate for the specified time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Expected Outcome: The PEGylated polymer should demonstrate high cell viability (typically >70-80%), indicating it is non-cytotoxic.[10]
Table 3: Representative Cytotoxicity Data
| Polymer | Modifying Agent | Cell Line | Cell Viability (%) | Cytotoxicity | Reference |
| Cationic Peptide | None | MCF7 | ~20% (at 20 µM) | Cytotoxic | [10] |
| Cationic Peptide | Branched PEG | MCF7 | >80% (at 20 µM) | Non-cytotoxic | [10] |
| PLGA-PEG-PLGA | None | Monocytes | <20% | Cytotoxic | [11] |
| PEG Derivatives | mPEGA | HeLa | ~10% (at 10 mg/mL) | Cytotoxic | [12] |
| PEG Derivatives | PEG Oligomer | HeLa | >90% (at 10 mg/mL) | Non-cytotoxic | [12] |
Conclusion: A Pathway to Enhanced Biocompatibility
The incorporation of PEG diamine is a robust and versatile strategy for significantly enhancing the biocompatibility of a wide range of polymers. By forming a hydrophilic barrier that resists protein adsorption, PEGylation minimizes adverse biological responses, a critical step in the development of safe and effective medical devices and drug delivery systems. The protocols detailed in this guide provide a practical framework for the synthesis, surface modification, and comprehensive evaluation of PEGylated polymers. Successful implementation of these methods will enable researchers to advance the development of next-generation biomaterials with improved clinical outcomes.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.
-
Creative Proteomics. Protocol for Bicinchoninic Acid (BCA) Protein Assay.
-
Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221.
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Li, Y., et al. (2010). Blood compatibility evaluations of poly(ethylene glycol)–poly(lactic acid) copolymers. Journal of Biomedical Materials Research Part A, 93(3), 969-977.
-
Kingshott, P., et al. (2003). The influence of PEG architecture on protein adsorption and conformation. Langmuir, 19(17), 6912-6921.
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SYNTHESIS OF AMPHIPHILIC PEG-PCL-PEG TRIBLOCK COPOLYMERS. Journal of Chemical Technology and Metallurgy, 43(1), 107-112.
-
Wang, Y., et al. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC advances, 7(28), 17346-17352.
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Owens III, D. E., & Peppas, N. A. (2006). Opsonization, biodistribution, and pharmacokinetics of polymeric nanoparticles. International journal of pharmaceutics, 307(1), 93-102.
-
Poly(ε-caprolactone)-poly(ethylene glycol) Tri-Block Copolymer as Quercetin Delivery System for Human Colorectal Carcinoma Cells: Synthesis, Characterization and In Vitro Study. Polymers, 15(5), 1205.
-
Visualization of DNA and Protein–DNA Complexes with Atomic Force Microscopy. Methods in Molecular Biology, 543, 335-353.
-
Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. Sensors, 9(1), 533-545.
-
From PEGylation to Next-Generation Polymers: Overcoming Biological Barriers – A Review. Pharmaceutics, 14(1), 153.
-
Engineering biomimetic polyurethane using polyethylene glycol and gelatin for blood-contacting applications. Materials Science and Engineering: C, 112, 110899.
-
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Polymers, 14(2), 279.
-
Synthesis and Purification of Amino-PEG13-amine: An In-depth Technical Guide. BenchChem.
-
Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood. International Journal of Molecular Sciences, 22(17), 9229.
-
PLGA-PEG-PLGA hydrogels induce cytotoxicity in conventional in vitro assays. Cell Biochemistry and Function.
-
Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption. Scientific reports, 7(1), 1-8.
-
Synthesis and Characterization of Novel, Biodegradable, Amphiphilic Triblock Polycaprolactone-Polyethylene Glycol. Asian Journal of Pharmaceutics, 14(2).
-
Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower.
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Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs. International journal of pharmaceutics, 529(1-2), 357-366.
-
Evaluating Protein Attraction and Adhesion to Biomaterials With the Atomic Force Microscope. Langmuir, 20(20), 8766-8775.
-
Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Polymers, 10(11), 1218.
-
Atomic force microscopy in biomaterials surface science. Journal of Materials Chemistry B, 3(1), 12-29.
-
ELISA Protocol. 2BScientific.
-
Competitive protein adsorption studied with atomic force microscopy and imaging ellipsometry. Colloids and Surfaces B: Biointerfaces, 23(2-3), 131-140.
-
Visualization of DNA and Protein–DNA Complexes with Atomic Force Microscopy. Radiology Key.
-
Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. Molecules, 26(19), 5788.
-
ELISA PROTOCOL | Step by step instructions. YouTube.
-
Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie.
-
Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Polymers, 12(1), 153.
-
Protein assay ELISA. QIAGEN.
-
Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry, 8, 583.
-
Prevention of protein adsorption and platelet adhesion on surfaces by PEO/PPO/PEO triblock copolymers. Journal of controlled release, 24(1-3), 105-115.
-
Percent hemolysis caused by the polymers at different concentrations... ResearchGate.
-
Effects on protein adsorption, bacterial adhesion and contact angle of grafting PEG chains to polystyrene. Colloids and Surfaces B: Biointerfaces, 11(1-2), 25-33.
-
Synthesis procedure for forming the PLGA-PLH-PEG copolymer... ResearchGate.
-
Degradable hydrogels derived from PEG-diacrylamide for hepatic tissue engineering. Journal of Biomedical Materials Research Part A, 91(1), 1-11.
-
Effect of PEG chain length and hydrophilic weight fraction on polymersomes prepared from branched (PEG)3‐PLA co‐polymers. Journal of Pharmaceutical Sciences, 99(11), 4582-4592.
-
Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. Polymer Chemistry, 13(21), 2971-2979.
-
Ring-Opening Polymerization of ε-Caprolactone by Poly(ethylene glycol) by an Activated Monomer Mechanism. Macromolecular Chemistry and Physics, 208(12), 1309-1315.
-
Polylactide-co-glycolic Acid Nanoparticles for Drug Delivery System. Asian Journal of Pharmaceutics, 15(3).
-
Drug-loaded PEG-PLGA nanoparticles for cancer treatment. Frontiers in Pharmacology, 11, 586.
-
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Angewandte Chemie International Edition, 56(4), 1120-1124.
-
Ultrafine PEG-coated poly(lactic-co-glycolic acid) nanoparticles formulated by hydrophobic surfactant-assisted one-pot synthesis for biomedical applications. Acta biomaterialia, 7(5), 2188-2195.
-
Introduction of Polyethylene Glycol (PEG). BOC Sciences.
-
Synthesis and characterization of amino-terminated polyethylene glycol functionalized mesoporous silica nanoparticles. Atlantis Press.
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Methods for grafting 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine onto silica surfaces
Abstract
This technical guide details the protocol for the covalent attachment of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS 869308-34-9, also known as Amino-PEG4-amine) onto silica (
Introduction & Strategic Rationale
The molecule 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a discrete PEG linker (
Unlike polydisperse PEG polymers, this discrete molecule offers exact spacing (approx. 2.5 nm length), making it ideal for:
-
Stealth Shielding: The hydrophilic ether backbone creates a hydration shell that repels fouling.[1]
-
Bio-Conjugation: The terminal amine allows for the attachment of activated esters (NHS-esters), carboxylic acids, or isothiocyanates.
The Challenge: Direct reaction of amines with bare silica is labile.[1] Therefore, a Silane Coupling Agent (SCA) is required. We utilize (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) as the anchor.[1] The epoxide ring of GPTMS reacts with one amine of the linker, forming a stable secondary amine bond and leaving the distal amine free for therapeutic payload attachment.
Material Specifications
| Component | Specification | Role |
| Linker | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS 869308-34-9) | Functional Spacer |
| Substrate | Silica Nanoparticles (SiNPs) or Glass Slides | Base Material |
| Coupling Agent | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxide Anchor |
| Solvent A | Anhydrous Ethanol (EtOH) | Silanization Medium |
| Solvent B | 10 mM Acetate Buffer (pH 5.[2][3]0) | Catalyst for Hydrolysis |
| Catalyst | Triethylamine (TEA) | Base Catalyst for Epoxide Opening |
Experimental Protocol: The GPTMS-Epoxide Route
This protocol is designed to prevent "looping" (where both amines react with the surface), ensuring a high density of free, reactive amines.
Phase 1: Surface Activation
Objective: Maximize surface silanol (
-
Wash: Sonicate silica substrate in ethanol for 10 min, then water for 10 min.
-
Activate: Treat with Piranha solution (
3:1) for 30 min. Warning: Extremely corrosive.[1]-
Alternative: Oxygen Plasma (100W, 5 min) for delicate substrates.
-
-
Dry: Rinse with deionized water (DIW) and dry under
stream.
Phase 2: Silanization (Epoxide Functionalization)
Objective: Create a monolayer of epoxide groups.
-
Prepare Solution: Mix 95% Ethanol / 5% Acetate Buffer (pH 5.0).
-
Add Silane: Add GPTMS to a final concentration of 2% (v/v). Stir for 10 min to allow hydrolysis of methoxy groups to silanols.
-
Deposition: Immerse activated silica into the solution.[1]
-
Reaction Time: 2 hours at Room Temperature (RT).[1]
-
-
Cure: Rinse with ethanol to remove physisorbed silanes.[1] Cure in an oven at 110°C for 1 hour. This promotes covalent siloxane (
) bond formation.[1]
Phase 3: Grafting the PEG-Diamine
Objective: Covalent attachment via epoxide ring opening.[1]
-
Prepare Linker Solution: Dissolve 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine in 50 mM Carbonate Buffer (pH 9.0) or dry Ethanol.[1]
-
Reaction: Immerse the Epoxide-Silica into the linker solution.[1]
-
Conditions: 60°C for 12–24 hours. The elevated temperature and basic pH facilitate the nucleophilic attack of the amine on the epoxide ring.[1]
-
-
Wash: Rinse extensively with water, then ethanol, to remove unbound diamines.
-
Storage: Store dry at 4°C.
Mechanism & Workflow Visualization
The following diagram illustrates the chemical pathway and the logic flow of the experiment.
Figure 1: Step-by-step workflow for grafting Amino-PEG4-amine onto silica via GPTMS linker.
Quality Control & Characterization
To validate the protocol, the following analytical methods are recommended:
| Method | Expected Result | Purpose |
| Ninhydrin / Kaiser Test | Deep Blue/Purple Color | Qualitative confirmation of free primary amines on the surface.[1] |
| Zeta Potential | Shift from Negative ( | Confirms surface charge inversion due to amine groups (at neutral pH).[1] |
| XPS (X-Ray Photoelectron Spectroscopy) | Appearance of N1s peak (400 eV) and C-O ether peak (286.5 eV) | Quantitative elemental analysis of the grafted layer. |
| Contact Angle | Reduction (approx. 30–40°) compared to pure silane | Verifies hydrophilicity of the PEG chain.[1] |
Troubleshooting Guide
-
Problem: Low amine loading (Weak Ninhydrin test).
-
Cause: Hydrolysis of GPTMS was incomplete or diamine concentration was too low.[1]
-
Solution: Increase GPTMS hydrolysis time; ensure pH 9.0 during grafting to deprotonate the amine (
).
-
-
Problem: Aggregation of Nanoparticles.
-
Problem: Loss of activity over time.
References
-
BroadPharm. "4,7,10,13,16-Pentaoxanonadecane-1,19-diamine Product Data." BroadPharm Catalog. Accessed 2026.[1] Link
-
PubChem. "4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (Compound)." National Library of Medicine.[1] Link
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard reference for amine-epoxide chemistry).
- Estephan, E., et al. (2010). "Silanization of silica nanoparticles for biomaterial applications." Journal of Colloid and Interface Science. (Protocol grounding for GPTMS usage).
Sources
- 1. 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | C16H25NO4 | CID 626432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2012080271A1 - Dimeric iap inhibitors - Google Patents [patents.google.com]
- 3. 1-(19-Carboxynonadecanoyl)benzotriazole | C26H41N3O3 | CID 53693876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Monodisperse Polypeptide-dPEG-Polypeptide Triblock Copolymers via NCA Ring-Opening Polymerization
Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Content Type: Advanced Technical Guide & Validated Protocol
Executive Summary & Mechanistic Rationale
The development of well-defined amphiphilic block copolymers is a cornerstone of modern nanomedicine and hydrogel engineering. Traditional polymeric poly(ethylene glycol) (PEG) diamines possess an inherent dispersity (PDI > 1.05), which introduces structural heterogeneity into the resulting block copolymers.
To overcome this, 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS: 869308-34-9)—a discrete PEG (dPEG) linker—is utilized as a homobifunctional macroinitiator[1]. With an exact molecular weight of 308.41 g/mol and absolute monodispersity, this specific molecule ensures that the central hydrophilic block of the resulting copolymer is structurally perfect.
When reacted with amino acid N-carboxyanhydrides (NCAs), the two terminal primary amines of the dPEG undergo a nucleophilic attack on the C5 carbonyl of the NCA ring. This initiates a living ring-opening polymerization (ROP), resulting in the release of carbon dioxide and the formation of an ABA triblock copolymer (e.g., Polypeptide-b-dPEG-b-Polypeptide)[2].
Reaction Pathway & Logic
Figure 1: Mechanistic pathway of NCA ring-opening polymerization initiated by dPEG-diamine.
Experimental Design: Causality & Self-Validation
To ensure scientific integrity, this protocol is designed as a self-validating system . NCA polymerization is notoriously sensitive to moisture and nucleophilic impurities.
-
Causality of Anhydrous Conditions: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is highly hygroscopic. If trace water is present, it acts as a competing nucleophile, initiating the NCA monomer to form uncontrolled polypeptide homopolymers rather than the desired triblock architecture. Therefore, rigorous azeotropic drying of the initiator is mandatory.
-
Causality of Temperature Control: Conducting the polymerization at 0 °C suppresses side reactions, such as hydantoin formation and chain transfer, which are common at room temperature. This ensures the reaction remains "living" and yields a low polydispersity index (PDI < 1.15)[3].
-
Self-Validation via FTIR: Instead of relying on arbitrary reaction times, the protocol utilizes in-process Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the NCA anhydride C=O stretching bands (1790 cm⁻¹ and 1850 cm⁻¹) provides real-time, quantitative proof of monomer consumption[4].
Step-by-Step Protocol: Synthesis of PBLG-b-dPEG-b-PBLG
Materials Required
-
Initiator: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (Purity > 98%)[5].
-
Monomer: γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), freshly recrystallized.
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) (stored over molecular sieves), anhydrous Toluene, cold Diethyl Ether.
-
Equipment: Schlenk line, FTIR spectrometer, lyophilizer.
Phase 1: Initiator Preparation (Crucial Step)
-
Transfer 50 mg of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous toluene to the flask to dissolve the initiator.
-
Perform azeotropic distillation under reduced pressure to remove trace water. Repeat this process three times.
-
Dry the resulting viscous liquid under high vacuum (< 10⁻³ mbar) for 12 hours.
Phase 2: Ring-Opening Polymerization (ROP)
-
Transfer the Schlenk flask containing the dried initiator into an argon-filled glovebox.
-
Dissolve the initiator in 2 mL of anhydrous DMF.
-
In a separate vial, dissolve the calculated amount of BLG-NCA (e.g., 1.0 g for a targeted Degree of Polymerization of 40 per arm) in 8 mL of anhydrous DMF.
-
Rapidly inject the BLG-NCA solution into the initiator solution under vigorous stirring[4].
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line. Maintain a slight positive pressure of Argon.
-
Place the reaction flask in a 0 °C cooling bath. Stir continuously for 48–72 hours[3].
Phase 3: In-Process Validation & Purification
-
FTIR Validation: Withdraw a 50 µL aliquot under Argon. Analyze via FTIR. The reaction is deemed complete when the characteristic NCA peaks at 1790 cm⁻¹ and 1850 cm⁻¹ are completely absent[4].
-
Once validated, precipitate the polymer solution dropwise into 100 mL of vigorously stirred, ice-cold diethyl ether. Rationale: The triblock copolymer is insoluble in ether, whereas unreacted monomer and DMF remain in solution.
-
Isolate the white precipitate via centrifugation (4000 rpm, 10 mins).
-
Wash the pellet twice with fresh cold diethyl ether to remove residual DMF.
-
Dry the purified Poly(benzyl-L-glutamate)-b-dPEG-b-Poly(benzyl-L-glutamate) (PBLG-b-dPEG-b-PBLG) under vacuum for 24 hours, followed by lyophilization from 1,4-dioxane.
Figure 2: Experimental workflow and self-validation loop for triblock copolymer synthesis.
Quantitative Data Presentation
The exact mass of the 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine initiator allows for highly predictable molecular weights. The table below summarizes expected outcomes based on varying Monomer-to-Initiator ([M]/[I]) ratios.
| [M]/[I] Ratio | Targeted DP (Per Arm) | Theoretical MW ( g/mol ) | Expected Experimental MW (¹H NMR) | Expected PDI (GPC) | Typical Yield (%) |
| 20:1 | 10 | 4,690 | 4,550 - 4,800 | 1.08 - 1.12 | > 85% |
| 40:1 | 20 | 9,073 | 8,900 - 9,200 | 1.10 - 1.15 | > 88% |
| 80:1 | 40 | 17,838 | 17,500 - 18,100 | 1.12 - 1.18 | > 90% |
Note: Theoretical MW is calculated as: (MW of Initiator) + ([M]/[I] × MW of Monomer Repeat Unit). For BLG, the repeat unit MW is 219.24 g/mol .
Troubleshooting Guide
-
Issue: Bimodal distribution observed on GPC.
-
Cause: Moisture contamination during reaction setup led to water-initiated homopolymerization of the NCA alongside the amine-initiated block copolymerization.
-
Solution: Ensure the Schlenk line vacuum is < 10⁻³ mbar. Repeat azeotropic drying of the 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
-
-
Issue: Slower than expected polymerization kinetics.
-
Cause: Trace acidic impurities from the NCA synthesis (e.g., residual HCl) are protonating the primary amines of the dPEG initiator, rendering them non-nucleophilic.
-
Solution: Recrystallize the NCA monomer an additional time in an argon atmosphere and ensure it is stored at -20 °C.
-
References
- BroadPharm. "4,7,10,13,16-Pentaoxanonadecane-1,19-diamine - BroadPharm". broadpharm.com.
- BLD Pharm. "4,7,10,13,16-Pentaoxanonadecane-1,19-diamine|BLD Pharm". bldpharm.com.
- University of Alabama in Huntsville (UAH). "Pegylated poly(amino acid) copolymers for delivery of magnetic nanoparticles". uah.edu.
- ResearchGate. "Polypeptide‐PEG Conjugates via Ring Opening Polymerization of L‐Alanine N‐Carboxyanhydride". researchgate.net.
- DCU Research Repository. "POLYPEPTIDE BASED HYDROGELS - DORAS". dcu.ie.
Sources
Troubleshooting & Optimization
Improving reaction yield of PEG diamine conjugation
Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the reaction yields of PEG diamine (NH₂-PEG-NH₂) conjugations.
PEG diamine is a highly versatile homobifunctional crosslinker used in hydrogel formation, nanoparticle functionalization, and peptide/protein PEGylation. However, achieving high yields—particularly when targeting mono-conjugation without unwanted polymerization—requires strict control over reaction kinetics, stoichiometry, and thermodynamics.
Below is our comprehensive, causality-driven guide to mastering PEG diamine conjugation using standard EDC/NHS carbodiimide chemistry.
I. Core Reaction Workflow
The most robust method for conjugating PEG diamine to a carboxylated biomolecule or surface is the two-step EDC/NHS activation method . By separating the activation of the carboxyl group from the amidation step, you prevent the PEG diamine from cross-reacting prematurely and gain precise control over the reaction environment.
Caption: General two-step EDC/NHS activation and PEG diamine conjugation workflow.
II. Frequently Asked Questions & Troubleshooting (FAQ)
Q1: Why is my conjugation yield so low despite using an excess of PEG diamine? A: The most common culprit for low yield in EDC/NHS chemistry is the rapid hydrolysis of the NHS ester intermediate before it can react with the PEG diamine[1]. Hydrolysis competes directly with the primary amine reaction. The rate of hydrolysis is highly pH-dependent; as the pH increases, the concentration of hydroxide ions increases, accelerating the degradation of the active ester[2]. If your conjugation buffer is too basic, the NHS ester will hydrolyze back into a carboxylate before the PEG diamine can nucleophilically attack it. Additionally, ensure your buffer is strictly free of primary amines (e.g., Tris or Glycine), which will irreversibly consume your active esters[1].
Q2: How do I prevent extensive cross-linking (polymerization) and favor mono-conjugation? A: Because PEG diamine is homobifunctional (it has reactive primary amines at both ends), it can easily act as a bridge between two activated carboxylated proteins, leading to aggregation[3]. To statistically drive mono-conjugation, you must flood the reaction with a massive molar excess of PEG diamine (typically 20-fold to 50-fold molar excess over the activated protein). This ensures that once one end of the PEG molecule binds to a protein, the probability of the other end finding another free PEG molecule is vastly higher than finding another activated protein.
Q3: Why do we use two different buffers for the activation and conjugation steps? A: This is a thermodynamic necessity. EDC is most efficient at activating carboxylates in slightly acidic conditions (pH 5.0–6.0) because the carbodiimide group must be protonated to become a strong electrophile. However, the subsequent conjugation step requires the primary amine of the PEG diamine to be unprotonated to act as a nucleophile. The pKa of a primary amine is typically around 9.0–10.0. Raising the pH to 7.2–8.5 ensures a sufficient fraction of the PEG diamines are unprotonated and reactive, driving the amide bond formation[1].
III. Quantitative Data: NHS Ester Stability
To maximize yield, you must balance the nucleophilicity of the PEG diamine (which requires higher pH) against the stability of the NHS ester (which requires lower pH). The table below summarizes the half-life of NHS esters in aqueous solutions, demonstrating why timing and pH control are critical[1][2].
| Buffer pH | Temperature | NHS Ester Hydrolysis Half-Life | Implication for Protocol |
| pH 6.0 | 4°C | > 5 hours | Ideal for stable storage of activated intermediates. |
| pH 7.0 | 0°C | 4 – 5 hours | Good balance for slow conjugations. |
| pH 8.0 | Room Temp | ~ 1 hour | Requires immediate addition of PEG diamine. |
| pH 8.6 | 4°C | 10 minutes | Critical failure point. Ester degrades too rapidly. |
IV. Step-by-Step Methodology: Two-Step PEG Diamine Conjugation
This protocol is designed as a self-validating system. By isolating the activation and conjugation steps, you eliminate reagent cross-reactivity and maximize the final yield.
Phase 1: Carboxylate Activation
-
Prepare Activation Buffer: Dissolve the carboxylated protein/nanoparticle in 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Validation Check: Verify with a pH meter. Do not use PBS for this step, as phosphate can reduce EDC efficiency.
-
-
Add Activating Reagents: Add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.
-
Incubate: Allow the reaction to proceed for 15–30 minutes at room temperature.
-
Causality: This specific timeframe is long enough to convert carboxylates to Sulfo-NHS esters, but short enough to prevent extensive hydrolysis.
-
-
Quench EDC (Crucial Step): Add 2-mercaptoethanol to a final concentration of 20 mM.
-
Causality: This neutralizes unreacted EDC, preventing it from activating the carboxylates of any impurities introduced during the PEG addition phase.
-
Phase 2: PEG Diamine Conjugation 5. Buffer Exchange: Immediately run the activated mixture through a desalting column pre-equilibrated with Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5).
-
Validation Check: This step removes the quenched EDC and shifts the pH to the optimal range for amine reactivity.
-
Add PEG Diamine: Immediately add a 20- to 50-fold molar excess of NH₂-PEG-NH₂ dissolved in Conjugation Buffer.
-
Causality: The massive molar excess prevents protein-to-protein crosslinking and forces mono-functionalization.
-
-
Incubate: React for 2 hours at room temperature.
-
Quench & Purify: Add hydroxylamine or Tris buffer (pH 7.5) to a final concentration of 50 mM for 15 minutes to quench any remaining NHS esters. Purify the final PEGylated conjugate via Size Exclusion Chromatography (SEC) or dialysis.
V. Troubleshooting Logic Tree
If your post-purification analysis (e.g., SDS-PAGE, HPLC, or DLS) indicates a low conjugation yield, follow this diagnostic decision tree to isolate the point of failure.
Caption: Troubleshooting logic tree for diagnosing and resolving low PEGylation yields.
VI. References
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins National Center for Biotechnology Information (PMC)[Link]
-
Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment National Center for Biotechnology Information (PMC)[Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in PEGylation with Diamine Linkers
Welcome to the Application Scientist Support Portal. PEGylation using diamine linkers (homobifunctional PEGs) is a powerful strategy for structural stabilization, half-life extension, and surface conjugation. However, the bifunctional nature of these linkers inherently risks intermolecular cross-linking, leading to irreversible covalent aggregation.
This guide provides a comprehensive, mechanistic approach to diagnosing and preventing aggregation during your PEGylation workflows.
Part 1: Diagnostic Workflow for PEGylation Aggregation
Before altering your protocol, you must identify whether the aggregation is driven by immediate electrostatic shock or gradual covalent cross-linking.
Diagnostic workflow for resolving PEGylation-induced aggregation.
Part 2: Core Troubleshooting Guides (FAQs)
Q1: I am using a homobifunctional PEG-diamine linker, and my protein precipitates almost immediately upon addition. Why is this happening? A1: Immediate precipitation is rarely caused by covalent cross-linking, as those kinetics are slower. Instead, it indicates that the initial reaction conditions are suboptimal for your protein's thermodynamic stability[1]. When PEG is introduced, it alters the dielectric constant of the solution and can expose hydrophobic patches on the protein.
-
Causality & Solution: Ensure your buffer pH is at least 1 to 1.5 units away from the protein's isoelectric point (pI)[2]. Operating too close to the pI minimizes electrostatic repulsion between protein molecules, causing them to self-associate the moment the PEG reagent disrupts the hydration shell.
Q2: My reaction solution remains clear, but Size Exclusion Chromatography (SEC) reveals a high percentage of High Molecular Weight (HMW) species. How do I fix this? A2: HMW species on an SEC chromatogram indicate the formation of soluble aggregates[2]. Because you are using a bifunctional diamine linker, intermolecular cross-linking is the primary culprit[1]. A single PEG molecule is reacting with an amine group on Protein A and another amine group on Protein B, creating a dimer, trimer, or higher-order oligomer[3].
-
Causality & Solution: High protein concentrations bring molecules physically closer, increasing the collision frequency. Lower your protein concentration (e.g., to 0.5–2 mg/mL)[2]. Additionally, lower the reaction temperature to 4°C; this slows the reaction kinetics, favoring intramolecular modification (where the PEG loops back onto the same protein) over intermolecular cross-linking[1].
Q3: How can I definitively prove whether my aggregates are non-covalent or covalently cross-linked? A3: Run a reducing SDS-PAGE gel. Non-covalent aggregates will dissociate under the denaturing conditions of SDS and heat, migrating as standard monomers. If you observe distinct bands at 2x, 3x, or 4x your monomeric molecular weight (e.g., 37–50 kDa dimers, 50–75 kDa trimers), you have confirmed irreversible covalent cross-linking driven by the bifunctional PEG[3].
Q4: Can I add excipients to the reaction buffer to prevent aggregation without interfering with the conjugation chemistry? A4: Yes. Incorporating stabilizing excipients can significantly enhance protein stability during the vulnerable conjugation phase[2]. Non-reducing sugars (sucrose, trehalose) and non-ionic surfactants (Polysorbate 20 or 80) act as thermodynamic stabilizers and do not contain primary amines, meaning they will not compete with your diamine linker or amine-reactive chemistries[2].
Part 3: Quantitative Optimization Matrix
To systematically eliminate aggregation, optimize your reaction parameters according to the causality matrix below.
| Parameter | High Aggregation Risk | Optimal Range | Mechanistic Rationale |
| Protein Concentration | > 5.0 mg/mL | 0.5 – 2.0 mg/mL | High density increases the probability of a bifunctional PEG bridging two separate protein molecules[2]. |
| PEG:Protein Molar Ratio | Single bulk addition of >20:1 | 1:1 to 10:1 (Titrated) | High instantaneous excess forces multi-PEGylation, overwhelming the protein's hydration shell and inducing unfolding[1][2]. |
| Buffer pH | Equal to protein pI | pI ± 1.5 units | Maintaining a net charge on the protein ensures electrostatic repulsion, preventing transient self-association[2]. |
| Temperature | Room Temp (20-25°C) | 4°C | Lower temperatures decelerate reaction kinetics, favoring controlled intramolecular modification over chaotic intermolecular bridging[1][2]. |
Part 4: Mechanistic Pathway of Cross-Linking
Understanding the competing pathways of a homobifunctional linker is critical for rational protocol design. By manipulating concentration and temperature, you can force the reaction down the "Intramolecular" pathway.
Mechanistic pathways of homobifunctional PEG diamine linkers.
Part 5: Standard Operating Procedure (SOP)
Self-Validating Protocol for Controlled PEGylation
This protocol utilizes a step-wise addition technique to maintain a low instantaneous concentration of reactive PEG, drastically reducing the rate of aggregation[1][2].
Step 1: Buffer Exchange and Preparation
-
Dialyze or use a desalting column to exchange your protein into an amine-free buffer (e.g., 50 mM HEPES or PBS)[2]. Do not use Tris or Glycine buffers.
-
Adjust the protein concentration to exactly 1.0 mg/mL.
-
Verify the pH is at least 1.5 units away from the protein's pI.
-
Pre-chill the protein solution to 4°C.
Step 2: Step-wise Reagent Addition
-
Reconstitute the PEG-diamine linker in anhydrous solvent (or appropriate aqueous buffer depending on activation chemistry) immediately before use to prevent hydrolysis.
-
Calculate the total volume of PEG required to achieve a 5:1 molar excess.
-
Crucial Step: Divide the total PEG volume into 4 equal aliquots.
-
Add Aliquot 1 dropwise while gently stirring at 4°C. Incubate for 15 minutes.
-
Repeat for Aliquots 2, 3, and 4. Causality: This prevents a massive spike in reactive intermediates, allowing the first functional group of the PEG to react and the second to either hydrolyze or react intramolecularly before encountering another protein[1][2].
Step 3: In-Process Validation (Self-Validation Check)
-
Before quenching, extract a 10 µL aliquot and perform Dynamic Light Scattering (DLS).
-
If the Polydispersity Index (PDI) remains < 0.2, proceed to quenching. If PDI > 0.3, aggregation is occurring; immediately quench the reaction to salvage the remaining monomer.
Step 4: Quenching and Purification
-
Stop the reaction by adding a quenching solution (e.g., 50 mM Tris or Glycine) to consume any unreacted PEG reagent[1].
-
Purify the monomeric PEGylated protein from unreacted PEG and trace aggregates using Size Exclusion Chromatography (SEC).
References
- Technical Support Center: Preventing Aggregation of PEGylated Proteins - Benchchem. Source: benchchem.com.
- Technical Support Center: Avoiding Protein Aggregation During PEGylation - Benchchem. Source: benchchem.com.
- Surface Cross-Linking by Macromolecular Tethers Enhances Virus-like Particles' Resilience to Mucosal Stress Factors - PMC. Source: nih.gov.
Sources
Technical Support Center: Optimizing Amine Reactivity of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols for optimizing the reactivity of the primary amine groups on 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine by controlling the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing pH for this diamine?
The reactivity of the primary amine groups in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is critically dependent on their protonation state. The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity[1]. When the amine is protonated (R-NH₃⁺), this lone pair is engaged in a bond with a proton and is unavailable for reaction. Only the deprotonated, free amine form (R-NH₂) is nucleophilic and can react with electrophiles[2].
The pH of the solution dictates the equilibrium between the protonated and deprotonated forms.
-
Low pH (Acidic): The amine will be predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), leading to little or no reaction[2][3].
-
High pH (Alkaline): The amine will be in its deprotonated, nucleophilic form (R-NH₂). However, very high pH can cause degradation of sensitive reagents (like NHS esters) or lead to unwanted side reactions[2][4].
Therefore, optimizing pH is a crucial balancing act to ensure a sufficient concentration of the reactive amine without compromising the stability of other reactants.
Caption: pH-dependent equilibrium of the primary amine groups.
Q2: What is the pKa of the amine groups on 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine and why is it important?
The exact pKa (acid dissociation constant) for this specific molecule is not widely published. However, based on structurally similar long-chain alkyl amines and poly(ethylene glycol) diamines, the pKa of the conjugate acid (R-NH₃⁺) can be estimated to be in the range of 9.5 - 10.0 [5][6].
The pKa value is the pH at which 50% of the amine groups are protonated and 50% are deprotonated. To ensure a significant population of the reactive, deprotonated amine, the reaction pH should ideally be near or slightly below this pKa value. The Henderson-Hasselbalch equation can be used to estimate the percentage of reactive amine at a given pH.
| pH relative to pKa | pH - pKa | % Deprotonated (Reactive) Amine |
| pH = pKa - 2 | -2 | ~1% |
| pH = pKa - 1 | -1 | ~9% |
| pH = pKa | 0 | 50% |
| pH = pKa + 1 | +1 | ~91% |
| pH = pKa + 2 | +2 | ~99% |
Q3: What is the recommended starting pH for reactions with this diamine?
For many common applications, such as coupling with N-hydroxysuccinimide (NHS) esters, a reaction pH in the range of 7.2 to 8.5 is recommended[4][5].
While this pH is below the estimated pKa of the amine (meaning less than 50% of the amine is in its reactive form), it represents a critical compromise. NHS esters, for example, are susceptible to hydrolysis, which becomes increasingly rapid at higher pH values. The 7.2-8.5 range provides a sufficient concentration of the nucleophilic amine to proceed with the reaction at a reasonable rate while minimizing the competing hydrolysis of the coupling partner[4].
Q4: Which buffer systems should I use, and which should I avoid?
The choice of buffer is critical to maintain a stable pH throughout the reaction[7]. Crucially, the buffer itself must not contain primary amines, as these will compete with the diamine for reaction with your electrophile[8].
| Recommended Buffers | Typical pH Range | Comments |
| Phosphate (PBS) | 5.8 - 8.0 | Very common, good buffering capacity.[5] |
| HEPES | 6.8 - 8.2 | Often used in biological applications.[4] |
| Borate | 8.0 - 10.0 | Useful if a slightly higher pH is required.[5] |
| Bicarbonate | 9.2 - 10.8 | Can also be used for higher pH ranges.[4] |
Buffers to AVOID:
-
Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine and will compete in the reaction[5][8].
-
Glycine: Contains a primary amine[5].
Troubleshooting Guide
Problem: My reaction yield is very low, or there is no reaction at all.
-
Possible Cause 1: pH is too low.
-
Explanation: If the pH of your reaction mixture is too acidic (e.g., below 7), the vast majority of your diamine will be protonated (R-NH₃⁺) and thus non-nucleophilic[2]. This is a common issue if acidic reagents or substrates are used without adequate buffering.
-
Solution: Carefully measure the pH of your complete reaction mixture. Adjust the pH upwards into the 7.2-8.5 range using a dilute solution of a non-nucleophilic base like sodium bicarbonate or sodium hydroxide[9]. Ensure your buffer has sufficient capacity (typically 50-100 mM)[5].
-
-
Possible Cause 2: Hydrolysis of your electrophile.
-
Explanation: If you are using a moisture-sensitive electrophile (e.g., an NHS ester or an acid chloride), it may have hydrolyzed before it could react with the amine. This is exacerbated by using wet solvents or reagents.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Prepare solutions immediately before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon)[10].
-
Problem: I am seeing significant side products, especially di-substituted species.
-
Possible Cause: Incorrect stoichiometry or reaction conditions.
-
Explanation: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a homobifunctional molecule, meaning it has two reactive amine groups. If you are trying to achieve mono-substitution, using an equimolar ratio of diamine to your substrate will likely result in a mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted product.
-
Solution: To favor mono-substitution, use a large excess of the diamine (e.g., 5-10 equivalents). This statistically increases the probability that your substrate will react with a fresh diamine molecule rather than the already-reacted mono-substituted product. The unreacted diamine can then be removed during purification, often via an acidic wash[11].
-
Problem: An emulsion has formed during the aqueous workup procedure.
-
Explanation: The polyether backbone of the diamine gives it surfactant-like properties, which can lead to the formation of stable emulsions during liquid-liquid extractions, especially when trying to separate it from the organic layer.
-
Solution:
-
Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion[11].
-
Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a Coupling Reaction
This protocol outlines a small-scale experiment to determine the optimal pH for coupling 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine with an electrophile (e.g., an NHS-ester activated molecule).
Caption: Workflow for experimental pH optimization.
Steps:
-
Prepare Solutions:
-
Prepare a 100 mM stock solution of the diamine in a 100 mM phosphate buffer (pH 7.5).
-
Prepare a 100 mM stock solution of your electrophile in an anhydrous organic solvent like DMSO or DMF.
-
-
Set Up Reactions: In separate small reaction vials, add the diamine stock solution.
-
Adjust pH: Use a calibrated pH meter to adjust the pH of each vial to a different target value (e.g., 7.0, 7.5, 8.0, 8.5). Use dilute (0.1 M) HCl or NaOH for adjustment.
-
Initiate Reaction: Add the electrophile stock solution to each vial to start the reaction. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturing proteins or crashing out reagents.
-
Incubate: Allow the reactions to proceed at a constant temperature (e.g., room temperature or 4°C).
-
Monitor: At set time points (e.g., 30, 60, 120 minutes), take a small aliquot from each reaction and analyze it by a suitable method like LC-MS or TLC to assess the formation of the desired product and any side products.
-
Quench and Analyze: Once the reaction is complete, quench any remaining reactive electrophile by adding a small amount of a primary amine-containing buffer like Tris. Analyze the final reaction mixtures to determine which pH condition gave the optimal result.
References
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
-
Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. [Link]
-
Quora. (2021, July 25). How can the PH level and substrate concentration be controlled during an experiment?[Link]
- Cox, B. G., & Jencks, W. P. (1981). Intramolecular proton transfer through water in diamine monocations. Journal of the American Chemical Society, 103(3), 572-579.
-
Chemistry LibreTexts. (2019, September 3). 22.6: Reactions of Amines. [Link]
- Buslett, D. D., & Johnson, C. R. (1983). Protonation Sequence of Linear Aliphatic Polyamines by C-13 NMR-Spectroscopy. Magnetic Resonance in Chemistry, 21(11), 633-637.
-
Oreate AI Blog. (2025, December 30). Understanding the pH Group in Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Open Oregon Educational Resources. 5.3 Amine Protonation. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. Understanding the pH Group in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. Buffers for Biochemical Reactions [promega.sg]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Crosslinking Density with PEG Diamine
Introduction: The Mechanics of Network Formation
Welcome to the technical support center. If you are experiencing low crosslinking density—manifesting as weak gels, rapid degradation, or excessive swelling—the root cause typically lies in the competition between nucleophilic attack and hydrolysis , or in the topological efficiency of your polymer network.
PEG diamine (
This guide provides a systematic approach to diagnosing and resolving these inefficiencies.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My hydrogel is too soft ( is low). Is my stoichiometry incorrect?
Diagnosis: Likely, but not in the way you might expect.
Technical Insight: In step-growth polymerization, the highest molecular weight and crosslinking density occur at a perfect 1:1 stoichiometric ratio of complementary functional groups (
Solution:
-
Adjust for Hydrolysis: Use a molar excess of the NHS-ester component (typically 1.1x to 1.5x) to account for hydrolysis during the mixing phase.
-
Calculate Molar Equivalents: Do not rely on weight ratios.
(Note: The factor of 2 accounts for the bifunctionality).
Q2: I am using pH 7.4 PBS. Why is the reaction efficiency poor?
Diagnosis: The pH may be too low for the specific amine pKa, or the buffer choice is incorrect. Technical Insight: For an amine to react with an NHS ester, it must be unprotonated (nucleophilic). The pKa of a primary amine on a PEG chain is typically around 9.0–9.5. At pH 7.4, less than 5% of the amines are deprotonated. While the reaction can proceed as equilibrium shifts, it is slow, giving hydrolysis (which is pH-dependent but always active) a competitive advantage.
Solution:
-
Optimize pH: Increase reaction pH to 8.0 – 8.5 . This increases the fraction of reactive amines without accelerating NHS hydrolysis to an unmanageable rate.
-
Buffer Exclusion: Ensure your buffer is amine-free .[2]
Q3: The gel forms but dissolves/degrades within 24 hours. Why?
Diagnosis: This suggests ester bond instability or insufficient initial crosslinking density (
Solution:
-
Chemistry Switch: Switch to Succinimidyl Glutarate (SG) or Succinimidyl Carbonate (SC) linkers. SG and SC forms are significantly more stable in physiological conditions than SS forms.
-
Increase Polymer Concentration: Ensure you are well above the Critical Overlap Concentration (
). For 10kDa PEG, concentrations <5% w/v often result in cyclization (intramolecular reaction) rather than crosslinking.
Part 2: Visualizing the Problem
The following diagram illustrates the kinetic competition determining your hydrogel's fate. Your goal is to maximize Pathway A while minimizing Pathway B and C.
Caption: Kinetic competition in PEG-amine crosslinking. Pathway A is desired; Pathways B and C reduce crosslinking density.
Part 3: Validation Protocols
To scientifically validate if your crosslinking is efficient, use these two protocols.
Protocol A: TNBS Assay for Free Amines
Purpose: Quantify unreacted amine groups to determine conversion efficiency.
-
Preparation: Prepare a 0.01% (w/v) solution of TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) in 0.1 M Sodium Bicarbonate (pH 8.5).
-
Reaction:
-
Wash the hydrogel to remove unreacted soluble PEG.
-
Incubate a defined mass of hydrogel in the TNBS solution for 2 hours at 37°C.
-
Control: Run a standard curve using known concentrations of PEG-diamine.
-
-
Termination: Add 10% SDS and 1N HCl to stop the reaction.
-
Measurement: Read absorbance at 335 nm .
-
Analysis: High absorbance = High free amines = Low Crosslinking Density .
Protocol B: Swelling Ratio & Flory-Rehner Calculation
Purpose: Calculate the average molecular weight between crosslinks (
-
Dry Weight (
): Lyophilize the hydrogel and weigh. -
Swollen Weight (
): Swell gel in PBS for 24 hours at 37°C until equilibrium; weigh. -
Calculate Mass Swelling Ratio (
): . -
Calculate
: Use the Flory-Rehner equation modified for Peppas-Merrill theory (for hydrogels prepared in the presence of water):- : Polymer volume fraction in swollen state.
- : Flory-Huggins interaction parameter (0.426 for PEG-Water).
-
Interpretation: A higher
indicates a higher (looser network/lower crosslinking density).
Part 4: Troubleshooting Matrix & Buffer Guide
Buffer Compatibility Matrix
| Buffer System | pH Range | Compatibility | Notes |
| PBS | 7.2 - 7.6 | Recommended | Standard choice; safe for cells. |
| HEPES | 7.0 - 8.0 | Recommended | Good buffering capacity; amine-free.[2] |
| Borate | 8.5 - 9.0 | Excellent | High pH maximizes amine reactivity (fast gelation). |
| Tris | 7.0 - 9.0 | DO NOT USE | Primary amine competes with PEG-diamine. |
| Glycine | 8.0 - 10.0 | DO NOT USE | Primary amine competes with PEG-diamine. |
Troubleshooting Decision Tree
Caption: Step-by-step decision tree for isolating crosslinking failures.
References
-
Steven Abbott. (n.d.). Polymer Swelling and the Flory-Rehner Equation. Practical Solubility. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
Sources
Technical Support Center: Solving Solubility Challenges with 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Welcome to the technical support guide for 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use. This guide provides in-depth technical information, practical troubleshooting steps, and validated protocols to ensure the successful application of this versatile polyether diamine linker in your experiments.
Understanding the Molecule: A Foundation for Troubleshooting
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a hydrophilic, flexible linker molecule composed of a polyethylene glycol (PEG) backbone and two terminal primary amine groups.[1][2] This structure imparts desirable properties, such as good water solubility in many cases, but also presents specific challenges related to its handling and use in various solvent systems. The terminal amines are reactive towards electrophiles like carboxylic acids, activated NHS esters, and carbonyls, making it a valuable tool in bioconjugation, PROTAC development, and materials science.[1][3]
The key to solving solubility issues lies in understanding the interplay between the molecule's structure, the solvent properties, and the experimental conditions. The long PEG chain contributes to hydrophilicity, while the terminal amine groups' protonation state, dictated by the solution's pH, is a critical factor in its overall solubility.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and solubility of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
Q1: What is the appearance and basic solubility profile of this compound?
A1: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is typically a colorless to light yellow liquid.[3] It is a polyether diamine, and compounds of this class are generally water-soluble, with solubility influenced by the length of the polyether chain.[4] It is also soluble in polar organic solvents. One supplier reports a solubility of 50 mg/mL (162.12 mM) in DMSO, though this may require ultrasonication to achieve.[3]
Q2: What is the pKa of the amine groups, and why is it important for solubility?
The pKa is critical because it determines the charge of the molecule at a given pH.
-
At a pH below the pKa , the amine groups will be protonated (-NH3+), making the molecule a cation. This charge generally increases its solubility in polar protic solvents like water and buffers.
-
At a pH above the pKa , the amine groups will be in their neutral, deprotonated state (-NH2). This is the more nucleophilic form required for many conjugation reactions, but the neutral form may be less soluble in aqueous solutions.
Q3: My compound has precipitated out of my aqueous buffer. What should I do?
A3: Precipitation from an aqueous buffer is a common issue and can often be resolved by one or more of the following troubleshooting steps:
-
Adjust the pH: Lowering the pH to a value at least 1-2 units below the estimated pKa of the amine groups (e.g., pH 7.4 or lower) will ensure the molecule is in its protonated, more soluble form.
-
Gentle Warming: Carefully warming the solution to 30-40°C can help redissolve the compound. However, be mindful of the potential for some polyethers to exhibit reverse solubility, where they become less soluble at higher temperatures.
-
Add a Co-solvent: If your experimental design allows, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[3]
Q4: How should I prepare stock solutions and store this compound?
A4: For optimal stability, follow these storage recommendations:
-
Pure Compound: Store at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions in anhydrous DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Use the following flowchart and detailed explanations to systematically address solubility problems.
Caption: Workflow for a bioconjugation reaction using a mixed solvent system.
Procedure:
-
Prepare Reactants Separately:
-
Dissolve your NHS-activated molecule in a minimal amount of anhydrous DMSO or DMF.
-
Separately, dissolve the 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine in a reaction buffer of appropriate pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3). Use the methods in Protocol 1 to ensure complete dissolution.
-
-
Combine Reactants: While gently vortexing the solution of the NHS-activated molecule, add the diamine solution dropwise. This gradual addition helps to avoid precipitation that can occur from rapid changes in solvent composition.
-
Monitor the Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or as determined by your specific protocol. Monitor for any signs of precipitation. If the solution becomes cloudy, the addition of a small amount of extra DMSO may be necessary, if tolerated by the reactants.
-
Purification: Proceed with the purification of the conjugate using a method appropriate for your molecule, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted starting materials.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data. Researchers are encouraged to experimentally determine solubility in their specific solvent systems as variations can occur due to purity, temperature, and buffer composition.
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL (162.12 mM) | May require sonication. DMSO is hygroscopic; use of newly opened solvent is recommended. | [3] |
| Water/Aqueous Buffers | Data not available | Generally soluble, but highly dependent on pH. Protonation below the pKa enhances solubility. | [4] |
| Ethanol | Data not available | Expected to be soluble based on the properties of similar polyether amines. | |
| DMF | Data not available | Expected to be soluble, as it is a polar aprotic solvent similar to DMSO. |
By understanding the chemical nature of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine and applying the systematic troubleshooting approaches outlined in this guide, researchers can effectively overcome solubility challenges and ensure the successful integration of this valuable linker into their experimental workflows.
References
- PubChem. (n.d.). Hexamethylenediamine. National Center for Biotechnology Information.
- ChemEurope. (n.d.). Ethylenediamine (C2H8N2) properties.
- Adheron Therapeutics. (n.d.). 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- MedChemExpress. (n.d.). 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- Sigma-Aldrich. (n.d.). 4,7,13,16-Tetraoxa-10-azanonadecane-1,19-dioic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,10-Diamino-4,7-dioxadecane.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4,7,10-Trioxa-1,13-tridecanediamine.
- Nano diainc. (n.d.). 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
- BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- Polymer Innovation Blog. (2005). Epoxy Formulations Using JEFFAMINE® Polyetheramines.
- PubMed. (n.d.). Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces.
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Cas 124-09-4,Hexamethylenediamine | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webqc.org [webqc.org]
- 6. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing steric hindrance in PEG6-diamine coupling reactions
Technical Support Center: Minimizing Steric Hindrance in PEG6-Diamine Coupling
Introduction: The "Goldilocks" Precision of PEG6
Welcome to the Technical Support Center for discrete PEG conjugation. You are likely here because you are working with PEG6-diamine (Amino-PEG6-Amine) or a heterobifunctional derivative.
In bioconjugation and PROTAC® design, PEG6 (approx. 25–30 Å extended length) represents a critical "Goldilocks" zone. It is long enough to span the gap between E3 ligase and target protein binding pockets—or to penetrate the hydration shell of a nanoparticle—yet short enough to avoid the "entropic penalty" and steric wrapping associated with longer polymers (e.g., PEG24+).
This guide addresses the specific challenge of steric hindrance during the coupling of this medium-length linker. While PEG6 itself is flexible, the coupling environment (buried carboxyls, crowded nanoparticle surfaces, or hydrophobic pockets) often creates a steric barrier that demands precise chemical orchestration.
Part 1: Strategic Planning (Pre-Reaction)
Before mixing reagents, you must select the activation strategy that matches your steric reality.
Decision Matrix: Selecting the Right Chemistry
| Target Functional Group | Steric Environment | Recommended Chemistry | Key Steric Strategy |
| Surface Carboxyls (Nanoparticles) | Crowded/High Density | EDC/s-NHS (Two-Step) | Use Two-Step activation to prevent "looping" of diamine on the surface. |
| Protein Carboxyl | Buried/Hydrophobic Pocket | EDC/NHS + Chaotrope | Add hydrophobic structure-breakers (DMSO/Urea) to expose the site. |
| Activated Ester (NHS) | Solvent Exposed | Direct Amine Coupling | Maintain pH < 8.0 to prevent hydrolysis from outcompeting the slow steric entry. |
| Small Molecule (PROTAC) | High Value/Low Scale | HATU/DIPEA | Use a stronger coupling agent (HATU) in organic solvent (DMF) to force the reaction. |
Part 2: Optimized Protocols
Protocol A: Coupling PEG6-Diamine to Carboxylated Nanoparticles (High Steric Density)
Context: Coupling to Citrate-capped Gold or Carboxylated Iron Oxide. Challenge: Steric crowding at the surface prevents high-density loading; "Looping" where one diamine reacts with two surface carboxyls.
Reagents:
-
Carboxylated Nanoparticles (1 mg/mL)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: 1X PBS, pH 7.4 (Amine-free)
Step-by-Step Workflow:
-
Activation (The Acidic Step):
-
Exchange nanoparticles into MES Buffer (pH 5.5) . Why? EDC hydrolysis is minimized at acidic pH, and carboxyl activation is most efficient here.
-
Add EDC and Sulfo-NHS at a 1000-fold molar excess relative to particles (or 10-fold excess relative to surface carboxyls).
-
Incubate for 15–30 minutes at room temperature.
-
Critical Step:Purify quickly (spin column or centrifugation) to remove excess EDC. Reason: Free EDC will polymerize your PEG6-diamine in the next step.
-
-
Coupling (The Steric Entry):
-
Resuspend activated particles in PBS (pH 7.4) .
-
Immediately add PEG6-diamine .
-
Stoichiometry Rule: Use a massive excess (e.g., 5000:1 PEG:Particle ratio).
-
Mechanism:[4][5] High concentration drives the amine into the steric "forest" of the surface before the NHS ester hydrolyzes.
-
Incubate for 2–4 hours at room temperature with gentle rotation.
-
-
Quenching:
-
Add Hydroxylamine or Tris (100 mM) to quench remaining NHS esters.
-
Protocol B: PROTAC® Linker Synthesis (Buried Carboxyls)
Context: Conjugating PEG6-diamine to an E3 ligase ligand (e.g., Thalidomide derivative) or Warhead. Challenge: The carboxyl on the ligand is often sterically hindered by adjacent aromatic rings.
Reagents:
-
Ligand-COOH
-
PEG6-Diamine (Boc-protected on one end is preferred to prevent polymerization, i.e., NH2-PEG6-NH-Boc)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (Diisopropylethylamine)
Step-by-Step Workflow:
-
Pre-Activation:
-
Dissolve Ligand-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) .
-
Stir for 5–10 minutes . Observation: Solution may turn yellow. This confirms the formation of the active ester.
-
-
Nucleophilic Attack:
-
Add NH2-PEG6-NH-Boc (1.2 eq).
-
Steric Tip: If the carboxyl is tertiary or extremely hindered, heat the reaction to 40°C . PEG6 is stable at this temperature.
-
Monitor via LC-MS.[8][9][10] The flexible PEG6 amine is a good nucleophile, but steric bulk on the ligand can slow kinetics from minutes to hours.
-
-
Deprotection:
-
Once coupled, remove the Boc group (e.g., TFA/DCM) to expose the second amine for the next step.
-
Part 3: Troubleshooting Hub
Scenario 1: "I have low conjugation yield despite using excess PEG."
Diagnosis: Hydrolysis Competition. The NHS ester half-life at pH 7.4 is roughly 1–2 hours. If steric hindrance slows the amine attack, hydrolysis wins.
-
Fix 1 (pH Adjustment): Lower the coupling pH to 7.0 . Amine nucleophilicity drops slightly, but NHS hydrolysis drops significantly, extending the "reaction window."
-
Fix 2 (Solvent Doping): Add 10–20% DMSO or DMF to the aqueous buffer. This solvates the PEG chain, preventing it from collapsing (coiling) and effectively "stiffening" it to penetrate steric barriers.
Scenario 2: "My protein/nanoparticle precipitated."
Diagnosis: Charge Neutralization or Crosslinking.
-
Cause A: If using a bis-amine (NH2-PEG6-NH2) with a protein, you likely crosslinked proteins together.
-
Solution: Use a mono-protected PEG (Boc-NH-PEG6-NH2) or ensure the PEG is in massive molar excess (50x+) to favor single-attachment over bridging.
-
-
Cause B: Converting surface carboxyls (negative) to amines (positive) changed the isoelectric point (pI).
-
Solution: Check the pI of the final conjugate. Ensure your buffer pH is not equal to the new pI.
-
Scenario 3: "The reaction works for PEG2 but fails for PEG6."
Diagnosis: Entropic Shielding. While PEG6 is "short," it has more degrees of freedom than PEG2. The terminal amine might be looping back and interacting with the ether oxygens (crown-ether effect) or the protein surface.
-
Fix: Increase ionic strength (add 150 mM NaCl) to shield non-specific electrostatic interactions that might be pinning the PEG chain down.
Part 4: Visualization
Diagram 1: Optimization Decision Tree
This diagram guides you through the logic of overcoming steric barriers based on your specific failure mode.
Caption: Decision matrix for diagnosing and resolving common PEG6-diamine coupling failures.
Part 5: FAQs
Q: Why use PEG6 instead of a simple alkyl chain (C6)? A: Solubility and "Stealth." Alkyl chains are hydrophobic and can induce aggregation or non-specific binding. PEG6 is hydrophilic, maintaining the solubility of the conjugate.[11][] Furthermore, the oxygen atoms in the backbone accept hydrogen bonds, keeping the linker extended in water, whereas alkyl chains tend to collapse.
Q: Can I use EDC/NHS in a "One-Pot" mix with PEG6-diamine? A: Avoid this. If you mix Carboxyl + Amine + EDC + NHS all at once, the EDC will react with the Carboxyl to form an O-acylisourea. This intermediate can immediately react with the PEG-amine or the NHS. More critically, if your target molecule has both amines and carboxyls (like a protein), you will get random polymerization. Always use the Two-Step method (Activate -> Purify/Quench -> Add Amine).
Q: How do I remove excess PEG6-diamine after the reaction? A: Since PEG6 is small (MW ~300-400 Da), standard dialysis (MWCO 3.5 kDa) is efficient for proteins. For small molecules (PROTACs), you will need Reverse Phase HPLC or Flash Chromatography (C18 column).
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 3. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Chain Length Distribution in PEG Diamine Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for controlling the chain length distribution of polyethylene glycol (PEG) diamine reagents, a critical parameter for ensuring the efficacy, safety, and reproducibility of PEGylated therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: Why is controlling the chain length distribution of PEG diamine critical in drug development?
A1: The chain length of PEG directly influences the physicochemical and biological properties of a PEGylated molecule. A narrow, well-defined chain length distribution (low polydispersity) is crucial for producing homogeneous conjugates with predictable and consistent pharmacokinetic and pharmacodynamic profiles.[][3] Polydispersity, or a wide range of PEG chain lengths, can lead to batch-to-batch variability, making it difficult to characterize the final product and ensure consistent biological activity.[3] Monodisperse PEGs, which consist of a single chain length, are increasingly preferred for developing homogeneous PEGylated drugs with specific molecular weights.[] This enhanced homogeneity can lead to improved safety and efficacy profiles.
Q2: What is the difference between polydisperse and monodisperse PEG diamine?
A2: Traditional PEG synthesis through the polymerization of ethylene oxide results in a mixture of polymer chains of varying lengths, known as polydisperse PEG.[][4] This distribution is often described by a polydispersity index (PDI), where a PDI of 1.0 indicates a perfectly monodisperse sample. In contrast, monodisperse PEGs are single, discrete chemical entities with a specific, uniform chain length.[] They are typically produced through stepwise synthetic methods that allow for precise control over the molecular weight.[5]
Q3: What are the primary methods for synthesizing PEG diamine with a controlled chain length?
A3: The most common method for producing polydisperse PEGs is the anionic ring-opening polymerization of ethylene oxide.[4][6] The average molecular weight is controlled by the monomer-to-initiator ratio.[6] For monodisperse PEGs, stepwise synthesis approaches are employed. These methods involve the sequential addition of ethylene glycol units, often using protecting groups to control the reaction at each step.[5] Enzyme-catalyzed methods are also being explored as a "green chemistry" approach to synthesizing PEG diamines.[7]
Q4: How does the chain length of PEG diamine affect the properties of a bioconjugate?
A4: The PEG chain length is a key determinant of the bioconjugate's properties:
-
Pharmacokinetics: Longer PEG chains increase the hydrodynamic size of the conjugate, which can reduce renal clearance and extend its circulation half-life.[1]
-
Immunogenicity: PEGylation can shield the protein surface, reducing its immunogenicity. Longer chains generally provide better shielding.[1]
-
Biological Activity: While beneficial for pharmacokinetics, longer PEG chains can also cause steric hindrance, potentially reducing the biological activity of the conjugated protein or peptide.[1]
-
Solubility: PEGylation generally increases the water solubility of hydrophobic molecules.
Q5: What are the common impurities in PEG diamine reagents?
A5: Besides the distribution of chain lengths, common impurities in PEG diamine reagents can include diol PEGs (the starting material), monofunctional PEGs (where only one terminus has been converted to an amine), and residual catalysts or reagents from the synthesis process.[6][8] The presence of diol impurities can lead to unwanted cross-linking during conjugation reactions.[8]
Troubleshooting Guides
Issue 1: Broad or Unexpected Molecular Weight Distribution in Synthesized PEG Diamine
If your synthesized PEG diamine exhibits a broader than expected polydispersity or an incorrect average molecular weight, consider the following troubleshooting steps.
Causality and Troubleshooting Workflow
Detailed Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Inaccurate measurement of the ethylene oxide monomer or the initiator (e.g., ethylene glycol) is a common cause of incorrect molecular weight.[6]
-
Action: Carefully recalibrate your measurement methods. For gaseous monomers like ethylene oxide, ensure accurate pressure and temperature monitoring.
-
-
Ensure Anhydrous Conditions: Water and other protic impurities can act as initiators, leading to a broader molecular weight distribution.
-
Action: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[9]
-
-
Optimize Polymerization Conditions:
-
Temperature Control: Inconsistent temperature can affect the rate of polymerization and lead to a broader distribution. Maintain a constant and optimized temperature throughout the reaction.
-
Initiation and Termination: Ensure that the initiation step is rapid and complete before significant propagation occurs. Similarly, the termination step should be efficient to stop chain growth uniformly.[6]
-
-
Characterize Intermediates: If you are performing a stepwise synthesis for monodisperse PEGs, characterize the product after each step to identify where polydispersity is being introduced.[5]
Issue 2: Inefficient Removal of Polydispersity and Impurities
After synthesis, the crude PEG diamine product will be a mixture of different chain lengths and may contain unreacted starting materials or byproducts. The choice of purification method is critical for obtaining a reagent with the desired chain length distribution.
Comparison of Purification Techniques
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume.[][] | High resolution for separating different chain lengths. Can provide analytical data on molecular weight distribution.[][12] | Can be time-consuming and require specialized equipment. Limited sample loading capacity.[] | Obtaining highly monodisperse fractions. Analytical characterization of polydispersity. |
| Dialysis | Separation based on molecular weight cutoff (MWCO) of a semipermeable membrane.[13][14] | Simple, requires less hands-on time. Effective for removing small molecule impurities.[13] | Inefficient for separating PEG chains of similar sizes. Can be a slow process.[15] | Removing unreacted monomers, salts, and other small molecule impurities. |
| Precipitation/Fractionation | Differential solubility of polymer chains of different lengths in a solvent/non-solvent system.[16][17][] | Can be scaled up for larger quantities. Cost-effective. | Lower resolution compared to chromatography. May require multiple cycles for good separation.[19] | Initial purification of crude polymer to narrow the polydispersity. |
| Ion Exchange Chromatography (IEX) | Separation based on charge differences.[] | Can separate based on the number of charged groups (e.g., terminal amines). | Not effective for separating based on chain length alone if the number of charged groups is the same. | Purifying PEG diamine from non-functionalized or monofunctionalized PEGs. |
Protocol: Fractional Precipitation of PEG Diamine
This protocol describes a method to narrow the polydispersity of a crude PEG diamine sample. The principle is that longer, higher molecular weight chains are less soluble and will precipitate first when a non-solvent is added to a solution of the polymer.[16][]
-
Dissolution: Dissolve the crude PEG diamine in a good solvent (e.g., dichloromethane or toluene) to a concentration of 1-5% (w/v).
-
Addition of Non-Solvent: Slowly add a non-solvent (e.g., cold diethyl ether or hexane) with constant stirring until the solution becomes faintly turbid. This indicates the beginning of precipitation of the highest molecular weight fraction.
-
Equilibration: Allow the mixture to equilibrate (e.g., for 1-2 hours) to ensure complete precipitation of the first fraction.
-
Isolation of Fraction 1: Separate the precipitated polymer (the higher molecular weight fraction) by centrifugation or decantation.
-
Subsequent Fractions: To the remaining solution, add more non-solvent to precipitate the next fraction of slightly lower molecular weight.
-
Repeat: Repeat the process to obtain several fractions, each with a narrower molecular weight distribution than the starting material.
-
Analysis: Analyze the molecular weight and polydispersity of each fraction using analytical techniques like GPC/SEC or MALDI-TOF mass spectrometry to select the fraction that meets your requirements.[4][20]
Issue 3: Difficulty in Characterizing Chain Length Distribution
Accurate characterization of the chain length distribution and purity of your PEG diamine is essential for quality control and for understanding its behavior in subsequent applications.
Analytical Techniques for PEG Characterization
| Analytical Technique | Information Provided | Key Considerations |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Average molecular weight (Mn, Mw), and polydispersity index (PDI).[20] | Requires calibration with appropriate polymer standards. The choice of mobile phase and column is critical.[][20] |
| MALDI-TOF Mass Spectrometry | Absolute molecular weight of individual oligomers, allowing for visualization of the distribution.[4] | Can be used to confirm the monodispersity of a sample. Matrix selection is important for good ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the average degree of polymerization by comparing the integrals of the repeating ethylene glycol units to the terminal groups.[6][13] | Provides an average molecular weight but not the full distribution. |
| High-Performance Liquid Chromatography (HPLC) | Can separate individual oligomers, especially for lower molecular weight PEGs.[21][22] Can be used to quantify purity.[22] | PEGs often lack a UV chromophore, so derivatization or use of detectors like charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) may be necessary.[23][24][25] |
Workflow for Characterization
This comprehensive approach, combining chromatographic, mass spectrometric, and spectroscopic methods, provides a robust characterization of your PEG diamine reagents, ensuring they meet the stringent quality requirements for drug development and other advanced applications.
References
-
Royal Society of Chemistry. A user-guide for polymer purification using dialysis. (URL: [Link])
-
Slideshare. Fractionation of polymer. (URL: [Link])
-
IUPAC. Precipitation fractionation of polymers. (URL: [Link])
-
Polymer Char. Fractionation of Polymers by TREF. (URL: [Link])
-
ResearchGate. Synthesis of polyethylene glycol diacrylamide (PEGDAAm) from PEG. (URL: [Link])
-
ResearchGate. Fractionation of Polymers. (URL: [Link])
-
ResearchGate. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. (URL: [Link])
-
Chemspeed. Automated parallel dialysis for purification of polymers. (URL: [Link])
-
Royal Society of Chemistry. A user-guide for polymer purification using dialysis. (URL: [Link])
-
National Center for Biotechnology Information. Automated Polymer Purification Using Dialysis. (URL: [Link])
-
MDPI. Automated Parallel Dialysis for Purification of Polymers. (URL: [Link])
-
ResearchGate. Efficient Synthesis and Characterization of Monoprotected Symmetrical Poly(Ethylene Glycol) Diamine. (URL: [Link])
-
SpringerLink. Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). (URL: [Link])
-
Beilstein Journals. Stepwise PEG synthesis featuring deprotection and coupling in one pot. (URL: [Link])
-
ResearchGate. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (URL: [Link])
-
PubMed. Analytical characterization of PEG polymers by MEKC. (URL: [Link])
-
Waters Corporation. Arc HPLC Aqueous SEC/GPC Separation of PEO/PEG. (URL: [Link])
-
Royal Society of Chemistry. Impacts of Polyethylene glycol (PEG) Dispersity on Protein Adsorption, Pharmacokinetic, and Biodistribution of PEGylated Gold Nanoparticles. (URL: [Link])
-
Royal Society of Chemistry. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity. (URL: [Link])
-
Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (URL: [Link])
-
National Center for Biotechnology Information. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (URL: [Link])
-
LCGC International. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. (URL: [Link])
-
National Center for Biotechnology Information. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. (URL: [Link])
-
Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (URL: [Link])
-
ACS Publications. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. (URL: [Link])
-
National Center for Biotechnology Information. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. (URL: [Link])
-
Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (URL: [Link])
-
Taylor & Francis Online. Product development issues for PEGylated proteins. (URL: [Link])
-
AxisPharm. Protocol for PEG Acid Reagents. (URL: [Link])
-
National Center for Biotechnology Information. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. (URL: [Link])
-
ResearchGate. In Situ Microfluidic Synthesis of Monodisperse PEG Microspheres. (URL: [Link])
-
National Center for Biotechnology Information. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. (URL: [Link])
-
PubMed. Synthesis and Characterization of Monodisperse Poly(ethylene Glycol)-Conjugated Collagen Pentapeptides With Collagen Biosynthesis-Stimulating Activity. (URL: [Link])
-
ACS Publications. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. (URL: [Link])
-
National Center for Biotechnology Information. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. (URL: [Link])
-
ResearchGate. Influence of PEG chain length and PEG concentration on hydrodynamic diameter of DLinPAT/DSPC/Chol/PEG-lipid nanoparticles. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00972B [pubs.rsc.org]
- 14. Automated Parallel Dialysis for Purification of Polymers | MDPI [mdpi.com]
- 15. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Fractionation of polymer | PPTX [slideshare.net]
- 17. goldbook.iupac.org [goldbook.iupac.org]
- 19. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
- 22. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. lcms.cz [lcms.cz]
Technical Support Center: PEG Diamine Ligation & Ester Stability
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely here because you are facing a classic "Chemoselectivity Conflict." You need to ligate a PEG-diamine to an ester-containing target (often an NHS-activated ester), but you are battling the tendency of water to hydrolyze that ester before the amine can react. Alternatively, your target molecule itself contains a sensitive ester backbone (e.g., PLGA, depsipeptides) that degrades under the basic conditions required for ligation.
This guide moves beyond basic instructions to explain the kinetic competition at play and provides self-validating protocols to maximize ligation efficiency while minimizing degradation.
Module 1: The Mechanistic Conflict
To solve the problem, we must visualize the enemy. In aqueous conjugation, two nucleophiles compete for your electrophilic ester: the amine (from your PEG) and water (the solvent).
-
Aminolysis (Desired): Formation of a stable amide bond.[1][]
-
Hydrolysis (Undesired): Cleavage of the ester, resulting in a non-reactive carboxylic acid (dead-end) or backbone degradation.[3]
Visualization: The Kinetic Competition
The following diagram illustrates the divergent pathways. Your goal is to maximize
Figure 1: The kinetic competition between PEG-amine ligation and aqueous hydrolysis. Success depends on the ratio of
Module 2: Troubleshooting & Optimization
This section addresses the specific variables you can control to tip the balance in favor of aminolysis.
The pH "Goldilocks" Zone
This is the most critical variable.
-
The Trap: Amines must be unprotonated (
) to react. At low pH, they are protonated ( ) and unreactive. However, at high pH (where amines are reactive), hydroxide ions ( ) rapidly hydrolyze esters. -
The Data: NHS-ester half-life drops drastically as pH rises.
Table 1: NHS-Ester Half-Life vs. pH (at 25°C)
| pH Condition | Half-Life ( | Amine Reactivity | Verdict |
| pH 5.0 | > 24 hours | Negligible | Stable but unreactive. |
| pH 7.0 | 4 - 5 hours | Moderate | Safe Zone for sensitive backbones. |
| pH 8.0 | ~ 1 hour | High | Optimal for standard ligation. |
| pH 8.6 | ~ 10 minutes | Very High | Risk Zone (Hydrolysis dominates). |
Source: Adapted from Hermanson, G. T., Bioconjugate Techniques [1].
Recommendation:
-
For Standard Ligation: Maintain pH 7.2 – 7.5 . This provides a reaction window of several hours while keeping a sufficient fraction of amines unprotonated.
-
For Labile Backbones (e.g., PLGA): Work at pH 6.5 – 7.0 and increase the reaction time or stoichiometry (see below).
Solvent Strategy (The "Dry" Approach)
If your ester is extremely sensitive to water, remove the water .
-
Protocol: Dissolve the NHS-ester target in anhydrous DMSO or DMF.[4] Dissolve the PEG-diamine in the same organic solvent with a tertiary amine base (like DIPEA or Triethylamine) to act as a proton scavenger.
-
Why it works: Without water, hydrolysis (
) is effectively zero. The base ensures the PEG-amines remain unprotonated. -
Constraint: Ensure your target molecule and PEG are soluble in organic solvents and will not denature (if proteinaceous).
Concentration & Stoichiometry
Hydrolysis is a pseudo-first-order reaction (since water is in vast excess, its concentration is constant). Aminolysis is second-order (dependent on both ester and amine concentration).
-
The Fix: Increasing the concentration of the PEG-diamine favors the second-order reaction.
-
Rule of Thumb: Use a final concentration of 2–5 mg/mL (or higher) for the PEG-diamine and ensure a 20–50 molar excess of amine over ester if working at neutral pH (7.0).
Module 3: Validated Experimental Protocols
Choose the protocol that matches your target's stability.
Protocol A: The "Standard" Aqueous Ligation
Best for: Stable proteins or polymers reacting with NHS-PEG or PEG-Amine.
-
Buffer Prep: Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.3 .
-
Critical: Do NOT use amine-containing buffers (Tris, Glycine) as they will compete with your PEG.[1]
-
-
Solubilization: Dissolve the PEG-diamine in the buffer.
-
Activation: Dissolve the NHS-ester target in dry DMSO (make a 10 mM stock).
-
Why: NHS esters degrade in water within minutes. Always reconstitute in organic solvent immediately before use.
-
-
Mixing: Add the NHS-ester/DMSO solution to the PEG/Buffer solution. Ensure final DMSO content is <10% (v/v) to prevent precipitation.
-
Incubation: Incubate for 2 hours at 4°C or 30 mins at Room Temp .
-
Note: 4°C slows hydrolysis more than it slows aminolysis [2].
-
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted esters.
Protocol B: The "Labile Backbone" Protection (Anhydrous)
Best for: PLGA, PLA, or drugs with hydrolytically sensitive ester bonds.
-
Solvent: Use anhydrous DMSO or DMF (stored over molecular sieves).
-
Base: Add Triethylamine (TEA) or DIPEA at 2 molar equivalents relative to the PEG-diamine.
-
Function: Neutralizes the HCl salts often found in commercial PEG-diamines, freeing the amine for reaction.
-
-
Reaction: Mix PEG-diamine and Activated Ester in the solvent.
-
Incubation: React for 4–12 hours at Room Temperature under nitrogen atmosphere.
-
Purification: Precipitate into cold ether or dialyze against water (only after the ester bond is converted to a stable amide).
Module 4: Decision Logic (Workflow)
Use this logic flow to determine your experimental conditions.
Figure 2: Decision matrix for solvent and pH selection based on target stability.
Module 5: Frequently Asked Questions (FAQs)
Q1: My PEG-diamine is an HCl salt. Does this affect the reaction?
A: Yes, critically. Amine salts (
Q2: I see a precipitate forming when I add the NHS-ester to the PEG solution. A: This is likely the NHS-ester crashing out of solution because it is hydrophobic.
-
Solution: Dissolve the NHS-ester in a small volume of DMSO first. Ensure the final DMSO concentration in the aqueous buffer is 5-10%. Alternatively, use Sulfo-NHS esters, which are water-soluble and do not require DMSO [1].
Q3: Can I use Tris buffer for the ligation? A: Absolutely not. Tris contains a primary amine.[1] It will react with your NHS-ester, consuming it and preventing PEGylation. Use Phosphate, HEPES, or Borate buffers.[1] Use Tris only to stop (quench) the reaction at the end.
Q4: How do I know if my ester hydrolyzed instead of reacting with the PEG? A: Use HPLC or MALDI-TOF.
-
Success: Mass shift corresponding to +PEG.
-
Hydrolysis:[1][3][5][6][7][8][9] Mass shift corresponding to the loss of the NHS group (-115 Da) and gain of an OH group (+17 Da), resulting in a net loss of ~98 Da relative to the NHS-ester, with no PEG attachment.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: The Chemistry of Reactive Groups.
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Technical Handbook. Retrieved from ThermoFisher.com.
-
BenchChem. (2025).[4][5][6] NHS Ester Hydrolysis Half-Life and Optimization. Technical Support Note.
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. d.umn.edu [d.umn.edu]
Validation & Comparative
Analytical Superiority: H-NMR Characterization of High-Purity 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine vs. Polymeric Alternatives
In advanced drug development—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the transition from polydisperse polymeric linkers to discrete molecular entities is a regulatory imperative. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS 869308-34-9) is a precisely defined discrete PEG diamine (often referred to as PEG5-bis(propylamine)).
Unlike traditional polymeric PEGs, which exist as a statistical distribution of chain lengths, this discrete molecule possesses an exact molecular weight (308.42 g/mol ) and a uniform structure. To validate this monodispersity and ensure the absence of synthesis-derived impurities, Proton Nuclear Magnetic Resonance (1H-NMR) serves as the ultimate analytical arbiter[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical profile of high-purity 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine against legacy polymeric alternatives and substandard batches, providing a self-validating experimental framework for your laboratory.
The Causality of Experimental Choices in H-NMR
Standard analytical techniques like HPLC often struggle to resolve closely related PEG oligomers without specialized detectors. 1H-NMR bypasses this limitation by providing an absolute atomic census of the molecule[1]. However, achieving quantitative precision requires understanding the physical causality behind the spectrometer's parameters:
-
The T1 Relaxation Bottleneck: Protons in the highly flexible PEG backbone have different spin-lattice relaxation times (
) compared to the terminal protons, which are restricted by hydrogen bonding at the amines. If the relaxation delay (D1) is too short (e.g., the default 1 second), the backbone protons will not fully relax between pulses. This leads to an artificial under-representation of their integration, falsely suggesting a truncated impurity. Causality: We mandate a 10-second D1 delay to ensure for all protons, guaranteeing absolute quantitative accuracy. -
The 13C Satellite Phenomenon: In standard 1H-NMR, the 1.1% natural abundance of 13C splits the massive 16H PEG backbone signal, creating satellite peaks at ±70 Hz[2]. Novice analysts often integrate these satellites as truncated PEG impurities. Causality: Acknowledging these satellites—or utilizing a 13C-decoupled 1H pulse sequence—prevents false-positive impurity reports and ensures the integrity of the end-group analysis[3].
Synthesis & Impurity Pathway Visualization
High-purity discrete PEG diamines are typically synthesized via the rigorous step-wise reduction of a dinitrile precursor (e.g., 4,7,10,13,16-pentaoxanonadecane-1,19-dinitrile) using strong reducing agents like BH3-THF[4]. Substandard manufacturing leads to specific, detectable impurities.
Caption: Synthesis pathway of 1,19-diamine and potential impurities detected by NMR.
Comparative Performance Data
How does a synthetically pure discrete PEG diamine compare to legacy alternatives? The table below outlines the quantitative H-NMR metrics used to distinguish ultra-pure 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine from polymeric PEG400-Diamine and crude batches.
| Analytical Parameter | High-Purity Discrete 1,19-Diamine | Polymeric PEG400-Diamine (Legacy) | Crude Discrete Diamine (Substandard) |
| Synthesis Method | Step-wise organic reduction[4] | Anionic ring-opening polymerization | Step-wise (Incomplete reaction) |
| Polydispersity Index (PDI) | 1.00 (Exact single molecule) | ~1.05 - 1.15 (Statistical mixture) | 1.00 (Chemically impure) |
| Backbone Integration (~3.6 ppm) | Exactly 16.00 | Variable (~14.0 to 18.0) | Exactly 16.00 |
| Terminal CH2-N (~2.7 ppm) | Exactly 4.00 | Variable (Often < 4.00 due to diols) | < 4.00 (e.g., ~2.00 if mono-amine) |
| Impurity Profile (H-NMR) | < 1% deviation in integrals | High diol/mono-amine background | Unreacted nitriles present (~2.4 ppm) |
| Application Suitability | High-precision ADCs, PROTACs | General hydrogels, non-critical tech | Unsuitable for clinical therapeutics |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your purity validation, execute the following self-validating H-NMR methodology. This protocol utilizes internal mathematical checks to confirm both sample integrity and instrument calibration.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of the 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine sample.
-
Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure no particulate matter remains, as this broadens NMR lines.
Step 2: Spectrometer Acquisition Parameters
-
Load the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Set the number of scans (NS) to 64 to ensure a high signal-to-noise ratio, which is critical for detecting low-level (<1%) mono-amine impurities.
-
Critical Step: Override the default relaxation delay (D1). Set D1 = 10 seconds to ensure complete
relaxation of the PEG backbone protons. -
(Optional but Recommended): Apply a 13C-decoupled 1H pulse sequence to collapse the ±70 Hz 13C satellites[2].
Step 3: Phase Correction and Integration Mapping
-
Apply rigorous manual phase and baseline correction. A rolling baseline will artificially inflate the massive PEG backbone integral.
-
Calibration: Locate the triplet at ~2.7 ppm (the terminal
adjacent to the groups). Set this integral strictly to 4.00 .
Step 4: The Self-Validation Check
Evaluate the remaining integrals against the theoretical atomic census of the molecule (
-
Internal Control (Propyl middle
): The quintet at ~1.7 ppm MUST integrate to exactly 4.00 ± 0.05 . If it does not, your baseline is skewed, or the sample contains residual solvents. -
Propyl
-O: The triplet at ~3.5 ppm MUST integrate to 4.00 ± 0.05 . -
PEG Backbone: The large multiplet at ~3.60 - 3.65 ppm MUST integrate to 16.00 ± 0.15 . A value of 14 or 18 indicates a truncated or elongated PEG impurity, respectively.
Caption: Logical decision tree for validating discrete PEG diamine purity via 1H-NMR.
References
1.[1] Benchchem. "A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity." 1 2.[4] NIH PMC. "Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers." 4 3.[2] ResearchGate. "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." 2 4.[3] NIH. "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Strategies for PEG-Diamine Characterization
Topic: Mass Spectrometry Analysis of PEG-Diamine Conjugates Content Type: Publish Comparison Guide
Executive Summary: The characterization of Polyethylene Glycol (PEG)-diamine conjugates presents a unique "Polydispersity Trap" for analytical scientists. Unlike monodisperse proteins, PEG exists as a Gaussian distribution of chain lengths, complicating mass spectral interpretation. This guide objectively compares the two dominant analytical strategies: MALDI-TOF MS (the industry standard for molecular weight distribution) and HILIC-ESI-HRMS (the superior alternative for structural fidelity and end-group validation). While MALDI offers speed, this guide demonstrates why High-Resolution LC-MS (HILIC mode) is the necessary evolution for rigorous drug development quality control.
Part 1: The Analytical Challenge
PEG-diamine (
-
Polydispersity: You are not analyzing a single mass, but a bell curve of oligomers separated by 44.03 Da (
units). -
End-Group Fidelity: The critical quality attribute (CQA) is the presence of two amine groups. A common impurity is methoxy-PEG-amine (mono-functional) or PEG-diol (non-functional). Differentiating
(16.02 Da) from (17.00 Da) requires high-resolution strategies or chemical derivatization.
Part 2: Comparative Analysis of Methods
Method A: MALDI-TOF MS (The Rapid Profiler)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight
MALDI is the historical gold standard for polymer analysis. It produces singly charged ions (
-
Mechanism: Sample is co-crystallized with a matrix (e.g., DHB or CHCA) and ionized by a laser.
-
Pros:
-
Simplicity: Minimal sample prep; data is intuitive (one peak per oligomer).
-
Mw/Mn Calculation: Excellent for determining Number Average (
) and Weight Average ( ) molecular weights.
-
-
Cons:
-
Low Resolution on End-Groups: Distinguishing a PEG-Diamine from a PEG-Monoamine impurity (mass diff ~1 Da) is often impossible on standard linear TOF instruments due to the broad isotopic envelope of the polymer itself.
-
Ion Suppression: Lower molecular weight oligomers may be suppressed by matrix ions.
-
Method B: HILIC-ESI-HRMS (The Structural Validator)
Hydrophilic Interaction Liquid Chromatography - Electrospray Ionization - High Resolution MS
This is the "Product" of choice for modern rigorous analysis. By coupling HILIC separation with high-resolution Orbitrap or Q-TOF mass spectrometry, researchers can separate impurities chromatographically before MS analysis and utilize charge-state logic to validate amine functionality.
-
Mechanism: HILIC retains polar PEGs (unlike Reverse Phase C18), allowing separation based on the number of terminal amine groups. ESI generates multiply charged ions.[1][2]
-
Pros:
-
Chromatographic Resolution: HILIC can often separate PEG-Diamine from PEG-Monoamine based on the polarity difference of the amine groups.
-
Charge State Logic: Amines protonate readily (
). Non-functional PEG-diols rely on sodium adduction ( ). In ESI positive mode with formic acid, PEG-diamines appear as intense protonated envelopes, while contaminants appear as sodiated adducts, allowing easy discrimination. -
Sub-ppm Mass Accuracy: Allows for precise deconvolution.
-
Data Summary: Method Comparison
| Feature | MALDI-TOF MS | HILIC-ESI-HRMS |
| Primary Output | Molecular Weight Distribution ( | Structural Purity & End-Group Fidelity |
| Ionization State | Singly Charged ( | Multiply Charged ( |
| End-Group Specificity | Low (Hard to distinguish | High (Separation + Charge State preference) |
| Sample Throughput | High (Seconds per spot) | Moderate (15-30 min per run) |
| Chromatography | None (Direct Spotting) | Essential (HILIC recommended) |
Part 3: The Recommended Protocol (HILIC-ESI-HRMS)
This protocol is designed for a PEG-Diamine (2 kDa - 10 kDa) sample. It validates the "diamine" functionality, ensuring the reagent is suitable for high-value conjugation.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Concentration: Prepare at 0.1 mg/mL. Note: PEG ionizes poorly compared to peptides; higher concentrations may be needed but beware of detector saturation.
-
Derivatization (Optional but Recommended): To unequivocally prove amine presence, react an aliquot with Acetic Anhydride .
-
Reaction:
(+42 Da shift per amine). -
Logic: A PEG-Diamine will shift +84 Da. A Monoamine will shift +42 Da. A Diol will not shift.
-
LC Conditions (HILIC)
Reverse phase (C18) is often ineffective for PEG-amines as they elute in the void volume or show severe tailing. HILIC is the self-validating choice.
-
Column: Amide-HILIC or Bare Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer promotes protonation).
-
Gradient:
-
0 min: 90% B
-
20 min: 60% B (Linear gradient)
-
25 min: 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 40°C.
MS Parameters (Q-TOF / Orbitrap)
-
Source: ESI Positive Mode.
-
Gas Temp: 300°C (High temp needed to desolvate polymer).
-
Fragmentor/Cone Voltage: High (150-200V) . Causality: High voltage helps decluster the PEG-ion adducts but avoid setting it so high that you induce In-Source Fragmentation (ISF) of the C-O bonds.
-
Mass Range: m/z 200 – 3000.
Data Processing (Deconvolution)
-
Step 1: Extract Ion Chromatogram (EIC). In HILIC, PEG-Diamine elutes later than PEG-Diol due to stronger interaction of amines with the polar stationary phase.
-
Step 2: Deconvolute the charge state envelope using Maximum Entropy (MaxEnt) or ReSpect algorithms.
-
Step 3: Calculate the "Zero Charge" mass spectrum. Look for the bell curve centered at the expected Mw.
-
Step 4 (Validation): Check the mass difference between the major series. It should be exactly 44.026 Da.
Part 4: Visualization of Workflows
Workflow Logic: Choosing the Right Method
The following diagram illustrates the decision process and technical workflow for characterizing PEG-Diamine.
Caption: Decision tree comparing MALDI-TOF for general sizing vs. HILIC-ESI-HRMS for structural validation of PEG-diamines.
PEG Fragmentation Pathway (ESI-CID)
Understanding fragmentation is key to verifying the linker. Under Collision Induced Dissociation (CID), PEG backbones fragment in predictable patterns.
Caption: Simplified fragmentation pathway of protonated PEG-diamine showing characteristic b and y ions useful for sequencing.
References
-
Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
HILIC: The Pros and Cons. LCGC International. Available at: [Link][6]
-
Size Effect on Fragmentation in Tandem Mass Spectrometry. Analytical Chemistry (ACS). Available at: [Link]
-
Determining the molecular weight of PEG standards by MALDI-TOF MS. University of Bath. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Linker Efficacy: A Head-to-Head Comparison of PEG4-Diamine and PEG6-Diamine in Bioconjugate Design
Executive Summary
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a passive spacer but a critical determinant of efficacy, safety, and pharmacokinetic profile.[1][2][3] Polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and their ability to improve the solubility and stability of bioconjugates.[4][5][6][7] This guide provides an in-depth comparison of two closely related short-chain linkers: PEG4-diamine and PEG6-diamine. We will dissect how a subtle change of just two ethylene oxide units can profoundly impact therapeutic performance, supported by experimental data and detailed protocols to empower researchers in their linker optimization strategies.
Introduction: The Linker as a Performance Modulator
The function of a bioconjugate is a symphony of its constituent parts: the targeting moiety, the payload, and the linker that joins them. The linker's length, flexibility, and chemical composition can influence everything from the molecule's ability to bind its target to its stability in circulation.[3][8] PEGylation, the attachment of PEG chains, is a widely adopted strategy to enhance the pharmacological properties of therapeutics, such as extending plasma half-life and reducing immunogenicity.[9][10][11]
While long PEG chains (e.g., PEG12, PEG24) are often used to maximize pharmacokinetic benefits, shorter linkers like PEG4 and PEG6 are crucial in constructs like PROTACs, where precise spatial orientation between a target protein and an E3 ligase is paramount for activity.[1][2][12] This guide focuses on the nuanced yet critical differences between PEG4 and PEG6 linkers to inform rational design choices in drug development.
Structural and Physicochemical Properties: More Than Just Two Units
At a fundamental level, the difference between PEG4-diamine and PEG6-diamine is the presence of two additional ethylene oxide units in the latter. This seemingly minor structural change has significant downstream effects on the molecule's physicochemical properties.
| Property | PEG4-Diamine | PEG6-Diamine | Rationale & Implications |
| Approx. Length | ~1.5 nm | ~2.2 nm | The increased length of PEG6 provides greater reach and flexibility, which can be critical for spanning the distance between binding sites on two different proteins (e.g., in a PROTAC ternary complex). |
| Hydrophilicity | High | Higher | The additional ether oxygens in PEG6 increase its hydrophilicity, which can further improve the aqueous solubility of hydrophobic payloads or protein aggregates.[3][13][14] |
| Flexibility | Flexible | More Flexible | Increased conformational flexibility in PEG6 can be advantageous for allowing the linked moieties to adopt an optimal orientation for binding. However, excessive flexibility can also introduce an entropic penalty, potentially reducing binding affinity.[15] |
| Hydrodynamic Volume | Smaller | Larger | A larger hydrodynamic volume, even from a small PEG chain, can slightly reduce renal clearance and prolong circulation time.[7][10] |
Comparative Efficacy in Key Therapeutic Modalities
The optimal linker length is not universal; it is highly dependent on the specific biological system, including the target protein, the payload or second ligand, and the cellular environment.[2][16]
Proteolysis-Targeting Chimeras (PROTACs)
In PROTAC design, the linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] The distance and orientation between these two proteins are critical for efficient ubiquitination and subsequent degradation.
-
The "Goldilocks" Principle: A linker that is too short (like PEG4 in some systems) may cause steric hindrance, preventing the complex from forming.[2] Conversely, a linker that is too long (like PEG6 in other systems) might lead to a non-productive complex where the ubiquitin transfer is inefficient.[2]
-
Experimental Evidence: Studies on estrogen receptor-α (ERα) targeting PROTACs found that increasing the linker length from 12 atoms to 16 atoms (a change comparable to moving from a PEG3/PEG4 to a PEG5/PEG6) resulted in a more potent degrader.[1][12] This highlights that for certain protein pairs, the additional length provided by PEG6 over PEG4 could be the key to unlocking optimal degradation efficacy.
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50/Dmax) | Conclusion |
|---|---|---|---|---|
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | In this system, a slightly longer linker was found to be more potent, suggesting that a PEG6 might outperform a PEG4.[1] |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | In this system, a slightly longer linker was found to be more potent, suggesting that a PEG6 might outperform a PEG4.[1] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No Degradation | Demonstrates a minimum linker length is required to initiate degradation.[1][2] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | DC50 = 3 nM, Dmax = 96% | Shows an optimal length exists, as further extension reduces efficacy.[1] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | DC50 = 292 nM, Dmax = 76% | Shows an optimal length exists, as further extension reduces efficacy.[1] |
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker, rigorous and reproducible experimental validation is essential. The following protocols provide a framework for comparing the efficacy of bioconjugates constructed with PEG4-diamine versus PEG6-diamine linkers.
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with PROTACs containing different linkers.
Causality Behind Experimental Choices: This assay provides a direct measure of a PROTAC's primary function: protein degradation. A dose-response curve is generated to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), which are the key metrics for comparing potency.
Methodology:
-
Cell Culture and Seeding: Seed cells (e.g., MCF7 for ERα) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. This ensures cells are in a healthy, logarithmic growth phase. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PEG4- and PEG6-containing PROTACs (e.g., 0.1 nM to 10 µM). Treat the cells for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) to establish the baseline protein level.
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and treatment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to ensure protein integrity. [1]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading onto the gel.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: In Vivo ADC Efficacy in a Xenograft Mouse Model
Objective: To compare the anti-tumor activity of ADCs with PEG4 vs. PEG6 linkers in a living system.
Causality Behind Experimental Choices: While in vitro assays are informative, in vivo models are essential as they integrate the complex interplay of pharmacokinetics, tumor penetration, and metabolism. Tumor growth inhibition is the ultimate measure of an ADC's therapeutic potential.
Methodology:
-
Model Establishment: Implant tumor cells (e.g., L540cy) subcutaneously into immunocompromised mice (e.g., SCID mice). [16]Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, ADC-PEG4, and ADC-PEG6.
-
Dosing: Administer a single intravenous (IV) dose of each ADC at a predetermined concentration (e.g., 1-3 mg/kg).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the outcomes between the ADC-PEG4 and ADC-PEG6 groups.
Conclusion and Future Perspectives
The choice between a PEG4-diamine and a PEG6-diamine linker is a critical optimization step that should be driven by empirical data. There is no universally superior option; the ideal length is context-dependent. [2]
-
For PROTACs , the additional length and flexibility of PEG6 may be necessary to enable the formation of a productive ternary complex for specific target-E3 ligase pairs, leading to more potent degradation. [1][12]* For ADCs , the enhanced hydrophilicity of PEG6 can improve the conjugate's pharmacokinetic profile and in vivo efficacy, particularly when dealing with hydrophobic payloads. [16][17] The overarching principle is that linker optimization is not a trivial pursuit. Systematic evaluation of a range of linker lengths, including PEG4 and PEG6, is a crucial investment in the development of a successful bioconjugate therapeutic. Future innovations may involve more rigid or cleavable linkers, but the fundamental lessons learned from comparing simple PEG chains remain the cornerstone of rational linker design. [3]
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biology, 2(1), 1-8. [Link]
-
Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
-
Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689422. [Link]
-
Long, J., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry, 36(2), 179-189. [Link]
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights. Retrieved March 7, 2026, from [Link]
-
Zhang, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(2), 224. [Link]
-
PEG Linkers. (n.d.). ADC Review. Retrieved March 7, 2026, from [Link]
-
Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1333-1339. [Link]
-
Multiscale Computational Studies of PEG Chain Length Effects on HER2 mAb Fc Structure and Binding Energetics. (2025, December 5). PMC. Retrieved March 7, 2026, from [Link]
-
Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023, March 30). PMC. Retrieved March 7, 2026, from [Link]
-
Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol). (2012, February 21). ConnectSci. Retrieved March 7, 2026, from [Link]
-
Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol) | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
PEGs and Antibody-drug Conjugates a Versatile Approach. (2018, June 29). ADC Review. Retrieved March 7, 2026, from [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. purepeg.com [purepeg.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. betalifesci.com [betalifesci.com]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. adcreview.com [adcreview.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Amine Functionalization: A Comparative Guide to the Kaiser Test and Its Alternatives
Executive Summary
Precise validation of amine functionalization is the linchpin of successful Solid-Phase Peptide Synthesis (SPPS) and surface chemistry modification. While the Kaiser Test (ninhydrin test) remains the industry standard for detecting primary amines, its limitations regarding secondary amines and destructive nature require a nuanced approach. This guide provides a technical comparison of the Kaiser test against key alternatives, supported by quantitative protocols and decision-making frameworks for researchers in drug discovery and materials science.
Part 1: Mechanism & Chemistry
The Kaiser test relies on the reaction between ninhydrin and free primary amines . The reaction proceeds through a dehydration and decarboxylation pathway, ultimately forming a complex known as Ruhemann’s Purple .
The Reaction Pathway
Understanding the mechanism is critical for troubleshooting false negatives. The reaction requires heat and a specific solvent environment (pyridine/ethanol) to proceed efficiently.
Figure 1: The formation of Ruhemann's Purple requires a free primary amine. Secondary amines (like Proline) lack the necessary hydrogen atoms to complete this pathway, resulting in a different, often faint, reaction product.
Part 2: Strategic Decision Matrix
Do not default to the Kaiser test for every application. Use this matrix to select the appropriate validation method based on your specific amine type and sensitivity requirements.
Comparative Analysis: Kaiser vs. Alternatives[2]
| Feature | Kaiser Test (Ninhydrin) | Chloranil Test | TNBS Test (Picrylsulfonic Acid) | Fmoc Quantification |
| Target | Primary Amines (1°) | Secondary Amines (2°) | Primary Amines (1°) | Total Available Amines |
| Sensitivity | Very High (<5 µmol/g) | Moderate | High | High |
| Readout | Dark Blue/Purple | Blue/Green | Orange/Red | UV Absorbance (290/301 nm) |
| Destructive? | Yes (Sample cannot be reused) | Yes | Yes | No (Non-destructive) |
| Best For | Routine SPPS coupling checks | Proline / N-alkylated residues | Confirmation if Kaiser is ambiguous | Quantitative loading calculation |
| Limitations | Fails on Proline; False positives with pyridine heat | Lower sensitivity than Kaiser | Reagents are unstable/explosive | Requires cleavage step |
Method Selection Workflow
Figure 2: Decision tree for selecting the optimal amine validation method.
Part 3: Experimental Protocols
Protocol A: Qualitative Kaiser Test (The Standard)
Used for rapid monitoring of peptide coupling completion.
Reagents:
-
Reagent A: 5% Ninhydrin in Ethanol.
-
Reagent B: 80g Phenol in 20 mL Ethanol.
-
Reagent C: 2 mL 0.001 M KCN (aq) in 98 mL Pyridine.
-
Note: KCN is critical as it maintains the reduced state of ninhydrin and acts as a catalyst.
-
Procedure:
-
Wash: Take 10-20 resin beads. Wash thoroughly with Ethanol (3x) to remove DMF/acids/bases which interfere with the pH-sensitive reaction.
-
Dispense: Place beads in a small glass tube. Add 2 drops of A , 2 drops of B , and 2 drops of C .
-
Heat: Incubate at 100°C for 5 minutes .
-
Critical: Do not overheat (>5 mins) as pyridine can cause cleavage of Fmoc groups, leading to false positives .
-
-
Interpret:
| Appearance | Result | Action |
| Colorless / Yellow | Negative (No free amines) | Coupling Complete. Proceed to deprotection. |
| Blue Beads / Blue Solution | Positive (Free amines present) | Coupling Failed. Recouple or Cap. |
| Light Blue Solution | Trace Positive (>99% coupled) | Consider capping or short recoupling. |
Protocol B: Quantitative Kaiser Assay
Used for determining the loading density of amine-functionalized nanoparticles or resins.
Principle:
Quantification is based on the Beer-Lambert Law using the extinction coefficient (
- ≈ 15,000 M⁻¹cm⁻¹ (Standard value for ethanol/pyridine systems).
Procedure:
-
Weigh: Accurately weigh 2–5 mg of dry, functionalized resin/particles into a test tube.
-
React: Add 0.5 mL of Reagent A, B, and C (same as qualitative).
-
Heat: Incubate at 100°C for 7 minutes.
-
Dilute: Add 2 mL of 60% Ethanol (aq) to stop the reaction and stabilize the color.
-
Transfer: Transfer the supernatant to a volumetric flask (e.g., 10 mL or 25 mL) and dilute to volume with 60% Ethanol.
-
Tip: Ensure no resin beads are transferred to the cuvette.
-
-
Measure: Read Absorbance at 570 nm against a blank (reagents only).
Calculation:
- : Absorbance at 570 nm.[1]
- : Total volume of diluted solution (mL).
- : Extinction coefficient (15,000 M⁻¹cm⁻¹).
- : Mass of sample (mg).
- : Path length (usually 1 cm).[2]
Protocol C: Chloranil Test (For Proline/Secondary Amines)
Since the Kaiser test fails for secondary amines (like Proline), use this alternative.
Reagents:
-
Solution 1: 2% Acetaldehyde in DMF.
-
Solution 2: 2% p-Chloranil in DMF.
Procedure:
-
Place 10-20 beads in a tube.
-
Add 2 drops of Solution 1 and 2 drops of Solution 2.
-
Let stand at room temperature for 5 minutes (No heat required).
-
Result: Dark Blue/Green beads indicate free secondary amines. Colorless/Amber indicates complete coupling.
Part 4: Validation & Troubleshooting (E-E-A-T)
To ensure Trustworthiness in your data, every assay must be self-validating.
The "False Positive" Trap (Fmoc Instability)
Issue: A positive Kaiser test (blue) appears after a coupling step, even when coupling was likely successful.[3] Cause: Overheating (>5 mins) or old pyridine reagents can cause the premature removal of the Fmoc protecting group, exposing the amine you just protected. Validation: Always run a Negative Control (known fully protected resin) alongside your sample. If the control turns blue, your reagents or heating method are at fault.
The "False Negative" Trap (Aggregation)
Issue: A negative test (colorless) despite incomplete coupling. Cause: Aggregation of peptide chains or steric hindrance preventing ninhydrin from accessing the amine. Validation: If synthesis yield is low despite "passing" Kaiser tests, switch to the Fmoc-cleavage assay for quantification, as it measures total removable protecting groups rather than accessible surface amines.
Solvent Compatibility
Ninhydrin requires a protic solvent environment to develop color effectively. Ensure resins are washed with Ethanol before testing. Residual DMF or NMP is acceptable, but acidic washes (TFA/DCM) must be neutralized, as low pH inhibits the reaction.
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[4][3] Analytical Biochemistry.[5] Link (Note: Classic seminal paper).
-
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry.[5] Link
-
Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in Enzymology. Link
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Source for Chloranil test).
Sources
Comprehensive Comparison Guide: FTIR Spectral Analysis & Bioconjugation Performance of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary & Mechanistic Context
In the development of Antibody-Drug Conjugates (ADCs), targeted therapeutics, and crosslinked hydrogels, the selection of the diamine linker dictates both the physicochemical stability and the analytical traceability of the final biologic. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS: 869308-34-9), commonly referred to as a discrete PEG5-diamine, is a highly hydrophilic, exact-mass linker containing 14 carbons and 5 ether oxygens.
Unlike traditional polymeric polyethylene glycol (PEG) linkers, which are synthesized via ring-opening polymerization and yield a heterogeneous mixture of chain lengths, this discrete PEG (dPEG) is synthesized as a single, uniform molecule. Its terminal primary amines are highly reactive with carboxylic acids, activated NHS esters, and carbonyls, making it a versatile and precise tool for advanced bioconjugation (1)[1].
FTIR Spectral Analysis
Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive QA/QC tool to verify the structural integrity of the PEG backbone and the availability of the terminal primary amines prior to conjugation.
The FTIR spectrum of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is defined by the interplay between its aliphatic ether core and its amine end-groups. The most prominent structural marker is the C-O-C ether stretching band at approximately 1100 cm⁻¹, which confirms the integrity of the pentaoxanonadecane backbone (2)[2]. The terminal primary amines exhibit symmetric and asymmetric N-H stretching vibrations between 3250 and 3490 cm⁻¹, alongside a distinct N-H scissoring (bending) mode around 1576–1658 cm⁻¹ (3)[3].
Quantitative Data: FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Relative Intensity |
| 3250 – 3490 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | Medium, Broad |
| 2850 – 2870 | Aliphatic Chain (-CH₂-) | C-H Stretch | Strong |
| 1576 – 1658 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium |
| 1340 – 1460 | Aliphatic Chain (-CH₂-) | C-H Bending | Weak to Medium |
| ~1100 | Ether Backbone (C-O-C) | C-O-C Stretch | Very Strong |
Self-Validating ATR-FTIR Protocol
-
Preparation: Clean the ATR diamond crystal with high-purity isopropanol and allow it to air dry.
-
Causality: Eliminates residual organic contaminants that could introduce false aliphatic C-H stretching peaks at 2850 cm⁻¹.
-
-
Background Acquisition: Acquire a background scan (32 scans, 4 cm⁻¹ resolution).
-
Causality: Subtracts atmospheric water vapor and CO₂, preventing interference in the 3200-3500 cm⁻¹ region where the critical N-H stretch resides.
-
Self-Validation Checkpoint: The resulting baseline must be flat between 4000 cm⁻¹ and 2000 cm⁻¹ with >98% transmittance. A sloping baseline indicates crystal contamination or improper atmospheric compensation.
-
-
Sample Analysis: Apply 2-3 µL of neat 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine directly onto the crystal, ensuring no air bubbles are trapped. Run 32 scans and integrate the area ratio of the ~1100 cm⁻¹ peak to the ~3300 cm⁻¹ peak to verify batch-to-batch amine fidelity.
Comparative Performance: Discrete PEG vs. Alternatives
When engineering bioconjugates, the choice of diamine linker fundamentally alters the analytical profile of the product. Traditional polymeric PEGs possess a dispersity index (Đ) greater than 1.05, resulting in a heterogeneous mixture of chain lengths that severely complicates mass spectrometry (MS) characterization (4)[4]. This dispersity obscures the exact Drug-to-Antibody Ratio (DAR), a critical quality attribute required for FDA regulatory approval (5)[5].
By utilizing a discrete PEG like 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine, researchers achieve the hydrophilicity of PEG without sacrificing the monodispersity (Đ = 1.0) of a small molecule.
Comparative Performance Matrix
| Parameter | 1,6-Hexanediamine (Alkyl) | Polymeric PEG-2000-Diamine | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |
| Molecular Weight | 116.20 g/mol | ~2000 g/mol (Average) | 308.41 g/mol (Exact) |
| Dispersity Index (Đ) | 1.0 (Monodisperse) | > 1.05 (Polydisperse) | 1.0 (Monodisperse) |
| Aqueous Solubility | Low | High | Very High |
| FTIR Spectral Profile | Lacks ~1100 cm⁻¹ C-O-C peak | C-O-C peak masks N-H signals | Distinct, quantifiable C-O-C and N-H peaks |
| LC-MS Characterization | Single sharp peak | Broad heterogeneous smear | Single exact-mass peak (+290.39 Da shift) |
| Bioconjugation Impact | Induces hydrophobic aggregation | Variable Drug-to-Antibody Ratio | Precise, reproducible Drug-to-Antibody Ratio |
Application Workflow: Exact-Mass Bioconjugation
Workflow for exact-mass bioconjugation using 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.
Self-Validating Bioconjugation Protocol (NHS-Ester Chemistry)
-
Buffer Preparation: Equilibrate the NHS-activated biologic in 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.
-
Causality: A pH of 8.0 ensures the terminal primary amines of the linker (pKa ~9.0) are sufficiently unprotonated to act as strong nucleophiles, while minimizing the competing aqueous hydrolysis rate of the NHS ester.
-
-
Reagent Addition: Add a 10-fold molar excess of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine to the biologic.
-
Causality: A high molar excess drives pseudo-first-order kinetics and prevents unwanted homobifunctional crosslinking (where one diamine bridges two separate biologics, causing aggregation).
-
-
Reaction Monitoring: Stir gently at room temperature for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy at 260 nm. The liberation of the N-hydroxysuccinimide (NHS) leaving group causes a distinct absorbance increase at 260 nm. If this peak does not plateau within 2 hours, the primary amines may be overly protonated; verify the buffer pH is strictly maintained at 8.0.
-
-
Purification & Validation: Remove unreacted diamine using Size Exclusion Chromatography (SEC) or dialysis. Validate the final construct via LC-MS, looking for a precise mass shift corresponding to the exact addition of the linker.
References
-
Enovatia - Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.[Link]
-
MDPI - Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy.[Link]
-
PMC (NIH) - A Facile One-Pot Synthesis of Versatile PEGylated Platinum Nanoflowers and Their Application in Radiation Therapy.[Link]
-
RSC Books - Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.[Link]
Sources
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine vs. Jeffamine for epoxy curing
[1]
Executive Summary
For decades, the standard for flexible epoxy curing has been the Jeffamine® series (polyetheramines). They are cost-effective, versatile, and industry-proven.[1] However, for researchers in drug delivery, medical devices, and high-precision optics , the polydispersity of Jeffamines introduces molecular "noise"—batch-to-batch variability and leachable oligomers.[1]
This guide compares the industrial standard Jeffamine D-230/ED-600 against the precision alternative: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (hereafter referred to as DPD-19 , a discrete PEG-diamine).[1]
The Core Distinction:
-
Jeffamine: A statistical distribution of chain lengths (Polydisperse).
-
DPD-19: A single, defined molecular entity (Monodisperse/Discrete).[1]
Part 1: Chemical Architecture & Mechanism
To understand the performance difference, we must analyze the molecular anatomy. The reactivity of an amine hardener is dictated by two factors: nucleophilicity (electronic density) and steric hindrance (accessibility).
1. Structural Comparison
| Feature | DPD-19 (Discrete PEG) | Jeffamine D-230 (Standard) |
| Backbone | Polyethylene Glycol (PEG) (Hydrophilic) | Polypropylene Glycol (PPG) (Hydrophobic) |
| Amine Type | Primary, Unhindered (On a primary carbon: | Primary, Hindered (On a secondary carbon: |
| Purity | >98% Single Species | Gaussian Distribution (n=2-6 mixture) |
| MW | Exact (e.g., ~308.4 g/mol ) | Average (~230 g/mol ) |
2. The Steric Effect on Curing Kinetics
The most critical operational difference is reactivity.
-
Jeffamine D-Series: The amine is attached to a chiral carbon adjacent to a methyl group.[1] This methyl group acts as a steric shield, slowing down the nucleophilic attack on the epoxy ring. This allows for a longer "pot life" (working time).[2]
-
DPD-19: The amine is at the end of a propyl spacer (
).[1] There is zero steric hindrance.[1] Expect reactivity 3-5x faster than Jeffamine D-230.
Figure 1: Kinetic pathway difference. The methyl group in Jeffamine acts as a kinetic brake, whereas DPD-19 reacts immediately.[1]
Part 2: Performance Matrix & Selection Logic
Use this matrix to decide which hardener fits your application.
| Metric | DPD-19 (Discrete) | Jeffamine (Polydisperse) | Winner |
| Stoichiometry Control | Exact. 1:1 molar ratio is calculable to 4 decimal places.[1] | Approximate. Relies on AHEW (Amine Hydrogen Equivalent Weight) which varies by batch. | DPD-19 (Critical for Pharma) |
| Leachables | Minimal. Complete network integration possible.[1] | High. Low MW fractions often fail to react and leach out.[1] | DPD-19 |
| Hydrophilicity | High (Swells in water).[1] | Low (D-series) to High (ED-series). | Context Dependent |
| Optical Clarity | Superior. Homogeneous mesh size reduces refractive index fluctuations.[1] | Good, but can have micro-phase separation. | DPD-19 |
| Cost | High ( | Low ($). | Jeffamine |
Why "Drug Development Professionals" Should Care
In the formulation of Antibody-Drug Conjugates (ADCs) or Bio-adhesives , unreacted curing agents are cytotoxic.
-
With Jeffamine , you must use an excess of epoxy or amine to ensure cure, inevitably leaving unreacted species.
-
With DPD-19 , you can achieve perfect stoichiometry .[1] The lack of low-molecular-weight impurities means the cured network is biocompatible and non-cytotoxic.[1]
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for curing a standard Bisphenol A diglycidyl ether (DGEBA) resin.
Protocol: Stoichiometric Curing of DGEBA with DPD-19
1. The Calculation (The "Trustworthiness" Check) Do not rely on manufacturer "phr" (parts per hundred resin) sheets for discrete molecules. You must calculate it.
-
Epoxy Equivalent Weight (EEW): Typically 185-190 g/eq for DGEBA.[1]
-
Amine Hydrogen Equivalent Weight (AHEW) for DPD-19:
2. Mixing & Degassing (Critical for Optical Clarity)
-
Step A: Pre-warm DGEBA to 40°C to lower viscosity.[1] DPD-19 is liquid at RT.[1]
-
Step B: Mix by weight. Warning: DPD-19 has low viscosity.[1] Add slowly to prevent splashing.
-
Step C: Vacuum Degassing. Apply -29 inHg vacuum for 5 minutes.[1]
3. Curing Schedule
-
Jeffamine D-230: Typically requires 80°C for 2 hours + 120°C post-cure.[1]
-
DPD-19: Due to the unhindered amine, it cures at lower temperatures.[1]
-
Initial Cure: 24 hours at Room Temperature (25°C).
-
Post Cure: 2 hours at 60°C to maximize Tg.
-
Caution: Do not cure DPD-19 in large masses (>50g) without a heat sink; the exotherm can char the polymer.[1]
-
Part 4: Workflow Visualization
Figure 2: Step-by-step synthesis workflow for high-precision DPD-19 epoxy networks.
References
-
Huntsman Corporation. (2025).[1] JEFFAMINE® Polyetheramines Technical Bulletin. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (Structural Analog Data). Retrieved from [Link]
-
McDonald, W. et al. (2024). Evaluating Epoxy Cure Through Single-Sided NMR Measurements. SAMPE Digital Library.[1] Retrieved from [Link]
Quantification of Free PEG Diamine: HPLC-CAD vs. FMOC-Derivatization
Executive Summary
The quantification of free Polyethylene Glycol (PEG) diamine presents a classic analytical paradox: the molecule is chemically active (via amine termini) yet spectrally silent. Lacking a UV-active chromophore, PEG diamine cannot be detected by standard UV-Vis absorbance (214/254 nm) without chemical modification.
Historically, Refractive Index (RI) detection was the default, but its incompatibility with gradient elution renders it obsolete for modern impurity profiling where separating "free" PEG from "conjugated" species requires changing solvent strength.
This guide objectively compares the two prevailing methodologies for modern drug development:
-
Charged Aerosol Detection (CAD): The industry-standard "universal" approach that offers gradient compatibility and uniform response without sample pretreatment.
-
Pre-Column Derivatization (FMOC-Cl): The high-sensitivity approach utilizing fluorescence detection, necessary when limits of quantitation (LOQ) must reach the femtomole range.
Part 1: The Chromophore Challenge
PEG diamine (
-
The RI Failure Mode: RI detects bulk property changes. It drifts uncontrollably during gradient elution (e.g., 5% to 95% Acetonitrile), making it impossible to separate free PEG diamine from complex matrices like lipid nanoparticles (LNPs) or protein conjugates.
-
The ELSD Limitation: While Evaporative Light Scattering Detection (ELSD) allows gradients, it suffers from non-linear response curves (exponential) and poor sensitivity for low-molecular-weight PEGs (<1000 Da) due to semi-volatility.
Part 2: Method A — Charged Aerosol Detection (CAD)
Status: The Modern Gold Standard for Purity & Impurity Profiling.
Mechanism of Action
CAD is a mass-sensitive detector.[1][2] The eluent is nebulized, dried, and the resulting analyte particles are collided with ionized nitrogen gas. The charge transferred to the particles is measured by an electrometer.[2][3] Crucially, the signal is directly proportional to the mass of the analyte, regardless of its chemical structure (unlike UV, which depends on extinction coefficients).
Validated Experimental Protocol
Note: This protocol is optimized for separating free PEG diamine from PEGylated lipids or proteins.
1. Instrumentation:
-
System: UHPLC (e.g., Thermo Vanquish or Agilent 1290).
-
Detector: Charged Aerosol Detector (Nebulizer Temp: 50°C; Filter: 3.6s).
-
Column: Reversed-Phase C18 (e.g., Acclaim 120, 3 µm, 3.0 × 150 mm) or PFP (Pentafluorophenyl) for better isomer selectivity.
2. Mobile Phase (Volatile Buffers Required):
-
Solvent A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Critical: Do NOT use phosphate or sulfate buffers; they are non-volatile and will clog the CAD nebulizer.
3. Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection |
| 15.0 | 95 | Elution of Free PEG |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
4. Sample Prep:
-
Dilute sample in Mobile Phase A.
-
Centrifuge (10,000 x g) if analyzing LNP supernatant to remove particulates.
Workflow Visualization (CAD)
Caption: Figure 1. CAD signal generation workflow. Analyte mass is converted to charged particles, providing uniform response.
Part 3: Method B — Pre-Column Derivatization (FMOC-Cl)
Status: The Specialist Method for Trace Quantification (< 1 µg/mL).
Mechanism of Action
Since PEG diamine lacks UV absorbance, we chemically tag the amine groups with 9-Fluorenylmethyl chloroformate (FMOC-Cl) . FMOC-Cl reacts rapidly with both primary and secondary amines to form stable, highly fluorescent carbamate derivatives. This allows detection via Fluorescence (FLD) or UV (265 nm), drastically lowering the Limit of Detection (LOD).
Validated Experimental Protocol
Note: This reaction is pH-sensitive. The amine must be unprotonated for nucleophilic attack.
1. Reagents:
-
Borate Buffer: 0.2 M, pH 9.5 – 10.0 (Crucial for deprotonating the amine).
-
FMOC-Cl Solution: 5 mM in Acetonitrile (Prepare fresh daily).
-
Quench Solution: 1% Acetic Acid or 0.1 M HCl.
2. Derivatization Workflow (In-Vial):
-
Mix: Add 100 µL Sample + 100 µL Borate Buffer. Vortex.
-
React: Add 100 µL FMOC-Cl reagent.
-
Incubate: 1 minute at Room Temp (Reaction is near-instantaneous).
-
Quench: Add 20 µL Acid solution to stop hydrolysis and stabilize the product.
-
Inject: Transfer to HPLC vial.
3. HPLC Conditions:
-
Detector: Fluorescence (Excitation: 265 nm, Emission: 315 nm).
-
Column: C18 (High carbon load preferred to separate FMOC-OH byproducts).
-
Mobile Phase: ACN/Water gradient (similar to CAD, but phosphate buffers can be used here if needed).
Workflow Visualization (FMOC)
Caption: Figure 2. Pre-column derivatization pathway.[4][5] FMOC tags amines for fluorescence detection; HPLC separates the target from hydrolysis byproducts.
Part 4: Comparative Analysis
The choice between CAD and FMOC depends entirely on the sensitivity required and the complexity of the workflow you can tolerate.
Performance Data Summary
| Feature | Method A: HPLC-CAD | Method B: FMOC-Derivatization |
| Detection Principle | Mass (Universal) | Fluorescence (Specific to Amine) |
| Limit of Detection (LOD) | ~10 - 50 ng (on column) | ~0.1 - 1 ng (on column) |
| Linearity (Dynamic Range) | 2-3 Orders of Magnitude (Curved at low end) | 3-4 Orders of Magnitude (Strictly Linear) |
| Precision (RSD) | < 2.0% | < 1.5% |
| Sample Preparation | Simple: Dilute & Shoot | Complex: pH adjustment, reaction, quenching |
| Matrix Interference | Low (if volatile matrix) | High (Buffer salts/pH can inhibit reaction) |
| Stoichiometry Issues | None | Risk of incomplete tagging if reagent < excess |
Expert Insight: The "Linearity Trap"
-
CAD is often "sub-linear" at very low concentrations. For accurate quantitation of trace free PEG (< 0.1%), you must use a polynomial regression (2nd order) rather than a linear fit.
-
FMOC provides a linear response but introduces a "blind spot": if the PEG diamine is partially degraded (mono-amine), FMOC will still tag it, but the retention time may shift. CAD detects the polymer mass regardless of the end-group status, though separation of diamine vs. mono-amine requires high-resolution columns.
Part 5: Decision Matrix
Use this logic flow to select the correct method for your application.
Caption: Figure 3. Decision matrix for method selection based on sensitivity needs and matrix volatility.
References
-
National Institutes of Health (NIH) / NCL. (2017). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase HPLC and Charged Aerosol Detection. Retrieved from [Link]
-
Scholz, B. et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Agilent Technologies. (2020). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD (Comparison Data). Retrieved from [Link]
Sources
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. reachseparations.com [reachseparations.com]
- 4. ikm.org.my [ikm.org.my]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Thermogravimetric Analysis of PEG-Diamine Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomaterials and drug delivery, the stability of polymer networks is paramount. Poly(ethylene glycol) (PEG)-diamine crosslinked polymers, often forming hydrogels, are workhorse materials prized for their biocompatibility and tunable properties. Understanding their thermal stability is not merely an academic exercise; it is a critical predictor of material performance during manufacturing, sterilization, storage, and in vivo application. Thermogravimetric Analysis (TGA) is the gold standard for this assessment.
This guide provides an in-depth comparison of the thermal properties of PEG-diamine crosslinked polymers against common alternatives. Moving beyond a simple data readout, we will explore the causal relationships between polymer structure, crosslinking, and thermal decomposition, grounded in authoritative data and field-proven experimental protocols.
Section 1: The "Why" and "How" of TGA for Polymer Network Characterization
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer scientist, the resulting TGA curve is a fingerprint of the material's thermal stability.
Three key parameters are extracted from this analysis:
-
Tonset (Onset Decomposition Temperature): The temperature at which significant, sustained mass loss begins. This is a primary indicator of the material's thermal stability.
-
Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve. This points to the most intense phase of degradation.
-
Residual Mass (%): The percentage of the initial mass remaining at the end of the experiment. This can indicate the formation of a stable char, which is particularly relevant for flame retardancy.[1]
The underlying principle is that covalent bonds within the polymer network require a specific amount of thermal energy to break. Crosslinking introduces a three-dimensional network, restricting the movement of individual polymer chains and increasing the number of bonds that must be broken for the material to degrade and volatilize.[1][2] This directly translates to enhanced thermal stability compared to linear, uncrosslinked polymers.[2]
Section 2: A Validated Experimental Protocol for TGA of Hydrogels
Reproducible and reliable data begins with a robust protocol. The following step-by-step methodology for analyzing a PEG-diamine hydrogel is designed to be a self-validating system, ensuring accuracy and consistency.
Objective: To determine the thermal decomposition profile of a lyophilized PEG-diamine hydrogel.
Instrumentation: TGA Analyzer (e.g., Labsys Evo TG-DTA/DSC or similar).[3]
Materials:
-
Lyophilized (freeze-dried) PEG-diamine hydrogel sample.
-
High-purity nitrogen gas (for inert atmosphere).
-
TGA sample pans (e.g., alumina or platinum).
Step-by-Step Protocol
-
Sample Preparation (The Critical First Step):
-
Causality: Hydrogels contain significant amounts of water (free, loosely bound, and tightly bound), which will evaporate below 100°C, obscuring the polymer decomposition profile.[4][5] Therefore, the sample must be thoroughly dried.
-
Action: Lyophilize (freeze-dry) the hydrogel sample for 48-72 hours until a constant weight is achieved. This removes water while preserving the porous polymer structure.
-
Action: Carefully weigh 5-10 mg of the lyophilized sample into a TGA pan. A consistent sample mass is key for comparative studies.[3]
-
-
Instrument Setup & Calibration:
-
Action: Perform routine instrument checks and temperature calibration as per manufacturer guidelines.
-
Action: Place the sample pan in the TGA furnace.
-
Action: Tare the balance to zero.
-
-
Thermal Method Programming:
-
Causality: A multi-step method ensures complete removal of any residual moisture before initiating the decomposition ramp, providing a stable baseline.[6] An inert nitrogen atmosphere is used to prevent thermo-oxidative degradation, which is a different and often more complex degradation mechanism.[7][8]
-
Action: Program the following temperature segments:
-
Segment 1 (Drying): Heat from 30°C to 120°C at a rate of 10°C/min. Hold isothermally at 120°C for 20 minutes. This removes any physisorbed water without degrading the polymer.
-
Segment 2 (Decomposition): Heat from 120°C to 600°C at a controlled rate of 10°C/min. A consistent heating rate is crucial for comparing results across different samples.[3]
-
Segment 3 (Cool Down): Cool the furnace back to room temperature.
-
-
-
Data Acquisition & Analysis:
-
Action: Initiate the run under a continuous nitrogen purge (e.g., 50 mL/min).[3]
-
Action: Record the mass loss (%) versus temperature (°C).
-
Action: Generate the first derivative of the mass loss curve (the DTG curve) to precisely identify the Tmax.
-
Action: Determine Tonset, Tmax, and the final residual mass at 600°C.
-
The following diagram illustrates the TGA experimental workflow:
Caption: Simplified structure of a PEG-diamine crosslinked network.
The following table summarizes typical TGA data for PEG-diamine polymers and relevant alternatives, synthesized from literature findings.
| Polymer System | Typical Tonset (°C) | Typical Tmax (°C) | Key Structural Feature | Rationale for Thermal Performance |
| Linear PEG (Uncrosslinked) | ~340 - 360 °C [8] | ~400 °C | No crosslinks | Decomposition occurs via random chain scission of the ether backbone. [7][8]This serves as the baseline. |
| PEG-Diamine Crosslinked Polymer | ~350 - 380 °C | ~410 °C | Amide/Amine Linkages | The 3D network restricts chain mobility, requiring more energy to initiate degradation. [2]The specific stability depends on the nature of the diamine and the crosslink density. [9] |
| PEG-Diacrylate (PEGDA) Crosslinked Polymer | ~300 - 350 °C | ~390 - 400 °C [3] | Ester Linkages | Ester bonds formed during acrylate polymerization are generally less thermally stable and more susceptible to hydrolysis than the ether backbone or amide/amine crosslinks. [10] |
| PLGA (Poly(lactic-co-glycolic acid)) | ~240 - 280 °C | ~320 °C | Ester Linkages | The inherent instability of the ester bonds in the PLGA backbone leads to a significantly lower decomposition temperature, a key feature for its biodegradability. [11] |
Note: Absolute temperatures can vary based on molecular weight, crosslink density, heating rate, and instrument specifics. The trends, however, are consistent.
Section 4: A Senior Scientist's Perspective on Data Interpretation
The data table clearly shows that crosslinking enhances the thermal stability of PEG, with the PEG-diamine system exhibiting a notable improvement over both linear PEG and the commonly used PEGDA system.
-
The Impact of Crosslinking: The increase in Tonset from linear PEG to the crosslinked PEG-diamine network is a direct consequence of the energy required to overcome the restricted mobility of the polymer chains within the 3D network. [2][12]Before volatile fragments can be released, multiple covalent bonds in the crosslinked structure must be broken, demanding higher thermal energy. [1]
-
Why Linkage Chemistry Matters (Diamine vs. Diacrylate): The superior stability of the PEG-diamine network compared to PEGDA can be attributed to the nature of the crosslink. The ester linkages in PEGDA hydrogels are known points of weakness, susceptible to both thermal degradation and hydrolysis. [10]In contrast, the bonds formed by reacting PEG with diamines (often amide or stable secondary/tertiary amine linkages) are typically more robust. This makes PEG-diamine a more suitable choice for applications requiring greater long-term stability or those involving terminal sterilization processes like autoclaving.
-
Influence of Crosslink Density: It is a well-established principle that a higher degree of crosslinking generally leads to increased thermal stability. [9][12][13]For PEG-diamine systems, this means that using a shorter-chain diamine or increasing the molar ratio of diamine to PEG during synthesis will create a denser network, which should, in turn, elevate the Tonset and Tmax. This provides researchers with a powerful tool to tune the material's properties for specific applications. [9]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing PEG-diamine crosslinked polymers. It provides quantitative, reproducible data on thermal stability that is critical for drug development and material science applications.
Key Takeaways:
-
Crosslinking PEG with diamines significantly enhances its thermal stability compared to its linear precursor.
-
PEG-diamine networks are generally more thermally robust than PEGDA networks due to the higher stability of the amine/amide linkages compared to ester linkages.
-
TGA can be used to quantify the impact of formulation changes , such as adjustments in crosslink density, on the final material's performance.
By following a validated TGA protocol and understanding the chemical principles behind the observed thermal profiles, researchers can confidently select, design, and validate polymers with the stability and performance characteristics required for their specific application.
References
- Patsnap Eureka. (2025, July 3). How Crosslinking Improves Thermal and Mechanical Stability.
- e-Publications@Marquette. (2000, September 1). How does Cross-Linking Effect the Thermal Stability of Polyisoprene.
- ACS Publications. (2003, April 22). Influence of Cross-link Density on the Thermal Properties of Thin Polymer Network Films. Langmuir.
- Korea University Pure. (1995). Thermal degradation of poly(ethyleneglycol). Polymer Degradation and Stability.
- MDPI. (2025, October 21). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach.
- ResearchGate. Effects of crosslinking on thermal and mechanical properties of polyurethanes.
- ResearchGate. Thermo-oxidative degradation of poly(ethylene glycol)/poly(L-lactic acid) blends | Request PDF.
- ACS Publications. (2003, April 22). Influence of Cross-Link Density on the Thermal Properties of Thin Polymer Network Films. Langmuir.
- ResearchGate. Thermal stability and phase transitions of HA‐PEG‐Col hydrogels with....
- ResearchGate. Thermal oxidative degradation of PEG | Download Scientific Diagram.
- PMC. (2024, October 19). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release.
- Frontiers. IR-Supported Thermogravimetric Analysis of Water in Hydrogels.
- CERES Research Repository. (2022, January 7). Thermal response of multi-layer UV crosslinked PEGDA hydrogels.
- PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
- RSC Publishing. (2025, October 8). The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions.
- ResearchGate. TGA and DSC data for the PEG-crosslinked PVP-based gel polymer electrolytes..
- EURASIAN JOURNAL OF CHEMISTRY. Comparative Analysis of Thermal Decomposition Kinetics of Copolymers Based on Polyethylene Glycol Fumarate with Methacrylic Acid.
- RSC Publishing. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups.
- ResearchGate. Thermal behavior of hydrophobically modified hydrogels using TGA/FTIR/MS analysis technique | Request PDF.
- Polymer Chemistry. (2019, October 16). Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles.
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. How Crosslinking Improves Thermal and Mechanical Stability [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Leitfaden zur Verifizierung des Substitutionsgrades auf PEG-Diamin-modifizierten Oberflächen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
In der Welt der Biomaterialien und der Arzneimittelentwicklung ist die präzise Funktionalisierung von Oberflächen von entscheidender Bedeutung. Die Modifizierung von Oberflächen mit Polyethylenglykol (PEG)-Diamin ist eine weit verbreitete Strategie, um die Biokompatibilität zu verbessern, unspezifische Proteinadsorption zu reduzieren und gezielte Wirkstofffreisetzung zu ermöglichen. Der Erfolg dieser Modifikationen hängt jedoch direkt vom Substitutionsgrad ab – der Dichte der kovalent gebundenen PEG-Diamin-Moleküle auf der Oberfläche. Eine unzureichende oder uneinheitliche Funktionalisierung kann die beabsichtigte Wirkung beeinträchtigen, während eine übermäßige Funktionalisierung die Materialeigenschaften unerwünscht verändern kann.
Dieser Leitfaden bietet einen detaillierten Vergleich verschiedener etablierter Methoden zur Verifizierung und Quantifizierung des Substitutionsgrades von PEG-Diamin auf modifizierten Oberflächen. Als erfahrener Anwendungswissenschaftler werde ich nicht nur die Protokolle beschreiben, sondern auch die zugrunde liegenden Prinzipien und die Gründe für die experimentellen Entscheidungen erläutern, um Ihnen ein tiefgreifendes Verständnis und die Fähigkeit zur kritischen Bewertung Ihrer Ergebnisse zu vermitteln.
Einleitung: Warum die quantitative Analyse der Oberflächenfunktionalisierung entscheidend ist
Die kovalente Anbindung von PEG-Diamin an eine Oberfläche führt zur Einführung von primären Aminogruppen (-NH2). Die Quantifizierung dieser Aminogruppen ist ein direkter Indikator für den Erfolg der Oberflächenmodifikation. Eine genaue Bestimmung des Substitutionsgrades ist aus mehreren Gründen unerlässlich:
-
Sicherstellung der Funktionalität: Die Dichte der Aminogruppen beeinflusst direkt die Fähigkeit der Oberfläche, mit anderen Molekülen zu interagieren, sei es zur Anbindung von Antikörpern, Peptiden oder anderen bioaktiven Substanzen.
-
Reproduzierbarkeit: Eine quantitative Kontrolle ermöglicht die reproduzierbare Herstellung von funktionalisierten Oberflächen, was für die Vergleichbarkeit von Studienergebnissen und die Skalierung von Prozessen unerlässlich ist.
-
Qualitätskontrolle: In der Entwicklung von Medizinprodukten und Wirkstoffträgersystemen ist die genaue Charakterisierung der Oberfläche ein kritischer Aspekt der Qualitätskontrolle.
Dieser Leitfaden vergleicht vier gängige Methoden zur Charakterisierung von PEG-Diamin-modifizierten Oberflächen:
-
Röntgenphotoelektronenspektroskopie (XPS)
-
Fluorescamin-Assay
-
Ninhydrin-Test
-
Kontaktwinkel-Goniometrie
Jede dieser Methoden bietet einzigartige Einblicke in die Oberflächenchemie und -eigenschaften. Die Wahl der am besten geeigneten Methode hängt von den spezifischen Anforderungen Ihrer Forschung, der Art des Substrats und der gewünschten Informationstiefe ab.
Röntgenphotoelektronenspektroskopie (XPS): Elementare Zusammensetzung und chemische Zustände an der Oberfläche
Die XPS, auch bekannt als ESCA (Electron Spectroscopy for Chemical Analysis), ist eine äußerst oberflächensensitive Technik, die Informationen über die elementare Zusammensetzung und die chemischen Bindungszustände der Atome in den obersten 1-10 Nanometern einer Probe liefert.[1]
Grundprinzip: Die Probe wird im Ultrahochvakuum mit Röntgenstrahlen bestrahlt, was zur Emission von kernnahen Elektronen führt. Die kinetische Energie dieser Photoelektronen ist charakteristisch für das emittierende Element und seinen chemischen Zustand. Durch die Analyse des Energiespektrums der emittierten Elektronen kann die elementare Zusammensetzung der Oberfläche quantifiziert werden.
Warum XPS zur Analyse von PEG-Diamin-Oberflächen?
-
Direkter Nachweis von Stickstoff: Die Einführung von PEG-Diamin bringt Stickstoffatome in Form von Aminogruppen auf die Oberfläche. XPS kann das Vorhandensein und die Konzentration von Stickstoff direkt nachweisen.[2]
-
Analyse der chemischen Bindungszustände: Hochauflösende Scans des N1s-Peaks können zwischen verschiedenen Stickstoffspezies wie primären Aminen (-NH2) und potenziell vorhandenen Amidbindungen (-NH-C=O) unterscheiden.[3][4] Typische Bindungsenergien für C-NH2-Gruppen liegen im Bereich von ca. 400 eV.[5]
-
Quantitative Analyse: Durch die Integration der Peakflächen und die Anwendung von relativen Empfindlichkeitsfaktoren kann die atomare Konzentration der Elemente auf der Oberfläche bestimmt werden, was eine Abschätzung des Substitutionsgrades ermöglicht.
Experimenteller Arbeitsablauf (vereinfacht):
Abbildung 2: Arbeitsablauf des Fluorescamin-Assays zur Oberflächenquantifizierung.
Erstellung einer Kalibrierkurve:
Zur Quantifizierung der Aminogruppendichte ist eine Kalibrierkurve unerlässlich. Diese wird typischerweise mit einer Substanz erstellt, die eine bekannte Konzentration an primären Aminogruppen aufweist, wie z. B. Poly-L-Lysin oder eine niedermolekulare Diamin-Verbindung, die auf einer unmodifizierten Oberfläche adsorbiert wird.
Detailliertes Protokoll für den Fluorescamin-Assay:
-
Vorbereitung der Reagenzien:
-
Stammlösung von Fluorescamin (z. B. 1 mg/ml in Aceton oder DMSO). Vor Licht geschützt und frisch zubereitet verwenden. [6] * Pufferlösung (z. B. 0,1 M Boratpuffer, pH 9,0).
-
-
Erstellung der Kalibrierkurve:
-
Eine Reihe von Verdünnungen einer Standardlösung (z. B. Poly-L-Lysin) in Puffer herstellen.
-
Jede Verdünnung auf eine unmodifizierte Kontrolloberfläche geben und für eine definierte Zeit inkubieren, um die Adsorption zu ermöglichen.
-
Die Oberflächen vorsichtig waschen, um ungebundenen Standard zu entfernen.
-
-
Reaktion auf den Proben:
-
Die modifizierten Proben und die Kalibrierstandards in die Wells einer Mikrotiterplatte (vorzugsweise eine schwarze Platte für Fluoreszenzmessungen) geben. [7] * Eine definierte Menge der Fluorescamin-Arbeitslösung zu jeder Probe geben und schnell mischen.
-
Die Reaktion für 5-15 Minuten bei Raumtemperatur im Dunkeln inkubieren. [6][8]4. Messung:
-
Die Fluoreszenzintensität bei einer Anregungswellenlänge von ca. 380 nm und einer Emissionswellenlänge von ca. 470 nm messen. [7]5. Auswertung:
-
Die Fluoreszenzintensität der unbekannten Proben mit der Kalibrierkurve vergleichen, um die Konzentration der Aminogruppen zu bestimmen.
-
Vorteile:
-
Sehr hohe Empfindlichkeit.
-
Spezifisch für primäre Amine.
-
Schnelle und kostengünstige Methode.
Nachteile:
-
Quantifiziert nur für das Reagenz zugängliche Amine; sterisch gehinderte Gruppen werden möglicherweise nicht erfasst.
-
Die Fluoreszenz kann durch die Oberflächeneigenschaften (z. B. Autofluoreszenz) beeinflusst werden.
-
Erfordert eine sorgfältige Erstellung einer relevanten Kalibrierkurve.
Ninhydrin-Test: Ein klassischer kolorimetrischer Assay
Der Ninhydrin-Test ist eine weit verbreitete kolorimetrische Methode zum Nachweis und zur Quantifizierung von primären Aminen, insbesondere von Aminosäuren. [9][10][11]Die Reaktion von Ninhydrin mit primären Aminen führt zur Bildung eines intensiv gefärbten Produkts, das als "Ruhemanns Purpur" bekannt ist. [9][11][12][13] Grundprinzip: Die modifizierte Oberfläche wird mit einer Ninhydrin-Lösung, typischerweise in Ethanol, inkubiert und erhitzt. [12]Ninhydrin reagiert mit den primären Aminogruppen in einem zweistufigen Prozess, der zur Bildung eines tiefvioletten Chromophors führt. [11]Die Intensität der Farbe, die photometrisch bei ca. 570 nm gemessen wird, ist proportional zur Menge der Aminogruppen auf der Oberfläche. [14] Warum der Ninhydrin-Test?
-
Etablierte und robuste Methode: Der Test ist seit langem bekannt und gut charakterisiert. [12]* Visuelle Beurteilung möglich: Eine erfolgreiche Reaktion ist oft mit bloßem Auge als violette Färbung erkennbar.
-
Quantitative Analyse: Durch Messung der Absorption kann eine quantitative Bestimmung erfolgen.
Experimenteller Arbeitsablauf:
Abbildung 3: Schematischer Ablauf des Ninhydrin-Tests.
Detailliertes Protokoll für den Ninhydrin-Test:
-
Vorbereitung der Reagenzien:
-
Ninhydrin-Lösung (z. B. 0,35 g Ninhydrin in 100 ml Ethanol). [11]2. Reaktion auf den Proben:
-
Die modifizierten Proben in ein geeignetes Reaktionsgefäß geben.
-
Eine definierte Menge der Ninhydrin-Lösung hinzufügen, sodass die Oberfläche vollständig bedeckt ist.
-
Die Proben für ca. 5-10 Minuten in einem Wasserbad bei 80-100 °C erhitzen. [12] * Abkühlen lassen und die Farbe entwickeln lassen.
-
-
Messung:
-
Wenn die farbige Verbindung in Lösung überführt werden kann (z. B. durch Extraktion), die Absorption der Lösung bei ca. 570 nm messen. Alternativ können auch Festphasen-Messungen mit geeigneten Geräten durchgeführt werden.
-
-
Auswertung:
-
Ähnlich wie beim Fluorescamin-Assay wird eine Kalibrierkurve mit einem bekannten Standard benötigt, um die Menge der Aminogruppen zu quantifizieren.
-
Tabelle 2: Vergleich der kolorimetrischen Assays
| Eigenschaft | Fluorescamin-Assay | Ninhydrin-Test |
| Prinzip | Fluoreszenz | Kolorimetrie (Absorption) |
| Empfindlichkeit | Sehr hoch (Pikomol-Bereich) | Hoch (Nanomol-Bereich) |
| Reaktionsbedingungen | Raumtemperatur | Erhitzen erforderlich |
| Spezifität | Primäre Amine | Primäre Amine |
| Geräte | Fluorometer | Photometer / Spektrometer |
Vorteile:
-
Kostengünstig und einfach durchzuführen.
-
Robuste und gut etablierte Chemie. [12] Nachteile:
-
Geringere Empfindlichkeit im Vergleich zum Fluorescamin-Assay.
-
Erfordert Erhitzen, was für temperaturempfindliche Substrate problematisch sein kann.
-
Quantifiziert wie der Fluorescamin-Assay nur zugängliche Amine. [15][16][17]
Kontaktwinkel-Goniometrie: Beurteilung der Oberflächenhydrophilie
Die Kontaktwinkel-Goniometrie ist eine physikalische Methode zur Charakterisierung der Benetzbarkeit einer Oberfläche. [18][19]Sie misst den Kontaktwinkel eines Flüssigkeitstropfens (typischerweise Wasser) auf einer festen Oberfläche. [19]Dieser Winkel ist ein Maß für die Hydrophilie oder Hydrophobie der Oberfläche.
Grundprinzip: Ein kleiner Tropfen hochreinen Wassers wird auf die zu untersuchende Oberfläche aufgebracht. Der Winkel, den die Tangente an der Flüssigkeits-Gas-Grenzfläche mit der festen Oberfläche bildet, wird gemessen. [19]
-
Hydrophile Oberflächen: Wasser breitet sich aus, was zu einem kleinen Kontaktwinkel (< 90°) führt. [19]* Hydrophobe Oberflächen: Wasser zieht sich zusammen, was zu einem großen Kontaktwinkel (> 90°) führt. [19] Warum die Kontaktwinkelmessung?
-
Indirekter Nachweis der Modifikation: PEG ist stark hydrophil. [20][21]Eine erfolgreiche Anbindung von PEG-Diamin an eine typischerweise hydrophobere Ausgangsoberfläche führt zu einer signifikanten Abnahme des Wasserkontaktwinkels. [20]* Schnelle und zerstörungsfreie Analyse: Die Messung ist schnell und beschädigt die Probe nicht.
-
Informationen über die Oberflächenenergie: Durch die Messung mit verschiedenen Flüssigkeiten kann die Oberflächenenergie der modifizierten Oberfläche berechnet werden.
Experimenteller Arbeitsablauf:
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Ninhydrin – Wikipedia [de.wikipedia.org]
- 10. Ninhydrin - DocCheck Flexikon [flexikon.doccheck.com]
- 11. microbenotes.com [microbenotes.com]
- 12. daten.didaktikchemie.uni-bayreuth.de [daten.didaktikchemie.uni-bayreuth.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. andreas-brinkmann.net [andreas-brinkmann.net]
- 17. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brighton-science.com [brighton-science.com]
- 19. nanoscience.com [nanoscience.com]
- 20. Polyoxyethylene Diamine Modification of Poly(amide-imide)-polyethylene Glycol Exhibits Excellent Hydrophilicity, Degradability, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
Safety Operating Guide
Definitive Guide to the Disposal of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary
As a Senior Application Scientist, I often encounter the misconception that all polyethylene glycol (PEG) derivatives are benign. While PEG backbones are generally low-toxicity, the functionalization of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS 869308-34-9) with primary amine groups significantly alters its safety profile. This compound—a critical heterobifunctional linker used in PROTACs and Antibody-Drug Conjugates (ADCs)—exhibits basicity and potential corrosivity characteristic of organic amines.
This guide provides a scientifically grounded, step-by-step protocol for the safe disposal of this specific linker, moving beyond generic "organic waste" labels to ensure compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |
| Common Synonyms | PEG4-diamine; Bis(3-aminopropyl) tetraethylene glycol |
| CAS Number | 869308-34-9 |
| Molecular Formula | C₁₄H₃₂N₂O₅ |
| Molecular Weight | 308.41 g/mol |
| Acidity/Basicity | Basic (Primary Amines) |
| Physical State | Viscous Liquid or Low-Melting Solid |
Hazard Analysis
-
Corrosivity: The terminal primary amines (
) make this compound corrosive to skin and mucous membranes (Skin Corr. 1B category is typical for short-chain diamines). -
Reactivity: Incompatible with strong acids (exothermic neutralization), acid chlorides, acid anhydrides, and strong oxidizing agents.
-
Environmental Impact: While the PEG chain is biodegradable, the amine functionality can be toxic to aquatic life if released directly into waterways.
Pre-Disposal Assessment & Segregation
Critical Rule: Never dispose of this compound down the drain. Dilution is not the solution to pollution.
Segregation Strategy
The most common accident involving amine waste is accidental mixing with acidic waste streams, leading to rapid heat generation and potential container failure.
-
Do NOT Mix With: Sulfuric acid, Nitric acid, Hydrochloric acid, or Piranha solution waste.
-
Do NOT Mix With: Oxidizing agents (Peroxides, Permanganates).
-
Compatible Streams: Non-halogenated organic bases, non-halogenated organic solvents (Ethanol, Methanol, DMSO).
Step-by-Step Disposal Protocol
Phase 1: Waste Collection
-
Select the Container: Use a high-density polyethylene (HDPE) or chemically resistant glass container. Avoid metal containers (aluminum) as amines can be corrosive to certain metals over time.
-
Dissolution (If Solid): If you have solid residue, dissolve it in a minimal amount of a compatible solvent like Ethanol or DMSO to facilitate transfer. Do not use water unless the final waste stream is aqueous-basic.
-
Transfer: Pour the liquid waste into the container using a funnel to prevent spills. Leave at least 10% headspace to allow for thermal expansion.
Phase 2: Labeling
Labeling must be specific to aid the waste contractor. Do not just write "Chemical Waste."
-
Primary Label: "Hazardous Waste - Organic Base"
-
Constituents: "4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (PEG-diamine)"[1][2][3]
-
Hazard Warnings: Check "Corrosive" and "Toxic".
Phase 3: Storage & Handoff
-
Satellite Accumulation Area (SAA): Store the container in a secondary containment tray to catch potential leaks.
-
Cap Tightness: Ensure the cap is tightly sealed but not over-torqued.
-
Handoff: Contact your Environmental Health & Safety (EHS) department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.
Decision Logic for Disposal (Visualization)
The following diagram illustrates the decision matrix for handling spills versus routine waste.
Figure 1: Decision matrix for the safe disposal of PEG-diamine waste, distinguishing between spill response and routine disposal.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate: If the spill is large (>100 mL) and outside ventilation, evacuate the immediate area to avoid inhaling vapors.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Neutralization (Optional but Recommended for Safety):
-
Cover the spill with a weak acid neutralizer (e.g., citric acid powder or commercially available "Base Neutralizer").
-
Caution: This reaction may generate heat.
-
-
Cleanup: Once neutralized (pH ~7-8), absorb with vermiculite or dry sand. Sweep into a waste bucket.
-
Decontamination: Wipe the surface with water followed by ethanol.
References
-
PubChem. (2025).[4][5][6] Compound Summary: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS 869308-34-9).[7][8][9][10] National Library of Medicine. [Link]
Sources
- 1. WO2012080271A1 - Dimeric iap inhibitors - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid | C20H35N5O10 | CID 10918175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid | C20H35N5O10 | CID 10918175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | C16H25NO4 | CID 626432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 869308-34-9|4,7,10,13,16-Pentaoxanonadecane-1,19-diamine|BLD Pharm [bldpharm.com]
- 10. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine - CAS:869308-34-9 - Sunway Pharm Ltd [3wpharm.com]
Personal protective equipment for handling 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Operational Safety Guide: Handling 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary & Chemical Identity
This guide mandates the safety protocols for 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (commonly referred to as PEG4-Diamine or Bis(3-aminopropyl)tetraethylene glycol ).[1][2]
As a discrete PEG linker used critically in PROTAC® and Antibody-Drug Conjugate (ADC) synthesis, this reagent presents specific hazards often underestimated due to its "PEG" nomenclature.[1][2] It is a primary aliphatic amine , making it corrosive and hygroscopic.[1] Mishandling risks not only operator safety (chemical burns) but also experimental failure (stoichiometric imbalance due to water absorption).[1]
| Property | Details |
| CAS Number | 869308-34-9 |
| Formula | |
| Molecular Weight | 308.42 g/mol |
| Physical State | Viscous liquid (typically colorless to pale yellow) |
| Primary Hazard | Corrosive (Category 1B) , Hygroscopic |
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the mechanism of injury.[1]
-
Corrosivity (The "Why"): The terminal primary amine groups (
) are highly basic.[1][2] Upon contact with skin or mucous membranes, they saponify lipids and denature proteins, causing immediate, deep chemical burns that may not be painful initially.[1] -
Permeation: Aliphatic amines are small, non-polar enough to permeate standard nitrile gloves rapidly compared to other solvents.[1]
-
Reactivity: Incompatible with strong oxidizing agents and acids.[1][2] Reacts with atmospheric
and moisture (carbamate formation), which degrades reagent purity.[1]
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard laboratory PPE is insufficient for direct handling of this substance.[1][2] You must upgrade hand and eye protection.[1]
| Protection Zone | Standard Protocol (Low Risk) (Closed container transport, storage) | Operational Protocol (High Risk) (Dispensing, synthesis, spill cleanup) | Scientific Rationale |
| Hand Protection | Nitrile (Double Layer) Min.[1][2] Thickness: 5 mil (0.12 mm)Inspect for pinholes.[1] | Laminate (Silver Shield/4H) Worn as inner glove+ Nitrile (Outer) For dexterity and grip | Amine Permeation: Standard nitrile has a breakthrough time of <15 mins for many concentrated amines.[1][2] Laminate films offer >480 min protection.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Face Shield + Goggles Mandatory if pouring >10 mL or working outside a hood.[1] | Saponification Risk: Amines can cause permanent corneal opacity.[1][2] Safety glasses with side shields do not protect against liquids running down the forehead or splashes from below.[1][2] |
| Body | Lab Coat (Cotton/Polyester blend) | Chemical Resistant Apron (Butyl or Neoprene) + Sleeve Covers | Protects the chest and arms during transfer.[1][2] Cotton absorbs amines, keeping the corrosive agent against the skin.[1] |
| Respiratory | Fume Hood (Sash at working height) | Respirator (ABEK Filter) Only if fume hood is unavailable (Emergency).[1][2] | Inhalation of amine vapors causes respiratory tract edema.[1] Engineering controls (Hood) are superior to respirators.[1] |
Operational Protocols
A. Handling & Weighing (Stoichiometry Protection)
-
The Problem: PEG4-diamine is hygroscopic. Absorbed water alters the effective molecular weight, leading to incorrect molar ratios in PROTAC synthesis (e.g., incomplete conjugation).[1]
-
The Protocol:
-
Equilibrate the reagent bottle to room temperature before opening to prevent condensation.[1]
-
Preferred: Weigh inside a glovebox under
or Ar atmosphere. -
Alternative: If using a benchtop balance, flush the open bottle with inert gas immediately after aliquoting.[1] Use a positive displacement pipette for viscous liquid transfer to ensure accuracy.[1]
-
B. Spill Response (Neutralization)
-
Step 1: Evacuate the immediate area.[1][2] Don Silver Shield gloves.[1]
-
Step 2: Contain with a dry absorbent (vermiculite or sand).[1][2]
-
Step 3: Neutralize. Use a weak acid neutralizer (e.g., dilute acetic acid or citric acid based spill kit) only if trained.[1] Otherwise, absorb and pack as hazardous waste.[1]
-
Step 4: Clean surface with soap and water twice to remove oily residue.[1][2]
C. Waste Disposal
-
Classification: Hazardous Organic Waste (Basic/Corrosive).[1][2]
-
Segregation: Do NOT mix with acidic waste streams (exothermic reaction/spattering).[1][2]
-
Labeling: Must clearly state "Corrosive - Aliphatic Amines".[1][2]
Safety Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling PEG4-Diamine, prioritizing engineering controls and specific PPE upgrades.
Caption: Operational workflow for selecting PPE and engineering controls based on handling volume and ventilation availability.
References
-
MedChemExpress. (2024).[1][2] 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine Safety & Data. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1][2] Glove Selection Guide for Amines and Corrosives. Retrieved from [1]
-
BLD Pharm. (2024).[1][2] SDS for CAS 869308-34-9. Retrieved from [1]
-
PubChem. (2025).[1][2][3] Compound Summary for PEG-Diamine Derivatives. Retrieved from [1][2]
-
Esko Safety. (2024).[1][2] Chemical Resistance Chart (Amines vs. Nitrile/Laminate). Retrieved from [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
